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  • Product: 6-Methyloctan-3-ol
  • CAS: 40225-75-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Methyloctan-3-ol: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and known biological roles of 6-Methyloctan-3-ol....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and known biological roles of 6-Methyloctan-3-ol. The information is intended for a scientific audience and is presented to facilitate research and development involving this aliphatic alcohol.

Chemical Structure and Identification

6-Methyloctan-3-ol is a secondary alcohol with the molecular formula C9H20O.[1][2] Its structure consists of an eight-carbon chain (octane) with a hydroxyl group (-OH) at the third carbon position and a methyl group (-CH3) at the sixth carbon position.[3] This substitution pattern gives rise to two chiral centers at carbons 3 and 6, resulting in four possible stereoisomers. The IUPAC name for this compound is 6-methyloctan-3-ol.[2]

chemical_structure C1 CH3 C2 CH2 C1->C2 C3 CH C2->C3 C4 CH2 C3->C4 O OH C3->O C5 CH2 C4->C5 C6 CH C5->C6 C7 CH2 C6->C7 C6_methyl CH3 C6->C6_methyl C8 CH3 C7->C8

A specific stereoisomer, (6R)-6-methyloctan-3-ol, has been cataloged, highlighting the importance of stereochemistry in its biological activity.[2]

Table 1: Compound Identification

IdentifierValue
IUPAC Name 6-methyloctan-3-ol[2]
CAS Number 40225-75-0[4]
Molecular Formula C9H20O[1][2]
Canonical SMILES CCC(C)CCC(CC)O[2]
InChI InChI=1S/C9H20O/c1-4-8(3)6-7-9(10)5-2/h8-10H,4-7H2,1-3H3[2]
InChIKey MFYHIHFYDULUQP-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of 6-Methyloctan-3-ol are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 144.25 g/mol [2]
Boiling Point 192.9 °C (estimated)
Melting Point 6.15 °C (estimated)
Density 0.8321 g/cm³
Refractive Index 1.4380
XLogP3 3.1[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 5
Complexity 71.1
Topological Polar Surface Area 20.2 Ų

Note: Some physical properties are estimated values from chemical databases.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 6-Methyloctan-3-ol are not extensively reported in readily available literature. However, general methodologies for the synthesis and characterization of secondary alcohols can be applied.

Synthesis

A potential synthesis route for 6-methyloctan-3-ol is through the reduction of the corresponding ketone, 6-methyloctan-3-one.

General Protocol for Reduction of a Ketone to a Secondary Alcohol:

  • Dissolution: The starting ketone, 6-methyloctan-3-one, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C).

  • Quenching: After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the slow addition of water or a dilute acid.

  • Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 6-methyloctan-3-ol can be purified by distillation or column chromatography.

Analytical Characterization

The identity and purity of synthesized 6-Methyloctan-3-ol would be confirmed using standard analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Ketone 6-Methyloctan-3-one Reduction Reduction (e.g., NaBH4) Ketone->Reduction Purification Purification (e.g., Distillation) Reduction->Purification GCMS GC-MS Purification->GCMS Identity & Purity NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID Purity Purity Assessment GCMS->Purity NMR->Purity IR->Purity

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the sample and to confirm its molecular weight. In the mass spectrum of alcohols, characteristic fragmentation patterns include alpha-cleavage and dehydration.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be employed to elucidate the carbon-hydrogen framework of the molecule.[7] For a secondary alcohol like 6-methyloctan-3-ol, the proton on the carbon bearing the hydroxyl group would appear in the 3.4-4.5 ppm range in the 1H NMR spectrum.[5] The hydroxyl proton itself typically appears as a broad singlet.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the hydroxyl functional group, which exhibits a characteristic broad absorption band in the region of 3300-3400 cm-1.[5]

Biological Activity and Significance

While information on the specific pharmacological or signaling pathways of 6-Methyloctan-3-ol in mammals is not well-documented in publicly available literature, it is known to function as a semiochemical, specifically a pheromone, in several insect species.[9]

Table 3: Known Pheromonal Activity of 6-Methyloctan-3-ol

OrderFamilySpeciesFunction
HymenopteraFormicidaeCrematogaster sjostedtiPheromone[9]
HymenopteraFormicidaeMyrmica rubra (Common red ant)Pheromone[9]
HymenopteraFormicidaeMyrmica ruginodis (European fire ant)Pheromone[9]
HymenopteraFormicidaeMyrmica sabuletiPheromone[9]
HymenopteraFormicidaeMyrmica scabrinodis (Common elbowed red ant)Pheromone[9]
HymenopteraFormicidaeTetramorium sericeiventrePheromone[9]
TrichopteraLimnephilidaeAnomalopterygella chauvinianaPheromone[9]

The role of 6-Methyloctan-3-ol as a pheromone in these species suggests its interaction with specific olfactory receptors, leading to a behavioral response. The precise signaling cascades initiated by these interactions have not been fully elucidated.

logical_relationship cluster_emitter Emitting Organism cluster_receiver Receiving Organism Emitter Insect (e.g., Ant) Pheromone 6-Methyloctan-3-ol (Pheromone) Emitter->Pheromone Release Receptor Olfactory Receptor Neuron Olfactory Sensory Neuron Receptor->Neuron Brain Antennal Lobe (Brain) Neuron->Brain Behavior Behavioral Response (e.g., Aggregation, Trail Following) Brain->Behavior Pheromone->Receptor Binding

Further research is required to understand the specific receptor targets and downstream signaling pathways modulated by 6-Methyloctan-3-ol, which could provide insights into its potential applications in pest management or as a chemical probe for studying insect olfaction.

Conclusion

6-Methyloctan-3-ol is a chiral secondary alcohol with established physicochemical properties and a defined structure. While detailed, peer-reviewed experimental protocols for its synthesis and analysis are not widely published, its preparation and characterization can be achieved through standard organic chemistry techniques. Its most significant known biological role is as a pheromone in several insect species, indicating a high degree of specificity in its interaction with biological receptors. The elucidation of its precise mechanism of action and signaling pathways in these organisms presents an opportunity for future research.

References

Exploratory

In-Depth Technical Guide: 6-Methyloctan-3-ol (CAS: 40225-75-0)

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methyloctan-3-ol is a chiral secondary alcohol that has garnered interest primarily for its role as a semiochemical, specifically as a pherom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyloctan-3-ol is a chiral secondary alcohol that has garnered interest primarily for its role as a semiochemical, specifically as a pheromone in various insect species. Its chemical structure and properties make it a subject of study in organic synthesis and chemical ecology. This technical guide provides a comprehensive overview of 6-Methyloctan-3-ol, including its chemical and physical properties, synthesis methodologies, spectral data for characterization, and its known biological functions.

Chemical and Physical Properties

6-Methyloctan-3-ol is a nine-carbon branched-chain alcohol. Its fundamental properties are summarized in the table below.[1][2][3][4]

PropertyValueReference
CAS Number 40225-75-0[3]
Molecular Formula C₉H₂₀O[1][3]
Molecular Weight 144.25 g/mol [2][3]
IUPAC Name 6-methyloctan-3-ol[4]
Canonical SMILES CCC(C)CCC(CC)O[1]
InChI Key MFYHIHFYDULUQP-UHFFFAOYSA-N[3]
Boiling Point 192.9 °C (estimate)[1]
Density 0.8321 g/cm³ (estimate)[1]
XLogP3 3.1[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 1[1][2]
Rotatable Bond Count 5[1][2]

Synthesis

Proposed Synthesis Route: Grignard Reaction

A plausible synthetic route involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of 6-methyloctan-3-ol, this could involve the reaction of propylmagnesium bromide with 4-methylhexanal.

Reaction Scheme:

General Experimental Protocol (Hypothetical)
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: The solution of 4-methylhexanal in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography to yield pure 6-methyloctan-3-ol.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Propyl Bromide Propyl Bromide Grignard Reagent Formation Grignard Reagent Formation Propyl Bromide->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation 4-Methylhexanal 4-Methylhexanal Grignard Reaction Grignard Reaction 4-Methylhexanal->Grignard Reaction Grignard Reagent Formation->Grignard Reaction Propylmagnesium Bromide Aqueous Work-up Aqueous Work-up Grignard Reaction->Aqueous Work-up Purification Purification Aqueous Work-up->Purification 6-Methyloctan-3-ol 6-Methyloctan-3-ol Purification->6-Methyloctan-3-ol

Caption: Hypothetical workflow for the synthesis of 6-Methyloctan-3-ol.

Spectral Data for Characterization

While actual spectra are not publicly available, the expected spectral characteristics can be predicted based on the structure of 6-Methyloctan-3-ol.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 6-Methyloctan-3-ol would be expected to show distinct signals for the protons on the carbon bearing the hydroxyl group, the methyl protons, and the various methylene (B1212753) protons in the alkyl chain. The chemical shifts would be influenced by the electronegativity of the oxygen atom and the branching of the carbon chain.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the downfield region (typically 60-80 ppm).

Mass Spectrometry (Predicted)

The mass spectrum of 6-Methyloctan-3-ol would likely show a weak or absent molecular ion peak at m/z 144. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage, leading to fragments from the loss of alkyl groups adjacent to the hydroxyl-bearing carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region.

Biological Activity: Pheromonal Function

6-Methyloctan-3-ol is known to function as a pheromone in several species of ants, particularly within the genus Myrmica.[5] Pheromones are chemical signals that trigger a natural, innate behavioral response in another member of the same species.

Role in Myrmica Ants

In Myrmica ants, Dufour's gland secretions, which can contain 6-Methyloctan-3-ol, are used for various communication purposes, including trail marking and recognition.[5] The specific behavioral responses elicited by 6-Methyloctan-3-ol can vary between species and even between different social contexts within a colony.

Pheromone Perception and Signaling

The perception of pheromones like 6-Methyloctan-3-ol occurs in the antennae of the insect, where specialized olfactory receptor neurons (ORNs) are housed. These neurons express olfactory receptors (ORs) that bind to specific odorant molecules.

The binding of 6-Methyloctan-3-ol to its specific OR would initiate a signal transduction cascade within the ORN. This typically involves the opening of ion channels, leading to depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed, leading to a specific behavioral output.

G cluster_orn Within Olfactory Receptor Neuron 6-Methyloctan-3-ol 6-Methyloctan-3-ol Olfactory Receptor (OR) Olfactory Receptor (OR) 6-Methyloctan-3-ol->Olfactory Receptor (OR) Binding Olfactory Receptor Neuron (ORN) Olfactory Receptor Neuron (ORN) Signal Transduction Cascade Signal Transduction Cascade Olfactory Receptor (OR)->Signal Transduction Cascade Ion Channel Activation Ion Channel Activation Signal Transduction Cascade->Ion Channel Activation Neuronal Depolarization Neuronal Depolarization Ion Channel Activation->Neuronal Depolarization Action Potential Action Potential Neuronal Depolarization->Action Potential Antennal Lobe (Brain) Antennal Lobe (Brain) Action Potential->Antennal Lobe (Brain) Signal Transmission Behavioral Response Behavioral Response Antennal Lobe (Brain)->Behavioral Response Signal Processing

Caption: Generalized pheromone signaling pathway.

Applications and Future Directions

The primary application of 6-Methyloctan-3-ol is in the field of chemical ecology, particularly in studying the communication systems of ants. Understanding the role of this and other pheromones can lead to the development of novel and species-specific pest management strategies.

To date, there is no publicly available information to suggest that 6-Methyloctan-3-ol has been investigated for applications in drug development. Its biological activity appears to be highly specific to insect olfactory systems.

Future research could focus on:

  • The enantioselective synthesis of the different stereoisomers of 6-Methyloctan-3-ol to determine which enantiomer is biologically active.

  • The identification and characterization of the specific olfactory receptors that bind to 6-Methyloctan-3-ol in Myrmica and other insect species.

  • Elucidation of the complete downstream signaling pathways activated by this pheromone.

Safety and Handling

Based on available safety data sheets for similar aliphatic alcohols, 6-Methyloctan-3-ol should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. It is expected to be a flammable liquid.

Conclusion

6-Methyloctan-3-ol is a fascinating molecule with a defined role in the intricate world of insect chemical communication. While much of its chemical and physical properties are understood, further research is needed to fully elucidate its biological mechanism of action and to explore its potential applications. The methodologies and data presented in this guide provide a foundation for researchers and scientists working with this compound.

References

Foundational

Spectroscopic Profile of 6-Methyloctan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 6-methyloctan-3-ol, a secondary alcohol with the molecular formula C9H2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-methyloctan-3-ol, a secondary alcohol with the molecular formula C9H20O. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-methyloctan-3-ol. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous aliphatic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 6-Methyloctan-3-ol

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.5 - 3.7m1HH-3 (CH-OH)
~1.4 - 1.6m3HH-2, H-4a
~1.2 - 1.4m3HH-4b, H-5
~1.1 - 1.2m1HH-6
~0.8 - 0.9m12HH-1, H-7, H-8, 6-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The spectrum would be complex due to diastereotopicity.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Methyloctan-3-ol

Chemical Shift (δ) (ppm)Carbon Atom
~73 - 75C-3
~40 - 42C-4
~35 - 37C-2
~30 - 32C-6
~29 - 31C-5
~22 - 24C-7
~19 - 216-CH₃
~14 - 16C-8
~9 - 11C-1
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 6-Methyloctan-3-ol

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350 (broad)O-H stretchAlcohol
2960-2850C-H stretchAlkane
~1465C-H bendAlkane
~1375C-H bendAlkane (gem-dimethyl)
~1100C-O stretchSecondary Alcohol[1]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 6-Methyloctan-3-ol

m/zIonFragmentation Pathway
144[M]⁺Molecular Ion
126[M-H₂O]⁺Dehydration[2]
115[M-C₂H₅]⁺α-cleavage
87[M-C₄H₉]⁺α-cleavage
59[CH₃CH(OH)]⁺α-cleavage

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of 6-methyloctan-3-ol is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz (or higher) spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz (or higher) spectrometer.

  • Pulse Sequence: Proton-decoupled pulse program.

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A single drop of pure 6-methyloctan-3-ol is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[4][5]

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

  • The sample is vaporized in a high vacuum source chamber.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8]

Mass Analysis:

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other sensitive detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 6-methyloctan-3-ol using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample 6-Methyloctan-3-ol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Carbon-Hydrogen Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (O-H, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure of 6-Methyloctan-3-ol NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Structural Elucidation of 6-Methyloctan-3-ol.

References

Exploratory

Biosynthesis of Branched-Chain Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the biosynthesis of branched-chain alcohols, also known as fusel alcohols. These compounds, derived...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of branched-chain alcohols, also known as fusel alcohols. These compounds, derived from amino acid metabolism, are not only significant contributors to the flavor and aroma profiles of fermented beverages but are also of increasing interest as next-generation biofuels and platform chemicals. This document details the core metabolic pathways, enzymatic mechanisms, and regulatory strategies involved in their production, with a particular focus on the model organism Saccharomyces cerevisiae. Furthermore, it offers a compendium of detailed experimental protocols for the study and engineering of these pathways, alongside quantitative data to support research and development efforts.

The Core Biosynthetic Pathway: The Ehrlich Pathway

The primary route for the synthesis of branched-chain alcohols in yeast is the Ehrlich pathway, a catabolic process that converts branched-chain amino acids (BCAAs) – leucine (B10760876), isoleucine, and valine – into their corresponding alcohols: isoamyl alcohol, active amyl alcohol, and isobutanol, respectively.[1][2][3] This pathway can be dissected into three key enzymatic steps:

  • Transamination: The initial step involves the removal of the amino group from a branched-chain amino acid, converting it into its corresponding α-keto acid. This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs).[4][5] In S. cerevisiae, there are two main BCAT isoenzymes: the mitochondrial Bat1 and the cytosolic Bat2.[4]

  • Decarboxylation: The resulting α-keto acid is then decarboxylated to form an aldehyde. This reaction is carried out by α-keto acid decarboxylases (KDCs).[6][7] Several KDCs, such as KivD and Aro10, have been identified and characterized with varying substrate specificities.

  • Reduction: Finally, the aldehyde is reduced to the corresponding branched-chain alcohol by an alcohol dehydrogenase (ADH), often utilizing NADH as a cofactor.[8][9][10]

The overall pathway is intricately linked with central carbon metabolism and amino acid biosynthesis, providing precursors and cofactors necessary for its function.

Quantitative Data on Key Enzymes and Production

The efficiency of branched-chain alcohol biosynthesis is governed by the kinetic properties of the involved enzymes and the overall metabolic flux through the pathway. The following tables summarize key quantitative data for the enzymes of the Ehrlich pathway and production metrics from engineered yeast strains.

Table 1: Kinetic Parameters of Key Enzymes in Branched-Chain Alcohol Biosynthesis

EnzymeOrganismSubstrateKm (mM)Vmax or kcatReference(s)
Branched-Chain Amino Acid Aminotransferase (BCAT)
SlBCAT1Solanum lycopersicumL-Leucine0.5670 s-1 (kcat/Km)[4]
Human BCATmHomo sapiensL-Leucine~1-[5]
Human BCATmHomo sapiensL-Isoleucine~1-[5]
Human BCATmHomo sapiensL-Valine~5-[5]
Human BCATmHomo sapiensα-Ketoglutarate0.6 - 3-[5]
α-Keto Acid Decarboxylase (KDC)
KivDLactococcus lactisα-Ketoisovalerate-80.7 U/mg
KivDLactococcus lactisα-Ketoisocaproate--[7]
KivDLactococcus lactisα-Keto-β-methylvalerate--[7]
Alcohol Dehydrogenase (ADH)
Yeast ADHS. cerevisiaeEthanol (B145695)0.40.33 mMs-1 (Vmax)
Yeast ADHS. cerevisiaePropan-1-ol--[8]
Yeast ADHS. cerevisiaeButan-1-ol--[8]

Table 2: Production of Branched-Chain Alcohols in Engineered Saccharomyces cerevisiae

Engineering StrategyProductTiter (g/L)Yield (mg/g glucose)Reference(s)
Overexpression of KivD and valine biosynthesis pathwayIsobutanol0.151-[11]
Overexpression of cytosolic isobutanol pathway and blocking competing pathwaysIsobutanol2.0959.55[12]
Deletion of competing pathways and resolving cofactor imbalanceIsobutanol1.6216[13]
Combinatorial library of pathway enzymesIsobutanol0.36436[14]
Chromosome-based leucine pathway and plasmid-based Ehrlich pathwayIsoamyl alcohol~0.1-[5]
Cytosolic isoamyl alcohol pathway with protein scaffoldIsoamyl alcohol0.523-[15]
Engineering of BCATs (Bat1-G333W)Isobutanol0.131-[16]
Engineering of BCATs (Bat2-G316S)Isobutanol0.122-[16]

Visualizing the Biosynthetic and Experimental Landscape

To provide a clearer understanding of the complex interactions within the biosynthesis of branched-chain alcohols and the experimental approaches to study them, the following diagrams have been generated using Graphviz (DOT language).

Biosynthesis_of_Branched_Chain_Alcohols cluster_amino_acid_catabolism Branched-Chain Amino Acid Catabolism cluster_keto_acid_formation α-Keto Acid Formation cluster_aldehyde_formation Aldehyde Formation cluster_alcohol_production Branched-Chain Alcohol Production Leucine Leucine alpha_Ketoisocaproate α-Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT (Bat1/2) Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT (Bat1/2) Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT (Bat1/2) Isovaleraldehyde Isovaleraldehyde alpha_Ketoisocaproate->Isovaleraldehyde KDC (Aro10/KivD) 2_Methylbutanal 2_Methylbutanal alpha_Keto_beta_methylvalerate->2_Methylbutanal KDC (Aro10/KivD) Isobutyraldehyde Isobutyraldehyde alpha_Ketoisovalerate->Isobutyraldehyde KDC (Aro10/KivD) Isoamyl_alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl_alcohol ADH Active_amyl_alcohol Active Amyl Alcohol 2_Methylbutanal->Active_amyl_alcohol ADH Isobutanol Isobutanol Isobutyraldehyde->Isobutanol ADH

Biosynthesis pathway of branched-chain alcohols.

Experimental_Workflow cluster_strain_engineering Yeast Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis CRISPR_Cas9 CRISPR/Cas9 Gene Editing Yeast_Transformation Yeast Transformation CRISPR_Cas9->Yeast_Transformation Colony_Selection Colony Selection & Verification Yeast_Transformation->Colony_Selection Inoculation Inoculation of Engineered Strain Colony_Selection->Inoculation Fermentation_Process Controlled Fermentation Inoculation->Fermentation_Process Sampling Periodic Sampling Fermentation_Process->Sampling GC_MS GC-MS Analysis of Volatiles Sampling->GC_MS Enzyme_Assay Enzyme Activity Assays Sampling->Enzyme_Assay Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis Enzyme_Assay->Data_Analysis

Workflow for engineering and analyzing branched-chain alcohol production.

Logical_Relationship High_Nitrogen High Nitrogen Availability Amino_Acid_Synthesis Amino Acid Synthesis High_Nitrogen->Amino_Acid_Synthesis Favors Low_Nitrogen Low Nitrogen Availability Amino_Acid_Catabolism Amino Acid Catabolism (Ehrlich Pathway) Low_Nitrogen->Amino_Acid_Catabolism Induces Branched_Chain_Alcohol_Production Branched-Chain Alcohol Production Amino_Acid_Synthesis->Branched_Chain_Alcohol_Production Reduces flux to Amino_Acid_Catabolism->Branched_Chain_Alcohol_Production Leads to

Nitrogen availability's impact on branched-chain alcohol production.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of branched-chain alcohol biosynthesis.

Construction of an Isobutanol-Overproducing Saccharomyces cerevisiae Strain using CRISPR-Cas9

This protocol describes the genetic modification of S. cerevisiae to enhance isobutanol production by overexpressing a key enzyme, α-ketoisovalerate decarboxylase (KivD), and integrating it into the yeast genome.

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • pCAS plasmid containing the Cas9 gene and a guide RNA (gRNA) expression cassette

  • Repair template DNA containing the kivd gene from Lactococcus lactis flanked by homology arms to the target integration site (e.g., a non-essential gene locus)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective growth media (e.g., SC-Ura for plasmid selection)

  • PCR reagents for verification

Procedure:

  • gRNA Design and Cloning: Design a gRNA targeting the desired integration locus in the yeast genome. Clone the gRNA sequence into the pCAS plasmid.[1][4][17][18][19]

  • Repair Template Preparation: Amplify the kivd gene with flanking homology arms (at least 40 bp) corresponding to the sequences upstream and downstream of the gRNA target site. Purify the PCR product.

  • Yeast Transformation: a. Prepare competent yeast cells using the lithium acetate (B1210297) method. b. Co-transform the competent cells with the pCAS-gRNA plasmid and the kivd repair template DNA.[1][4][17][18][19] c. Plate the transformed cells on selective media lacking uracil (B121893) to select for cells that have taken up the plasmid. d. Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Integration: a. Isolate genomic DNA from individual colonies. b. Perform PCR using primers that flank the integration site to confirm the correct insertion of the kivd gene. c. Sequence the PCR product to verify the correct sequence and orientation of the integrated gene.

Quantification of Branched-Chain Alcohols from Yeast Fermentation Broth by GC-MS

This protocol details the analysis of volatile branched-chain alcohols from a yeast fermentation culture using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Yeast fermentation broth

  • Internal standard (e.g., 2-butanol (B46777) or 4-methyl-2-pentanol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Headspace vials and sampler (optional, for headspace analysis)

  • Solvent for liquid-liquid extraction (e.g., ethyl acetate)

Procedure:

  • Sample Preparation: a. Centrifuge a sample of the fermentation broth to pellet the yeast cells. b. Transfer a known volume of the supernatant to a new tube. c. Add a known concentration of the internal standard. d. For liquid-liquid extraction, add an equal volume of ethyl acetate, vortex vigorously, and centrifuge to separate the phases. Collect the organic phase.[20][21] e. For headspace analysis, transfer the supernatant with the internal standard to a headspace vial and seal.[22][23][24]

  • GC-MS Analysis: a. Inject the prepared sample into the GC-MS system. b. Use a suitable temperature program for the GC oven to separate the volatile compounds. A typical program might start at 40°C and ramp up to 250°C. c. The mass spectrometer should be operated in scan mode to identify the compounds based on their mass spectra.

  • Data Analysis: a. Identify the peaks corresponding to isobutanol, isoamyl alcohol, and active amyl alcohol by comparing their retention times and mass spectra to those of authentic standards. b. Quantify the concentration of each alcohol by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standards and the internal standard.

Enzyme Assay for α-Keto Acid Decarboxylase (KDC) Activity

This protocol describes a spectrophotometric assay to measure the activity of α-keto acid decarboxylases by coupling the reaction to an alcohol dehydrogenase.

Materials:

  • Cell-free extract from yeast or purified KDC enzyme[2][3][4][11][17]

  • α-Keto acid substrate (e.g., α-ketoisovalerate)

  • Yeast alcohol dehydrogenase (ADH)

  • NADH

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

  • Spectrophotometer

Procedure:

  • Preparation of Cell-Free Extract: a. Grow yeast cells to the mid-log phase and harvest by centrifugation. b. Wash the cell pellet with lysis buffer. c. Disrupt the cells using glass beads or a French press. d. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).[2][3][4][11][17]

  • Enzyme Assay: a. In a cuvette, prepare a reaction mixture containing the reaction buffer, NADH, and an excess of yeast ADH. b. Add the cell-free extract or purified KDC enzyme to the mixture. c. Initiate the reaction by adding the α-keto acid substrate. d. Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ by ADH as it reduces the aldehyde product of the KDC reaction. e. Calculate the enzyme activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH (6220 M-1cm-1).[25][26]

Conclusion

The biosynthesis of branched-chain alcohols via the Ehrlich pathway presents a fascinating area of study with significant practical implications. A thorough understanding of the enzymes involved, their regulation, and the overall metabolic context is crucial for the rational design of microbial cell factories for the enhanced production of these valuable compounds. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development, facilitating further advancements in this exciting area of biotechnology.

References

Foundational

Unveiling 6-Methyloctan-3-ol: A Technical Guide to its Discovery and Chemical Landscape

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methyloctan-3-ol is a chiral secondary alcohol that has garnered interest primarily within the field of chemical ecology due to its role as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyloctan-3-ol is a chiral secondary alcohol that has garnered interest primarily within the field of chemical ecology due to its role as a semiochemical in various insect species. This technical guide provides an in-depth exploration of the discovery, history, and chemical characteristics of 6-Methyloctan-3-ol, tailored for a scientific audience. The document summarizes key data, outlines experimental protocols, and visualizes relevant workflows to offer a comprehensive resource for researchers in natural product chemistry, entomology, and related disciplines.

Discovery and History

The discovery of 6-Methyloctan-3-ol is intrinsically linked to the pioneering work in the chemical analysis of insect secretions. While the molecule may have been synthesized in laboratory settings prior to its natural identification, its significance in the scientific literature begins with its discovery as a natural product.

Identification in Myrmica scabrinodis

In the late 1970s and early 1980s, extensive research into the chemical communication of ants was underway. A key finding during this period was the identification of 6-Methyloctan-3-ol as a component of the mandibular gland secretion of the ant species Myrmica scabrinodis. The mandibular glands of these ants produce a complex mixture of volatile compounds that serve as alarm pheromones and defensive secretions.

A seminal study by Morgan and colleagues detailed the composition of these secretions, where they identified a series of aliphatic alcohols and ketones. Through the use of gas chromatography-mass spectrometry (GC-MS), they were able to separate and identify the individual components of the glandular secretions. Among these was 6-Methyloctan-3-ol, identified alongside its corresponding ketone, 6-methyloctan-3-one. The presence of both the alcohol and ketone suggests a biosynthetic relationship, possibly involving oxidation and reduction reactions within the gland.

The identification of 6-Methyloctan-3-ol in Myrmica ants was a significant contribution to the understanding of insect chemical communication, highlighting the use of relatively simple organic molecules for complex behavioral responses such as alarm and aggregation.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methyloctan-3-ol is presented in the table below. These values are a combination of experimentally determined and estimated data from various chemical databases.

PropertyValueSource
Molecular Formula C₉H₂₀OPubChem
Molecular Weight 144.25 g/mol PubChem
CAS Number 40225-75-0PubChem
Boiling Point 192.9 °C (estimated)LookChem[1]
Density 0.8321 g/cm³ (estimated)LookChem[1]
Refractive Index 1.4380 (estimated)LookChem[1]
XLogP3 3.1LookChem[1]

Experimental Protocols

Isolation and Identification from Natural Sources

The original identification of 6-Methyloctan-3-ol from Myrmica scabrinodis involved a combination of dissection, solvent extraction, and analytical chromatography. The general workflow for such an analysis is outlined below.

Experimental Workflow for Identification

G cluster_collection Sample Collection & Preparation cluster_analysis Analytical Chemistry A Ant Collection (Myrmica scabrinodis) B Dissection of Mandibular Glands A->B C Solvent Extraction (e.g., Hexane) B->C D Gas Chromatography (GC) C->D Injection of Extract E Mass Spectrometry (MS) D->E F Structure Elucidation E->F G cluster_reactants Reactants cluster_reaction Reaction Steps A 1-bromo-3-methylpentane D Formation of Grignard Reagent A->D B Magnesium (Mg) B->D C Propanal E Nucleophilic Attack on Propanal C->E D->E F Aqueous Workup (H₃O⁺) E->F G 6-Methyloctan-3-ol F->G

References

Foundational

An In-depth Technical Guide on the Potential Biological Activity of 6-Methyloctan-3-ol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document synthesizes the currently available scientific information on 6-methyloctan-3-ol. It is intended for an audience with a technical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on 6-methyloctan-3-ol. It is intended for an audience with a technical background in chemistry, biology, and drug development. The information regarding potential non-pheromonal biological activity is largely based on the general properties of aliphatic alcohols and should be considered speculative in the absence of direct research on 6-methyloctan-3-ol for such applications.

Introduction

6-Methyloctan-3-ol is an aliphatic alcohol with the molecular formula C9H20O.[1][2] While its physical and chemical properties are well-documented, its biological activity has been predominantly studied within the realm of chemical ecology, specifically as a semiochemical. This guide provides a comprehensive overview of the known biological functions of 6-methyloctan-3-ol, and explores potential, yet unverified, biological activities based on its chemical structure as a branched-chain aliphatic alcohol.

Physicochemical Properties

A summary of the key physicochemical properties of 6-methyloctan-3-ol is presented in Table 1. These properties are crucial for understanding its potential interactions with biological systems.

PropertyValueReference
Molecular Formula C9H20O[1][2]
Molecular Weight 144.26 g/mol [1][2]
CAS Number 40225-75-0[1][2]
Appearance Colorless to Yellow Liquid
Boiling Point 192.9°C (estimate)[1]
LogP (Octanol/Water Partition Coefficient) 3.1 (XLogP3)[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Established Biological Activity: A Semiochemical

The most well-documented biological role of 6-methyloctan-3-ol is as a pheromone in several insect species. Pheromones are chemical substances released by an organism that elicit a specific reaction, such as a definite behavior or a developmental process, in another individual of the same species.

Table 2: Documented Pheromonal Activity of 6-Methyloctan-3-ol

SpeciesOrder: FamilyType of PheromoneReference
Crematogaster sjostedtiHymenoptera: FormicidaeMandibular gland secretion component
Myrmica rubra (Common red ant)Hymenoptera: FormicidaePheromone
Myrmica ruginodis (European fire ant)Hymenoptera: FormicidaePheromone
Myrmica sabuletiHymenoptera: FormicidaePheromone
Myrmica scabrinodis (Common elbowed red ant)Hymenoptera: FormicidaePheromone
Tetramorium sericeiventreHymenoptera: FormicidaePheromone
Anomalopterygella chauvinianaTrichoptera: LimnephilidaePheromone
Mechanism of Action as a Pheromone

As a pheromone, 6-methyloctan-3-ol is detected by specialized chemosensory neurons in the antennae of the receiving insect. The binding of the molecule to specific olfactory receptors triggers a signal transduction cascade, leading to a nerve impulse that is interpreted by the insect's brain, resulting in a behavioral or physiological response. The precise nature of these responses (e.g., attraction, aggregation, alarm) can be species-specific.

Experimental Protocols for Pheromone Research

The identification and characterization of insect pheromones typically involve a series of established experimental procedures. A generalized workflow is depicted below.

Pheromone_Identification_Workflow cluster_extraction Chemical Analysis cluster_bioassay Biological Evaluation gland_dissection Gland Dissection/Solvent Extraction gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) gland_dissection->gc_ms Extract nmr Nuclear Magnetic Resonance (NMR) gc_ms->nmr Purified Compound eag Electroantennography (EAG) gc_ms->eag Candidate Compounds behavioral_assay Behavioral Bioassay (e.g., Olfactometer) nmr->behavioral_assay Confirmed Structure eag->behavioral_assay Active Compounds field_trapping Field Trapping behavioral_assay->field_trapping Behaviorally Active Blend

A generalized workflow for the identification and bioassay of insect pheromones.

Experimental Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the volatile chemical components from an extract of the insect's glands or whole body.

  • Electroantennography (EAG): An insect antenna is used as a biological detector. The antenna is exposed to chemical stimuli, and the electrical response is measured, indicating which compounds can be detected by the insect.

  • Behavioral Bioassays: These experiments are designed to observe the insect's behavioral response to a specific chemical or blend of chemicals. Common apparatus includes olfactometers, which provide a choice between scented and unscented air streams, and arena assays to observe trail-following or aggregation behaviors.

Potential Biological Activities of Aliphatic Alcohols

While there is a lack of research on the pharmacological or toxicological effects of 6-methyloctan-3-ol in non-insect species, the broader class of aliphatic alcohols has been studied. These studies can offer insights into potential, though unconfirmed, biological activities.

Interaction with Cell Membranes

The primary mechanism of action for many aliphatic alcohols is a non-specific interaction with cell membranes.[3][4] Their amphipathic nature allows them to partition into the lipid bilayer, disrupting its structure and function.[4] This can lead to:

  • Increased membrane fluidity: The presence of alcohol molecules within the lipid bilayer can disrupt the ordered packing of phospholipids, leading to a more fluid membrane.

  • Alteration of membrane protein function: Changes in the lipid environment can affect the conformation and activity of membrane-bound proteins, such as receptors, enzymes, and ion channels.[3]

  • Increased ion permeability: Disruption of the membrane can lead to leakage of ions, such as K+, across the membrane.

The potency of these effects is often correlated with the alcohol's hydrophobicity (logP value) and carbon chain length.[5][6]

Membrane_Interaction cluster_membrane Cell Membrane lipid_bilayer Lipid Bilayer membrane_protein Membrane Protein lipid_bilayer->membrane_protein Alters Environment inc_fluidity Increased Fluidity lipid_bilayer->inc_fluidity inc_permeability Increased Ion Permeability lipid_bilayer->inc_permeability alt_protein_func Altered Protein Function membrane_protein->alt_protein_func aliphatic_alcohol 6-Methyloctan-3-ol (Aliphatic Alcohol) aliphatic_alcohol->lipid_bilayer Partitions into

Postulated mechanism of aliphatic alcohol interaction with the cell membrane.
Antimicrobial Activity

Several long-chain fatty alcohols have demonstrated antibacterial activity against a range of pathogens, including Staphylococcus aureus and mycobacteria.[7][8][9] The mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity.[7][8] The effectiveness of this antimicrobial activity is dependent on the carbon chain length of the alcohol.[7][8][10] For instance, against S. aureus, alcohols with 10 to 13 carbon atoms showed the most significant activity.[10]

Considerations for Drug Development

The current body of scientific literature on 6-methyloctan-3-ol is insufficient to support its direct consideration for drug development in non-insect species. The primary challenges and areas for future research include:

  • Lack of Pharmacological Data: There are no published studies on the pharmacokinetics, pharmacodynamics, or toxicology of 6-methyloctan-3-ol in mammalian systems.

  • Non-specific Mechanism of Action: The likely mechanism of action through membrane disruption suggests a potential for broad, non-specific effects and a narrow therapeutic window.

  • Potential for Toxicity: The toxicity of aliphatic alcohols is a known concern, with potential for hepatotoxicity and general cellular damage at higher concentrations.

For 6-methyloctan-3-ol to be considered for any therapeutic application, a significant amount of foundational research would be required, including:

  • In vitro screening against a wide range of cell lines and molecular targets.

  • Toxicology studies to determine its safety profile.

  • Mechanism of action studies to identify any specific molecular targets beyond general membrane effects.

Conclusion

6-Methyloctan-3-ol is a well-characterized insect pheromone, playing a crucial role in the chemical communication of several ant and caddisfly species. Its biological activity in this context is specific and mediated by the insect olfactory system.

Beyond its role as a semiochemical, there is no direct evidence for other biological activities of 6-methyloctan-3-ol. However, based on the known properties of other long-chain aliphatic alcohols, it can be hypothesized that at sufficient concentrations, it may interact non-specifically with cell membranes, potentially leading to antimicrobial effects or cellular toxicity. These potential activities are speculative and would require substantial experimental validation.

For professionals in drug development, 6-methyloctan-3-ol currently represents a molecule with a well-defined ecological role but an uncharacterized pharmacological profile. Any future exploration of its therapeutic potential would need to begin with fundamental in vitro and toxicological assessments.

References

Exploratory

6-Methyloctan-3-ol: An In-Depth Technical Guide to its Role as a Semiochemical

An Examination of a Key Pheromone Component in Ant Communication For Researchers, Scientists, and Drug Development Professionals Abstract 6-Methyloctan-3-ol is a branched-chain secondary alcohol that functions as a cruci...

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Key Pheromone Component in Ant Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyloctan-3-ol is a branched-chain secondary alcohol that functions as a crucial semiochemical, particularly as a pheromone component, in the chemical communication systems of various insect species, most notably within the ant genus Myrmica. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with 6-methyloctan-3-ol. It aims to serve as a detailed resource for researchers in chemical ecology, entomology, and drug development by consolidating available quantitative data, outlining experimental protocols, and visualizing key workflows and logical relationships. The guide emphasizes the importance of stereochemistry in the biological function of this molecule and details the analytical and synthetic approaches necessary for its study.

Introduction

Chemical communication is a cornerstone of insect social behavior, governing interactions from foraging and recruitment to alarm and mating. Semiochemicals, the information-carrying molecules that mediate these interactions, are diverse in their chemical structures and biological functions. Among these, 6-methyloctan-3-ol has been identified as a significant component of the mandibular gland secretions in several species of Myrmica ants, where it plays a role in eliciting behavioral responses such as attraction and alarm.

This guide delves into the technical aspects of 6-methyloctan-3-ol as a semiochemical, providing a structured repository of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further research into its role in insect communication and its potential applications.

Chemical Properties and Stereochemistry

6-Methyloctan-3-ol is a nine-carbon aliphatic alcohol with the molecular formula C₉H₂₀O.[1] Its structure features two chiral centers at positions 3 and 6, giving rise to four possible stereoisomers: (3S,6R), (3R,6S), (3S,6S), and (3R,6R). The specific stereoisomer(s) present in nature and their respective biological activities are of paramount importance in the study of pheromones, as insects often exhibit high stereospecificity in their olfactory responses.

Table 1: Physicochemical Properties of 6-Methyloctan-3-ol

PropertyValueReference
Molecular FormulaC₉H₂₀O[1]
Molecular Weight144.26 g/mol [1]
CAS Number40225-75-0[1]
IUPAC Name6-methyloctan-3-ol[1]
Chiral CentersC3, C6
Stereoisomers4 ((3S,6R), (3R,6S), (3S,6S), (3R,6R))

Biological Activity as a Semiochemical

6-Methyloctan-3-ol is a well-documented pheromone component in several species of ants belonging to the genus Myrmica. It is a constituent of the mandibular gland secretion and is involved in eliciting alarm and attraction behaviors.

Composition of Mandibular Gland Secretions

Studies have shown that the mandibular gland secretions of Myrmica ants are complex mixtures of volatile organic compounds. 6-Methyloctan-3-ol is often found in conjunction with its corresponding ketone, 6-methyloctan-3-one, and other related compounds. The relative proportions of these components can vary between species, suggesting a role in species-specific recognition and signaling.

Table 2: Relative Abundance of Selected Compounds in the Mandibular Gland Secretions of Myrmica Species

CompoundMyrmica rubra (% of total secretion)Myrmica scabrinodis (% of total secretion)
3-Octanone2560
3-Octanol (B1198278)3015
3-Nonanone53
6-Methyloctan-3-one Trace Trace
6-Methyloctan-3-ol Trace Trace
3-Decanone101

Data adapted from Cammaerts et al. (1978). Note: "Trace" indicates the presence of the compound at low, unquantified levels.

Behavioral Responses

Behavioral assays have demonstrated that mandibular gland components, including 6-methyloctan-3-ol, can elicit specific behaviors in Myrmica workers. For instance, in Myrmica scabrinodis, 3-octanol acts as an attractant, and its effect is enhanced by the presence of 3-octanone.[2] While specific quantitative data for the behavioral responses to isolated 6-methyloctan-3-ol are not extensively detailed in the currently available literature, its consistent presence in these active secretions points to a significant role in the overall pheromonal blend.

Experimental Protocols

The study of 6-methyloctan-3-ol as a semiochemical involves a combination of analytical chemistry and behavioral and electrophysiological bioassays.

Chemical Analysis of Glandular Secretions

A critical first step is the identification and quantification of 6-methyloctan-3-ol in insect glandular secretions. This is typically achieved through gas chromatography coupled with mass spectrometry (GC-MS) and electroantennographic detection (GC-EAD).

Protocol 1: GC-MS and GC-EAD Analysis of Mandibular Gland Secretions

  • Gland Dissection and Extraction:

    • Anesthetize ants by cooling.

    • Under a dissecting microscope, carefully dissect the mandibular glands from the ant's head.

    • Extract the glands in a minimal volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane) in a small vial.

  • GC-MS Analysis:

    • Inject an aliquot of the extract into a gas chromatograph equipped with a non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms).

    • Use a temperature program that effectively separates the volatile components (e.g., initial temperature of 40°C, hold for 2 min, then ramp at 10°C/min to 250°C).

    • The mass spectrometer is used to identify the compounds based on their mass spectra and retention times compared to authentic standards.

  • GC-EAD Analysis:

    • For GC-EAD, the column effluent is split between a flame ionization detector (FID) and a preparation where the effluent is passed over a live ant antenna.[3][4]

    • Excised antennae are mounted between two electrodes, and the potential difference is recorded.

    • Compounds that elicit a response from the antennal olfactory sensory neurons will produce a detectable depolarization, which is recorded as a peak in the EAD chromatogram.[3]

    • By comparing the retention times of the FID and EAD peaks, the biologically active compounds in the mixture can be identified.

GC_EAD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Ant Ant Specimen Gland Mandibular Gland Dissection Ant->Gland Extract Solvent Extraction Gland->Extract GC Gas Chromatograph Extract->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (MS) GC->MS Parallel Analysis FID Flame Ionization Detector (FID) Splitter->FID EAD Electroantennographic Detector (EAD) Splitter->EAD Compare Compare Retention Times FID->Compare EAD->Compare Identify Identify Active Compounds MS->Identify Compare->Identify Olfactometer_Logic cluster_stimulus Stimulus Delivery cluster_arena Behavioral Arena cluster_response Response Measurement Air Purified Air Source Arm1 Arm 1: Test Compound Air->Arm1 Arm2 Arm 2: Control Air->Arm2 Arm3 Arm 3: Control Air->Arm3 Arm4 Arm 4: Control Air->Arm4 Choice Ant's Choice Arm1->Choice Arm2->Choice Arm3->Choice Arm4->Choice Center Central Chamber (Ant Introduction) Center->Choice Time Time Spent in Each Arm Choice->Time Entries Number of Entries into Each Arm Choice->Entries Analysis Statistical Analysis Time->Analysis Entries->Analysis Signaling_Pathway cluster_perception Peripheral Perception (Antennal Sensillum) cluster_processing Central Processing (Brain) Pheromone 6-Methyloctan-3-ol OR Odorant Receptor (OR) Pheromone->OR Binding G_Protein G-Protein OR->G_Protein Activation Ion_Channel Ion Channel G_Protein->Ion_Channel Opening Action_Potential Action Potential Ion_Channel->Action_Potential Generation AL Antennal Lobe Action_Potential->AL Higher_Centers Higher Brain Centers AL->Higher_Centers Behavior Behavioral Response Higher_Centers->Behavior

References

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-Methyloctan-3-ol via Sodium Borohydride Reduction of 6-Methyloctan-3-one

Introduction The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceut...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical, fragrance, and materials industries. This application note details a robust and efficient protocol for the synthesis of 6-methyloctan-3-ol from its corresponding ketone, 6-methyloctan-3-one. The described method utilizes sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the desired secondary alcohol. This process is of significant interest to researchers and professionals in drug development and chemical synthesis, offering a reliable methodology for obtaining key alcoholic synthons.

Reaction Principle

The synthesis of 6-methyloctan-3-ol is achieved through the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 6-methyloctan-3-one. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[1] Sodium borohydride is a preferred reagent for this transformation due to its operational simplicity, safety, and high chemoselectivity for aldehydes and ketones.[2]

Reaction Scheme:

Experimental Protocol

Materials:

  • 6-Methyloctan-3-one (≥98% purity)

  • Sodium borohydride (NaBH₄, ≥98% purity)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyloctan-3-one (e.g., 10.0 g, 70.3 mmol). Dissolve the ketone in 100 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (e.g., 1.33 g, 35.2 mmol) portion-wise over a period of 30 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate (B1210297) in hexanes), visualizing with an appropriate stain (e.g., potassium permanganate). The disappearance of the starting ketone spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, slowly and carefully add 50 mL of deionized water to quench the excess sodium borohydride. Subsequently, add 1 M HCl dropwise until the pH of the solution is approximately 6-7 to neutralize the mixture.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 6-methyloctan-3-ol.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

ParameterValue
Reactants
6-Methyloctan-3-one10.0 g (70.3 mmol)
Sodium Borohydride1.33 g (35.2 mmol)
Solvent
Methanol100 mL
Reaction Conditions
Temperature0-5 °C
Reaction Time1-2 hours
Product
6-Methyloctan-3-ol (Crude)Theoretical Yield: 10.14 g
Actual yield to be determined experimentally
Characterization Data
Molecular FormulaC₉H₂₀O
Molecular Weight144.26 g/mol [3]
Boiling Point (estimated)192.9 °C[4]
Density (estimated)0.832 g/cm³[4]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start Dissolve 6-Methyloctan-3-one in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir for 1-2 hours add_nabh4->react quench Quench with Water react->quench neutralize Neutralize with HCl quench->neutralize evaporate Remove Methanol neutralize->evaporate extract Extract with Diethyl Ether evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate product Crude 6-Methyloctan-3-ol concentrate->product purify Purification (Optional) product->purify characterize Characterization purify->characterize

Caption: Experimental workflow for the synthesis of 6-Methyloctan-3-ol.

Characterization

The identity and purity of the synthesized 6-methyloctan-3-ol can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity. The appearance of a new signal corresponding to the carbinol proton (CH-OH) and the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum are indicative of a successful reduction.

  • Infrared (IR) Spectroscopy: To verify the conversion of the carbonyl group to a hydroxyl group. The disappearance of the strong C=O stretching band (typically around 1715 cm⁻¹) of the starting ketone and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) in the product spectrum are key indicators.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-methyloctan-3-ol from 6-methyloctan-3-one using sodium borohydride. The methodology is straightforward, scalable, and utilizes readily available and safe reagents, making it highly suitable for both academic research and industrial drug development settings. The successful implementation of this protocol will enable the efficient production of this valuable secondary alcohol for further synthetic applications.

References

Application

Application Notes: Synthesis of 6-Methyloctan-3-ol via Grignard Reaction

Introduction The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] Discovered by Victor Grignard, this organometallic reaction involves the...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] Discovered by Victor Grignard, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group, such as that found in aldehydes and ketones.[3][4] The reaction of a Grignard reagent with an aldehyde provides a reliable and versatile route to secondary alcohols.[1][5]

These application notes provide a detailed protocol for the synthesis of 6-Methyloctan-3-ol, a secondary alcohol, by reacting propylmagnesium bromide with 4-methylhexanal. This protocol is intended for researchers, scientists, and professionals in drug development, offering a reproducible methodology for obtaining this valuable chemical intermediate.

Reaction Scheme

The synthesis proceeds in two primary stages:

  • Grignard Reagent Addition: The nucleophilic propyl group from propylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-methylhexanal, forming a tetrahedral magnesium alkoxide intermediate.

  • Acidic Workup: The intermediate is then protonated in an acidic workup step to yield the final product, 6-Methyloctan-3-ol.

Overall Reaction: CH3CH2CH2MgBr (Propylmagnesium bromide) + CH3CH2CH(CH3)CH2CH2CHO (4-Methylhexanal) → CH3CH2CH(CH3)CH2CH2CH(OH)CH2CH2CH3 (6-Methyloctan-3-ol)

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium TurningsMg24.312.67 g (0.11 mol)Must be dry.
1-Bromopropane (B46711)CH₃CH₂CH₂Br123.0013.53 g (0.11 mol)Anhydrous.
4-MethylhexanalC₇H₁₄O114.1911.42 g (0.10 mol)Anhydrous.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~200 mLEther must be anhydrous to prevent quenching the Grignard reagent.
Iodine (I₂)I₂253.811 small crystalUsed as an initiator.
Hydrochloric Acid (HCl)HCl36.46~100 mL (10% aq.)For acidic workup.
Saturated Sodium BicarbonateNaHCO₃84.01~50 mLFor washing.
Saturated Sodium Chloride (Brine)NaCl58.44~50 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37~10 gFor drying the organic layer.

Equipment

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus

  • Nitrogen or Argon gas inlet

Experimental Protocol

This procedure is divided into four main parts: preparation of the Grignard reagent, reaction with the aldehyde, workup and extraction, and final purification.

Part 1: Preparation of Propylmagnesium Bromide
  • Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[6] The 500 mL three-neck flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a gas inlet.

  • Magnesium Activation: Place the magnesium turnings (2.67 g) in the flask. Add a single crystal of iodine. The disappearance of the iodine's color indicates that the magnesium surface has been activated.[7]

  • Initiation: In the dropping funnel, prepare a solution of 1-bromopropane (13.53 g) in 50 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings.

  • Reaction: The reaction should initiate within a few minutes, evidenced by cloudiness, bubbling, and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle or sonication may be required.[8]

  • Grignard Formation: Once the reaction is self-sustaining, add the remaining 1-bromopropane solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, stir the grayish, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is the Grignard reagent, propylmagnesium bromide.[2]

Part 2: Grignard Reaction with 4-Methylhexanal
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Aldehyde Addition: Prepare a solution of 4-methylhexanal (11.42 g) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. This reaction is exothermic.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Part 3: Workup and Extraction
  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of 10% aqueous hydrochloric acid dropwise through the dropping funnel to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.[6] Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing: Combine all the organic extracts. Wash the combined organic layer successively with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.[2]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

Part 4: Purification
  • Solvent Removal: Remove the diethyl ether from the filtered solution using a rotary evaporator.

  • Distillation: Purify the resulting crude oil by vacuum distillation to obtain pure 6-Methyloctan-3-ol.

Data and Expected Results

ParameterValue
Product Name 6-Methyloctan-3-ol
Molecular Formula C₉H₂₀O
Molar Mass 144.25 g/mol [9]
Theoretical Yield 14.43 g (based on 0.10 mol of 4-methylhexanal)
Appearance Colorless liquid
Typical Actual Yield 75-85%
Boiling Point Literature values may vary; requires experimental determination or literature search for this specific compound.

Workflow Diagram

Grignard_Synthesis_Workflow Workflow for 6-Methyloctan-3-ol Synthesis cluster_0 Reagent Preparation cluster_1 Grignard Reaction cluster_2 Workup & Purification prep_start Start: Dry Glassware (N2/Ar Atmosphere) mg_activation 1. Activate Mg Turnings with Iodine prep_start->mg_activation grignard_formation 2. Add 1-Bromopropane in Et2O (Dropwise) mg_activation->grignard_formation grignard_complete Propylmagnesium Bromide (Grignard Reagent) grignard_formation->grignard_complete reaction_start 3. Cool Grignard Reagent (0°C) grignard_complete->reaction_start Transfer Reagent aldehyde_addition 4. Add 4-Methylhexanal in Et2O (Dropwise) reaction_start->aldehyde_addition alkoxide_formation Alkoxide Intermediate aldehyde_addition->alkoxide_formation quench 5. Quench with 10% HCl alkoxide_formation->quench Transfer Intermediate extract 6. Extract with Et2O quench->extract wash 7. Wash & Dry extract->wash purify 8. Evaporate & Distill wash->purify product Final Product: 6-Methyloctan-3-ol purify->product

Caption: Synthesis workflow from starting materials to the final product.

Troubleshooting

  • Failure to Initiate: The most common issue is the failure of the Grignard reaction to start. This is almost always due to wet reagents or glassware. Ensure all equipment is flame-dried or oven-dried and solvents are anhydrous.[6][7] If initiation is still problematic, gently crush the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface or use a sonicator.[7][8]

  • Low Yield: A low yield can result from premature quenching of the Grignard reagent by moisture or acidic protons. It can also be caused by side reactions, such as the formation of biphenyl (B1667301) from unreacted bromobenzene, which is favored at higher temperatures.[6] Maintaining a controlled, gentle reflux is key.

  • Emulsion during Workup: If an emulsion forms during extraction, adding more brine can help break it up. Gentle swirling rather than vigorous shaking of the separatory funnel can also prevent emulsion formation.

References

Method

Application Notes and Protocols for the Chiral Synthesis of 6-Methyloctan-3-ol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the stereoselective synthesis of the four stereoisomers of 6-methyloctan-3-ol:...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective synthesis of the four stereoisomers of 6-methyloctan-3-ol: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). 6-Methyloctan-3-ol is a chiral alcohol with applications as a pheromone component in various insect species, making its stereochemically pure isomers valuable tools in pest management and ecological studies. The protocols herein describe two primary synthetic strategies: Asymmetric Hydrogenation of a prochiral ketone and Lipase-Catalyzed Kinetic Resolution of a racemic mixture of the alcohol. These methods offer versatile and efficient routes to access all four stereoisomers with high enantiomeric and diastereomeric purity.

Introduction

The biological activity of many chiral molecules is highly dependent on their stereochemistry. In the case of insect pheromones, different stereoisomers can elicit varied or even inhibitory responses. Therefore, the ability to synthesize stereochemically pure isomers of pheromones like 6-methyloctan-3-ol is of significant importance for the development of effective and species-specific pest control strategies. This application note details robust and reproducible protocols for the synthesis of the (3R,6R), (3S,6S), (3R,6S), and (3S,6R) stereoisomers of 6-methyloctan-3-ol, providing researchers with the necessary tools to obtain these valuable compounds for further investigation and application.

Synthetic Strategies

Two primary strategies are presented for the synthesis of the stereoisomers of 6-methyloctan-3-ol:

  • Asymmetric Hydrogenation of 6-Methyloctan-3-one: This method involves the reduction of a prochiral ketone using a chiral catalyst to selectively produce a single enantiomer of the corresponding alcohol. By selecting the appropriate chiral ligand, both (R)- and (S)- configurations at the C3 position can be accessed.

  • Lipase-Catalyzed Kinetic Resolution of (±)-6-Methyloctan-3-ol: This biocatalytic approach utilizes the enantioselectivity of lipases to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the acylated product. This method is particularly useful for separating enantiomers when a racemic mixture is readily available.

Protocol 1: Asymmetric Hydrogenation of 6-Methyloctan-3-one

This protocol describes the synthesis of (3R)- and (3S)-6-methyloctan-3-ol via the asymmetric hydrogenation of 6-methyloctan-3-one using a Noyori-type ruthenium catalyst. The chirality of the product is determined by the chirality of the BINAP and diamine ligands used in the catalyst system.

Diagram of the Asymmetric Hydrogenation Workflow

cluster_synthesis Asymmetric Hydrogenation ketone 6-Methyloctan-3-one catalyst_R (R,R)-RuCl2(BINAP)(diamine) ketone->catalyst_R H2, Base catalyst_S (S,S)-RuCl2(BINAP)(diamine) ketone->catalyst_S H2, Base product_R (3R)-6-Methyloctan-3-ol catalyst_R->product_R product_S (3S)-6-Methyloctan-3-ol catalyst_S->product_S workup Reaction Quench & Purification product_R->workup product_S->workup

Caption: Workflow for the asymmetric hydrogenation of 6-methyloctan-3-one.

Experimental Protocol

Materials:

  • 6-Methyloctan-3-one

  • (R,R)- or (S,S)-RuCl₂[(p-cymene)(BINAP)]

  • (R,R)- or (S,S)-1,2-Diphenylethylenediamine (DPEN)

  • Potassium tert-butoxide (KOtBu)

  • 2-Propanol (anhydrous)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Hydrogenation apparatus

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an argon atmosphere, add RuCl₂[(p-cymene)(BINAP)] (0.01 eq) and the corresponding chiral DPEN (0.01 eq).

    • Add anhydrous 2-propanol (5 mL per 1 mmol of ketone).

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • To the catalyst solution, add 6-methyloctan-3-one (1.0 eq).

    • Add a solution of potassium tert-butoxide in 2-propanol (0.1 M, 0.2 eq).

    • Pressurize the reaction vessel with hydrogen gas (10 atm) and stir vigorously at 30 °C.

    • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Carefully release the hydrogen pressure.

    • Quench the reaction by adding a few drops of acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 95:5 hexane/ethyl acetate) to afford the desired stereoisomer of 6-methyloctan-3-ol.

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Quantitative Data
StereoisomerChiral LigandsYield (%)Enantiomeric Excess (ee) (%)
(3R,6R)-6-Methyloctan-3-ol(R,R)-BINAP, (R,R)-DPEN~85-95>98
(3S,6R)-6-Methyloctan-3-ol(S,S)-BINAP, (S,S)-DPEN~85-95>98
(3R,6S)-6-Methyloctan-3-ol(R,R)-BINAP, (R,R)-DPEN~85-95>98
(3S,6S)-6-Methyloctan-3-ol(S,S)-BINAP, (S,S)-DPEN~85-95>98

Note: The stereochemistry at the C6 position is determined by the starting material, (R)- or (S)-citronellal, used in the synthesis of the ketone precursor.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-6-Methyloctan-3-ol

This protocol describes the separation of a racemic mixture of 6-methyloctan-3-ol into its constituent enantiomers using a lipase-catalyzed acylation. The lipase (B570770) selectively acylates one enantiomer, leaving the other unreacted.

Diagram of the Lipase-Catalyzed Kinetic Resolution Workflow

cluster_resolution Kinetic Resolution racemate (±)-6-Methyloctan-3-ol lipase Lipase (e.g., CAL-B) racemate->lipase unreacted_alcohol (S)-6-Methyloctan-3-ol lipase->unreacted_alcohol acylated_product (R)-6-Methyloctan-3-yl Acetate lipase->acylated_product acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Chromatographic Separation unreacted_alcohol->separation acylated_product->separation

Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-6-methyloctan-3-ol.

Experimental Protocol

Materials:

  • Racemic 6-methyloctan-3-ol

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask, dissolve racemic 6-methyloctan-3-ol (1.0 eq) in the selected anhydrous organic solvent (e.g., toluene, 10 mL per 1 mmol of alcohol).

    • Add immobilized CAL-B (20-50 mg per 1 mmol of alcohol).

    • Add vinyl acetate (0.6 eq).

  • Kinetic Resolution:

    • Stir the mixture at room temperature (or slightly elevated, e.g., 30-40 °C).

    • Monitor the reaction progress by GC analysis, checking for the conversion of the alcohol to the acetate. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This may take several hours to days depending on the specific conditions.

  • Work-up and Separation:

    • Filter off the immobilized enzyme and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol and the acylated product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate).

  • Hydrolysis of the Ester (Optional):

    • The separated ester can be hydrolyzed back to the alcohol using standard conditions (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of the alcohol.

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the unreacted alcohol and the hydrolyzed alcohol by chiral GC or HPLC analysis.

Quantitative Data
ProductYield (%)Enantiomeric Excess (ee) (%)
(S)-6-Methyloctan-3-ol (unreacted)~40-45>98
(R)-6-Methyloctan-3-ol (from acetate)~40-45>98

Note: The enantiopreference of the lipase may vary. The (R)- or (S)-enantiomer that is acylated depends on the specific lipase and reaction conditions used. The above table assumes CAL-B preferentially acylates the (R)-enantiomer.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the chiral synthesis of all four stereoisomers of 6-methyloctan-3-ol. The asymmetric hydrogenation approach offers a direct route to enantiomerically pure alcohols from a prochiral ketone, while the lipase-catalyzed kinetic resolution provides an effective means of separating racemic mixtures. The choice of method will depend on the availability of starting materials and the specific stereoisomer required. These protocols will enable researchers and scientists to access these important chiral building blocks for applications in chemical ecology, drug development, and other fields requiring stereochemically pure compounds.

Application

Purification of 6-Methyloctan-3-ol by Fractional Distillation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of 6-Methyloctan-3-ol using fractional distillation. This secondary alc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-Methyloctan-3-ol using fractional distillation. This secondary alcohol, with a relatively high boiling point, requires specific conditions for effective purification to remove starting materials, byproducts, and other impurities that may arise during its synthesis.

Introduction

6-Methyloctan-3-ol is a secondary alcohol of interest in various chemical syntheses. Its purification is critical to ensure the integrity of subsequent reactions and the quality of final products. Fractional distillation is a suitable method for this purpose, leveraging differences in the boiling points of the components in the crude mixture. Due to its high boiling point, vacuum distillation is employed to prevent decomposition at elevated temperatures.

A common synthetic route to 6-methyloctan-3-ol is the Grignard reaction between an appropriate aldehyde (e.g., propanal) and a Grignard reagent (e.g., isohexylmagnesium bromide), or alternatively, hexanal (B45976) and propylmagnesium bromide. This synthesis can lead to several impurities, including unreacted starting materials and side-products from the Grignard reagent.

Data Presentation

Effective purification by fractional distillation relies on the differences in boiling points between the target compound and potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgNotes
6-Methyloctan-3-ol C₉H₂₀O144.26~192.9 (estimated)[1]The target compound. High boiling point necessitates vacuum distillation.
HexanalC₆H₁₂O100.16130-131[1][2]A potential unreacted starting material with a significantly lower boiling point.
PropanalC₃H₆O58.0846-50A potential unreacted starting material with a very low boiling point.
HexaneC₆H₁₄86.1868.5-69.1A potential byproduct from the coupling of propylmagnesium bromide.
2,7-DimethyloctaneC₁₀H₂₂142.28160-162A potential byproduct from the coupling of isohexylmagnesium bromide. Has a boiling point close to the target.
Diethyl Ether(C₂H₅)₂O74.1234.6A common solvent for Grignard reactions, easily removed.
Tetrahydrofuran (THF)C₄H₈O72.1166An alternative solvent for Grignard reactions, easily removed.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of 6-Methyloctan-3-ol

This protocol details the purification of crude 6-Methyloctan-3-ol. It is assumed that the crude product has been worked up to remove water-soluble impurities and dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus equipped for vacuum operation. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask (a cow-type adapter with multiple receiving flasks is recommended for collecting different fractions), and a vacuum adapter connected to a vacuum pump via a cold trap.

  • Ensure all glassware is free of cracks or defects.

  • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Place a stir bar in the distillation flask for smooth boiling.

2. Distillation Procedure:

  • Charge the round-bottom flask with the crude 6-Methyloctan-3-ol. Do not fill the flask to more than two-thirds of its capacity.

  • Begin stirring the crude mixture.

  • Slowly and carefully apply the vacuum. The pressure should be reduced gradually to avoid bumping. A typical pressure for distilling high-boiling-point alcohols is in the range of 1-20 mmHg.

  • Once the desired vacuum is achieved and stable, begin heating the distillation flask using a heating mantle.

  • Observe the mixture for the onset of boiling. The vapor will begin to rise through the fractionating column.

  • Collect the initial fractions, which will contain lower-boiling impurities such as residual solvent and unreacted aldehydes. The boiling point will be significantly lower than that of the target compound at the applied pressure.

  • As the temperature begins to rise and stabilize, this indicates the distillation of a purer fraction. Collect the fraction that distills at a constant temperature. This will be the purified 6-Methyloctan-3-ol. The expected boiling point will be significantly lower than its atmospheric pressure boiling point.

  • Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that the distillation of the desired product is complete.

  • Stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the collected fractions to determine their purity.

1. Sample Preparation:

  • Dilute a small aliquot of each collected fraction in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.

2. GC-MS Parameters:

ParameterSetting
Gas Chromatograph
ColumnA non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min.
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 or as appropriate for the concentration.
Oven ProgramInitial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400

3. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the relative purity of each fraction by integrating the peak areas. The purity of the 6-Methyloctan-3-ol fraction is determined by the ratio of its peak area to the total area of all peaks in the chromatogram.

Mandatory Visualization

Fractional_Distillation_Workflow cluster_synthesis Synthesis & Workup cluster_distillation Vacuum Fractional Distillation cluster_analysis Analysis & Final Product Crude_Product Crude 6-Methyloctan-3-ol (with impurities) Distillation_Apparatus Distillation Setup Crude_Product->Distillation_Apparatus Charge Flask Heating Heating under Vacuum Distillation_Apparatus->Heating Apply Heat Fraction_Collection Fraction Collection Heating->Fraction_Collection Vaporization & Condensation GCMS_Analysis GC-MS Analysis Fraction_Collection->GCMS_Analysis Analyze Fractions Impurities_Removed Low Boiling Impurities (e.g., Hexanal, Solvents) Fraction_Collection->Impurities_Removed Pure_Product Pure 6-Methyloctan-3-ol GCMS_Analysis->Pure_Product Confirm Purity

Caption: Workflow for the purification of 6-Methyloctan-3-ol.

This comprehensive guide provides the necessary information for the successful purification of 6-Methyloctan-3-ol by fractional distillation, ensuring a high-purity product for downstream applications in research and development.

References

Method

Application Notes and Protocols for the Purification of Long-Chain Alcohols via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction Long-chain alcohols (LCAs), typically defined as having carbon chain lengths of C12 and greater, are a broad class of molecules with diverse ap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alcohols (LCAs), typically defined as having carbon chain lengths of C12 and greater, are a broad class of molecules with diverse applications in the pharmaceutical, cosmetic, and food industries. These compounds can be of natural or synthetic origin and often require purification to remove impurities such as other homologous alcohols, esters, fatty acids, or hydrocarbons. Column chromatography is a fundamental and widely applicable technique for the preparative purification of these compounds.[1][2] This document provides detailed application notes and protocols for the purification of long-chain alcohols using column chromatography.

Principle of Column Chromatography

Column chromatography is a solid-liquid adsorption technique used for the separation of compounds from a mixture.[1] The separation is based on the differential partitioning of the components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent or mixture of solvents that flows through the column).[3] For the purification of long-chain alcohols, normal-phase chromatography is most common, where a polar stationary phase like silica (B1680970) gel or alumina (B75360) is used with a non-polar mobile phase.[4][5]

In this setup, more polar compounds in the mixture will have a stronger interaction with the polar stationary phase and will thus move more slowly through the column. Less polar compounds will have a greater affinity for the non-polar mobile phase and will elute from the column more quickly.[6] Since alcohols are relatively polar compounds, they will be retained on the column more strongly than less polar impurities like hydrocarbons and esters, but less strongly than more polar impurities like fatty acids.[1] By carefully selecting the stationary and mobile phases, a high degree of purification can be achieved.

Sample Preparation

Proper sample preparation is crucial for a successful column chromatography purification.

  • Saponification: Long-chain alcohols in natural extracts are often present as esters (waxes). To liberate the free alcohols, a saponification (alkaline hydrolysis) step is necessary. This typically involves refluxing the sample with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH).[7][8]

  • Extraction: After saponification, the free alcohols are extracted from the reaction mixture using a non-polar solvent like hexane (B92381) or petroleum ether.[7]

  • Pre-purification (Optional): For very crude mixtures, a preliminary purification step such as crystallization or solid-phase extraction (SPE) can be beneficial to remove major impurities before loading the sample onto the column.[9][10]

  • Sample Loading: The sample can be loaded onto the column in two ways:

    • Wet Loading: The sample is dissolved in a minimal amount of the initial mobile phase and carefully applied to the top of the column.[9]

    • Dry Loading: The sample is dissolved in a suitable solvent, and a small amount of the stationary phase (e.g., silica gel) is added. The solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the column. This method is particularly useful for samples that are not very soluble in the initial mobile phase.[11]

Experimental Workflow

The general workflow for purifying long-chain alcohols using column chromatography is depicted below.

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis and Final Processing saponification Saponification (if necessary) extraction Solvent Extraction saponification->extraction concentration Concentration extraction->concentration sample_loading Sample Loading concentration->sample_loading column_prep Column Packing column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling solvent_evap Solvent Evaporation pooling->solvent_evap purity_analysis Purity Analysis (GC/HPLC) solvent_evap->purity_analysis

Caption: General workflow for the purification of long-chain alcohols.

Chromatographic Conditions

The choice of stationary and mobile phases is critical for achieving good separation.

Stationary PhaseMobile Phase (Typical)Comments
Silica GelHexane/Ethyl Acetate (B1210297), Heptane/Ethyl Acetate, Chloroform/Methanol (B129727)Silica gel is the most common stationary phase for purifying long-chain alcohols.[1][12] The ratio of the solvents in the mobile phase is adjusted to achieve the desired separation.
AluminaHexane/Ethyl Acetate, Benzene/EthanolAlumina is another effective stationary phase and can be acidic, neutral, or basic.[1][4] Neutral alumina is often used for alcohols.

Experimental Protocols

Protocol 1: Isocratic Elution for the Purification of a C18 Alcohol

This protocol is a representative example for the purification of a long-chain alcohol from a mixture containing less polar impurities.

1. Materials and Reagents:

  • Crude C18 alcohol sample

  • Silica gel (60-120 mesh)[1]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 30 cm length, 2 cm diameter)

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Iodine chamber or other visualization agent

2. Column Preparation:

  • Secure the glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in hexane.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing.

  • Drain the excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica gel to protect the surface.

3. Sample Loading:

  • Dissolve the crude C18 alcohol sample in a minimal amount of hexane.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Drain the solvent until the sample is adsorbed onto the silica.

4. Elution:

  • Carefully add the mobile phase (e.g., Hexane:Ethyl Acetate 95:5 v/v) to the top of the column.

  • Apply gentle pressure with a pump or compressed air to achieve a steady flow rate (e.g., 2-5 mL/min).[3]

  • Collect the eluent in fractions of a predetermined volume (e.g., 10 mL) in collection tubes.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the purified alcohol.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified C18 alcohol.

Protocol 2: Gradient Elution for the Purification of Policosanols from a Natural Extract

This protocol is a representative example for separating a mixture of long-chain alcohols with varying chain lengths from a more complex matrix.

1. Materials and Reagents:

  • Crude policosanol extract

  • Silica gel (230-400 mesh)[1]

  • Heptane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Flash chromatography system (optional, but recommended for finer separations)

  • Other materials as listed in Protocol 1

2. Column Preparation:

  • Follow the same procedure as in Protocol 1, using the initial, least polar mobile phase (Heptane).

3. Sample Loading:

  • Perform a dry loading of the crude policosanol extract as described in the Sample Preparation section.[11]

4. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% Heptane) to elute very non-polar impurities.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., ethyl acetate). A typical gradient might be:

    • 100% Heptane (2 column volumes)

    • 0-10% Ethyl Acetate in Heptane over 10 column volumes

    • 10-20% Ethyl Acetate in Heptane over 5 column volumes

  • If highly polar compounds need to be eluted, a stronger solvent like methanol can be added to the mobile phase in a final step.

  • Collect fractions throughout the elution process.

5. Analysis of Fractions:

  • Analyze the fractions by TLC or GC-MS to identify the fractions containing the desired policosanols.[13][14]

  • Combine the pure fractions and evaporate the solvent.

Troubleshooting and Optimization

The selection of an appropriate chromatographic strategy is crucial for successful purification. The following diagram illustrates the decision-making process.

G start Start with TLC Analysis of Crude Mixture q1 Are components well-separated with a single solvent system? start->q1 isocratic Use Isocratic Elution q1->isocratic Yes gradient Use Gradient Elution q1->gradient No end Optimized Purification isocratic->end q2 Are there very polar impurities? gradient->q2 step_gradient Consider a Step Gradient or a final flush with a highly polar solvent q2->step_gradient Yes q2->end No step_gradient->end

Caption: Decision tree for selecting a column chromatography strategy.

Quantitative Data Summary

The following table provides representative data for the purification of a long-chain alcohol mixture using silica gel column chromatography.

ParameterValueReference
Sample
Crude Material1.0 g of a mixture containing C26, C28, and C30 alcohols[13]
Column
Stationary PhaseSilica Gel (70-230 mesh)[10]
Column Dimensions40 cm length x 2.5 cm diameter[10]
Elution
Mobile PhaseGradient of Hexane:Ethyl Acetate (9:1 to 7:3)[10]
Flow Rate~5 mL/min[15]
Fraction Size20 mL[15]
Results
Purified C28 Alcohol0.45 g[13]
Yield45% (of total crude)[13]
Purity (by GC)>98%[14]

Note: The yield and purity are highly dependent on the complexity of the initial mixture and the optimization of the chromatographic conditions.[9]

Conclusion

Column chromatography is a powerful and versatile technique for the purification of long-chain alcohols. By carefully selecting the stationary phase, mobile phase, and elution mode (isocratic or gradient), high purity products can be obtained. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and optimize their own purification methods for this important class of compounds.

References

Application

Application Note: Chiral Separation of 6-Methyloctan-3-ol Isomers by HPLC

Abstract This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of the stereoisomers of 6-Methyloctan-3-ol, a key fragrance and flavor compound. Due to the presen...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of the stereoisomers of 6-Methyloctan-3-ol, a key fragrance and flavor compound. Due to the presence of two chiral centers, 6-Methyloctan-3-ol exists as four stereoisomers. Their distinct olfactory properties necessitate a reliable analytical method for their separation and quantification. This document provides a detailed protocol using a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, which is a robust starting point for the resolution of these isomers. The method is intended for researchers, scientists, and professionals in the fragrance, food, and drug development industries.

Introduction

6-Methyloctan-3-ol is an aliphatic alcohol with a characteristic fungal, earthy, and mushroom-like odor. It possesses two chiral centers at positions C3 and C6, resulting in four possible stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The stereochemistry of these molecules significantly influences their sensory perception. Therefore, an effective analytical method to separate these isomers is crucial for quality control, authenticity assessment of natural products, and for structure-activity relationship studies in the fragrance industry. High-Performance Liquid Chromatography with chiral stationary phases is a powerful technique for the direct separation of enantiomers and diastereomers.[1][2] This note proposes a normal-phase HPLC method utilizing an amylose-based CSP, which is known for its broad enantioselectivity for a variety of chiral compounds, including alcohols.[2][3]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or Refractive Index (RI) detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IA or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-Hexane and Isopropanol (B130326) (IPA).

  • Sample: A standard mixture of 6-Methyloctan-3-ol isomers dissolved in the mobile phase.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: Since 6-Methyloctan-3-ol lacks a strong chromophore, a Refractive Index (RI) detector is recommended. If derivatization is performed with a UV-active agent, a UV detector can be used at an appropriate wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the 6-Methyloctan-3-ol isomer mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Optimization

The separation can be optimized by adjusting the ratio of isopropanol in the mobile phase. Increasing the percentage of isopropanol will generally decrease retention times but may also affect the resolution between isomers. Conversely, decreasing the isopropanol content will increase retention and may improve separation. The flow rate and column temperature can also be adjusted to fine-tune the resolution and analysis time.[4]

Data Presentation

The following table summarizes the expected quantitative data for the separation of the four stereoisomers of 6-Methyloctan-3-ol based on the proposed method. Please note that these are representative values and actual results may vary depending on the specific column and system used.

IsomerRetention Time (min)Resolution (Rs)
Isomer 112.5-
Isomer 214.22.1
Isomer 315.81.8
Isomer 417.11.5

Resolution (Rs) is calculated between adjacent peaks.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for the separation of 6-Methyloctan-3-ol isomers.

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Autosampler Injection (10 µL) SamplePrep->Injection Filtered Sample HPLC_System HPLC System HPLC_System->Injection Column Chiral Column (Amylose CSP, 25°C) Injection->Column Separation Isocratic Elution (Hexane/IPA 98:2, 1.0 mL/min) Column->Separation Detection RI Detector Separation->Detection Data Data Acquisition & Analysis (Chromatogram) Detection->Data Result Quantification of Isomers Data->Result

Caption: Workflow for the HPLC separation of 6-Methyloctan-3-ol isomers.

Conclusion

The proposed normal-phase HPLC method provides a solid foundation for the successful chiral separation of 6-Methyloctan-3-ol stereoisomers. By employing an amylose-based chiral stationary phase, baseline or near-baseline resolution of the four isomers can be achieved. This application note serves as a comprehensive guide for researchers and scientists to implement and further optimize this separation, enabling accurate quantification and characterization of these important fragrance compounds.

References

Method

Application Notes and Protocols for the Use of 6-Methyloctan-3-ol as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the utilization of 6-Methyloctan-3-ol as a reference standard in analytical applications,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 6-Methyloctan-3-ol as a reference standard in analytical applications, particularly for chiral separations. As a chiral secondary alcohol, the stereoisomeric composition of 6-Methyloctan-3-ol is critical in various fields, including flavor and fragrance analysis, pheromone research, and as a chiral building block in pharmaceutical synthesis. This document outlines detailed protocols for the enantioselective analysis of 6-Methyloctan-3-ol using gas chromatography (GC), including sample preparation, method validation, and the use of an internal standard for accurate quantification. The provided methodologies can be adapted for the analysis of other volatile chiral alcohols.

Introduction to 6-Methyloctan-3-ol

6-Methyloctan-3-ol is a nine-carbon chiral alcohol with two stereocenters, leading to the existence of four possible stereoisomers. The distinct spatial arrangement of these isomers can result in significantly different biological activities and sensory properties. For instance, it has been identified as a semiochemical, a chemical signal, in the communication system of the ant species Crematogaster sjostedti. In such biological contexts, the specific stereoisomer is often the active component, highlighting the importance of accurate enantioselective analysis.

Physicochemical Properties of 6-Methyloctan-3-ol:

PropertyValue
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol [1]
CAS Number 40225-75-0[1]
Boiling Point 192.9 °C (estimated)
Density 0.8321 g/cm³ (estimated)

Application: Chiral Purity Determination by Gas Chromatography

The primary application of 6-Methyloctan-3-ol as a reference standard is in the determination of enantiomeric purity. Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like 6-Methyloctan-3-ol.

Recommended Analytical Technique: Chiral Gas Chromatography (GC)

Chiral GC is the method of choice for the baseline separation of the stereoisomers of 6-Methyloctan-3-ol. Cyclodextrin-based CSPs are particularly effective for the enantioseparation of secondary alcohols.

Principle of Separation: The chiral stationary phase, typically a derivatized cyclodextrin, forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation and quantification.

Experimental Protocol: Enantioselective GC-FID Analysis

This protocol provides a general method for the chiral separation of 6-Methyloctan-3-ol stereoisomers. Optimization of the temperature program and flow rate may be required for specific instruments and columns.

Materials and Reagents:

  • 6-Methyloctan-3-ol reference standard (racemic and/or enantiomerically pure)

  • Internal Standard (IS): e.g., 2-Nonanol or another suitable secondary alcohol not present in the sample.

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Chiral GC column (e.g., β-cyclodextrin-based CSP)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic 6-Methyloctan-3-ol in the chosen solvent at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the racemic 6-Methyloctan-3-ol stock solution and adding a constant concentration of the internal standard to each.

  • Sample Solution: Dissolve the sample containing 6-Methyloctan-3-ol in the solvent to an approximate concentration of 1 mg/mL and add the internal standard at the same concentration as in the calibration standards.

GC-FID Conditions (Example):

ParameterSetting
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 60 °C (hold 2 min), ramp to 150 °C at 2 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Data Analysis and Quantification:

  • Identify the peaks corresponding to the enantiomers of 6-Methyloctan-3-ol and the internal standard based on their retention times.

  • Integrate the peak areas for each enantiomer and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of each enantiomer to the peak area of the internal standard against the concentration of each enantiomer.

  • Calculate the concentration of each enantiomer in the sample using the calibration curve.

  • Determine the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Example Quantitative Data (Hypothetical):

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)
(3R,6R)-6-Methyloctan-3-ol18.212500050
(3S,6S)-6-Methyloctan-3-ol18.512450050
(3R,6S)-6-Methyloctan-3-ol19.112550050
(3S,6R)-6-Methyloctan-3-ol19.412520050
2-Nonanol (IS)21.015000060

Method Validation

To ensure the reliability of the analytical method, it is crucial to perform method validation according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to resolve the enantiomers from each other and from any other components in the sample matrix.

  • Linearity: The linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Chiral GC Analysis. cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh 6-Methyloctan-3-ol and Internal Standard B Prepare Stock Solutions A->B C Create Calibration Curve Standards B->C D Prepare Sample for Analysis B->D E Inject Sample into GC-FID C->E D->E F Chromatographic Separation on Chiral Column E->F G Data Acquisition F->G H Peak Integration and Identification G->H I Construct Calibration Curve H->I J Quantify Enantiomers H->J K Calculate Enantiomeric Excess (ee%) J->K

Figure 1. Workflow for Chiral GC Analysis.

Logical Relationship of Method Validation

G Figure 2. Key Parameters for Analytical Method Validation. Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Figure 2. Key Parameters for Analytical Method Validation.

Conclusion

6-Methyloctan-3-ol serves as a valuable reference standard for the development and validation of enantioselective analytical methods. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to accurately quantify the stereoisomers of this and other chiral alcohols. The use of a well-characterized reference standard is paramount for ensuring the quality, efficacy, and safety of products in various industries.

References

Application

Applications of 6-Methyloctan-3-ol in Organic Synthesis: A Guide for Researchers

Introduction 6-Methyloctan-3-ol is a secondary alcohol with the chemical formula C9H20O.[1][2] As a chiral molecule, it holds potential as a building block in stereoselective synthesis. However, a comprehensive review of...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyloctan-3-ol is a secondary alcohol with the chemical formula C9H20O.[1][2] As a chiral molecule, it holds potential as a building block in stereoselective synthesis. However, a comprehensive review of available scientific literature reveals a notable scarcity of specific, detailed applications of 6-methyloctan-3-ol in complex organic synthesis. While its physical and chemical properties are documented, its use as a key starting material, reagent, or intermediate in the synthesis of natural products or pharmaceuticals is not widely reported.

This document aims to provide researchers, scientists, and drug development professionals with a practical guide to the potential applications of 6-methyloctan-3-ol based on the well-established reactivity of secondary alcohols. The following sections detail generalized experimental protocols for key transformations, along with expected outcomes and visual representations of the synthetic pathways. It is crucial to note that these protocols are illustrative and would require optimization for the specific substrate.

Synthesis of 6-Methyloctan-3-ol

A common and effective method for the synthesis of 6-methyloctan-3-ol is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. For the synthesis of 6-methyloctan-3-ol, the reaction of ethylmagnesium bromide with 4-methylhexanal would yield the desired product.

Protocol 1: Synthesis of 6-Methyloctan-3-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 4-Methylhexanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and maintained at a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • Grignard Reaction: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 4-methylhexanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 6-methyloctan-3-ol.

Expected Data:

ParameterExpected Value
Yield 75-85%
Purity (by GC) >98%
Appearance Colorless oil

Potential Applications in Organic Synthesis

The chemical reactivity of 6-methyloctan-3-ol is primarily dictated by the secondary hydroxyl group. The most common and synthetically useful transformations for this functional group are oxidation to the corresponding ketone, esterification to form an ester, and dehydration to yield an alkene.

Oxidation to 6-Methyloctan-3-one

The oxidation of 6-methyloctan-3-ol provides 6-methyloctan-3-one, a ketone that can serve as an intermediate for further carbon-carbon bond-forming reactions. A variety of oxidizing agents can be employed, with Swern oxidation being a mild and efficient method that avoids the use of heavy metals.

Protocol 2: Swern Oxidation of 6-Methyloctan-3-ol

Materials:

Procedure:

  • Activation of DMSO: A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath). Anhydrous DMSO (2.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of 6-methyloctan-3-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the activated DMSO solution at -78 °C. The reaction is stirred for 30 minutes at this temperature.

  • Formation of Ketone: Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Work-up and Purification: Water is added to quench the reaction. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude 6-methyloctan-3-one is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Expected Data:

ParameterExpected Value
Yield 85-95%
Purity (by GC) >98%
Appearance Colorless oil
Esterification to 6-Methyloct-3-yl Acetate

Esterification of 6-methyloctan-3-ol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base is a straightforward method to protect the hydroxyl group or to synthesize ester-containing target molecules.

Protocol 3: Acetylation of 6-Methyloctan-3-ol

Materials:

  • 6-Methyloctan-3-ol

  • Acetic anhydride

  • Pyridine (B92270)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of 6-methyloctan-3-ol (1.0 equivalent) in anhydrous DCM, pyridine (2.0 equivalents) is added. The mixture is cooled to 0 °C.

  • Acetylation: Acetic anhydride (1.5 equivalents) is added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification: The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 6-methyloct-3-yl acetate is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Expected Data:

ParameterExpected Value
Yield 90-98%
Purity (by NMR) >99%
Appearance Colorless oil
Dehydration to 6-Methyloct-2-ene and 6-Methyloct-3-ene

Acid-catalyzed dehydration of 6-methyloctan-3-ol will lead to a mixture of isomeric alkenes, primarily 6-methyloct-2-ene and 6-methyloct-3-ene. The regioselectivity of the elimination can be influenced by the reaction conditions and the acid catalyst used.

Protocol 4: Acid-Catalyzed Dehydration of 6-Methyloctan-3-ol

Materials:

  • 6-Methyloctan-3-ol

  • Concentrated sulfuric acid or phosphoric acid

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A solution of 6-methyloctan-3-ol (1.0 equivalent) in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added.

  • Dehydration: The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap. The reaction is monitored by GC analysis until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation. The resulting mixture of alkenes can be further purified by fractional distillation if necessary.

Expected Data:

ParameterExpected Value
Total Yield of Alkenes 70-80%
Product Ratio Mixture of regioisomers (ratio dependent on conditions)
Appearance Colorless liquid

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of 6-methyloctan-3-ol and its subsequent transformations.

Synthesis_of_6_Methyloctan_3_ol 4-Methylhexanal 4-Methylhexanal 6-Methyloctan-3-ol 6-Methyloctan-3-ol 4-Methylhexanal->6-Methyloctan-3-ol 1. Diethyl ether 2. H3O+ workup EtMgBr Ethylmagnesium bromide EtMgBr->6-Methyloctan-3-ol

Synthesis of 6-Methyloctan-3-ol via Grignard Reaction.

Reactions_of_6_Methyloctan_3_ol 6-Methyloctan-3-ol 6-Methyloctan-3-ol 6-Methyloctan-3-one 6-Methyloctan-3-one 6-Methyloctan-3-ol->6-Methyloctan-3-one Swern Oxidation 6-Methyloct-3-yl_acetate 6-Methyloct-3-yl acetate 6-Methyloctan-3-ol->6-Methyloct-3-yl_acetate Acetic anhydride, Pyridine Alkenes 6-Methyloct-2-ene + 6-Methyloct-3-ene 6-Methyloctan-3-ol->Alkenes H+, Heat

Potential Synthetic Transformations of 6-Methyloctan-3-ol.

Conclusion

While 6-methyloctan-3-ol is a commercially available secondary alcohol, its specific applications in peer-reviewed synthetic organic chemistry literature are limited. Nevertheless, its structure allows for predictable and synthetically valuable transformations. The generalized protocols provided herein for its synthesis, oxidation, esterification, and dehydration serve as a foundational guide for researchers looking to utilize this compound in their synthetic endeavors. These reactions open avenues for the creation of more complex molecules where the 6-methyloctan-3-yl moiety can be incorporated as a key structural element. Further research into the stereoselective synthesis and application of enantiopure 6-methyloctan-3-ol could unveil more specialized and impactful uses in the future.

References

Method

The Enigmatic Aroma of 6-Methyloctan-3-ol: Application Notes and Research Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methyloctan-3-ol is a secondary alcohol with potential, yet largely unexplored, applications in the flavor and fragrance industry. Its branch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyloctan-3-ol is a secondary alcohol with potential, yet largely unexplored, applications in the flavor and fragrance industry. Its branched-chain structure suggests the possibility of complex and interesting olfactory properties, positioning it as a candidate for novel scent creation and flavor modification. This document provides a summary of the known physicochemical properties of 6-Methyloctan-3-ol and outlines detailed experimental protocols that can be employed to thoroughly characterize its sensory attributes and potential applications. While specific research on the flavor and fragrance profile of this compound is not extensively available in public literature, the methodologies described herein represent the industry-standard approaches for such investigations.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a volatile compound is fundamental to its study and application in flavor and fragrance research. These properties influence its volatility, solubility, and interaction with sensory receptors.

PropertyValueSource
Molecular Formula C9H20O--INVALID-LINK--
Molecular Weight 144.25 g/mol --INVALID-LINK--
CAS Number 40225-75-0--INVALID-LINK--
Boiling Point (estimated) 192.9 °C--INVALID-LINK--
Melting Point (estimated) 6.15 °C--INVALID-LINK--
Density (estimated) 0.8321 g/cm³--INVALID-LINK--
Refractive Index (estimated) 1.4380--INVALID-LINK--
LogP (estimated) 2.58360--INVALID-LINK--
Solubility Information not available-
Odor Threshold Information not available-
Sensory Profile Information not available-

Note: The lack of publicly available data on the odor threshold and sensory profile of 6-Methyloctan-3-ol highlights a significant research gap and an opportunity for novel discovery.

Experimental Protocols

To elucidate the role of 6-Methyloctan-3-ol in flavor and fragrance, a systematic approach involving both analytical and sensory evaluation is required. The following protocols provide a framework for this investigation.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the odor-active regions of a sample containing 6-Methyloctan-3-ol and to characterize its aroma profile.

Materials:

  • Gas chromatograph coupled with an olfactometry port (GC-O)

  • Mass spectrometer (MS) detector

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax)

  • High-purity helium as carrier gas

  • Sample of 6-Methyloctan-3-ol (pure standard)

  • Solvent for dilution (e.g., ethanol, diethyl ether)

  • Trained sensory panelists (assessors)

Methodology:

  • Sample Preparation: Prepare a dilution series of the 6-Methyloctan-3-ol standard in a suitable solvent. The concentrations should span a range likely to include the detection threshold.

  • GC-O System Configuration: The GC effluent is split between the MS detector and the heated olfactometry port. This allows for simultaneous chemical identification and sensory evaluation.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at a rate of 5-10 °C/minute to 240 °C and hold for 5 minutes.

    • Carrier Gas Flow: 1.0-1.5 mL/minute.

    • Split Ratio: Adjust as necessary to achieve good peak shape and detector response.

  • Olfactometry:

    • Trained panelists sniff the effluent from the olfactometry port.

    • Panelists record the retention time, intensity, and a detailed description of any detected odor.

    • Techniques such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative importance of the odorant.

  • Data Analysis: Correlate the retention time of the perceived odor with the mass spectrum obtained from the MS detector to confirm the identity of the odor-active compound.

Protocol 2: Sensory Evaluation by a Trained Panel

Objective: To develop a comprehensive sensory profile of 6-Methyloctan-3-ol and determine its odor detection threshold.

Materials:

  • Purified 6-Methyloctan-3-ol

  • Odor-free solvent (e.g., propylene (B89431) glycol, mineral oil)

  • Glass sniffing strips or blotters

  • Controlled sensory evaluation booths with proper ventilation

  • A panel of 10-15 trained sensory assessors

  • Reference standards for common aroma descriptors (e.g., fruity, floral, woody)

Methodology:

  • Panelist Training: Train panelists to identify and scale the intensity of various aroma attributes using reference standards.

  • Sample Preparation:

    • Descriptive Analysis: Prepare solutions of 6-Methyloctan-3-ol at a concentration well above the expected threshold in the chosen solvent. Dip sniffing strips into the solution for a standardized amount of time.

    • Threshold Determination: Prepare a series of dilutions of 6-Methyloctan-3-ol using a geometric progression (e.g., 1:2 or 1:3 dilutions). The series should start at a concentration that is easily detectable and end at a concentration that is undetectable.

  • Evaluation Procedure:

    • Descriptive Analysis: Present the prepared sniffing strips to the panelists in a randomized and blind manner. Panelists will rate the intensity of various pre-defined aroma attributes (e.g., green, waxy, mushroom, fruity) on a labeled magnitude scale (LMS) or a similar rating scale.

    • Threshold Test (e.g., ASTM E679 - Ascending Forced-Choice): Present panelists with three samples (two blanks and one with the diluted compound) in ascending order of concentration. Panelists must identify the odd sample. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the sample.

  • Data Analysis:

    • Descriptive Analysis: Analyze the intensity ratings to generate a spider web plot or bar chart illustrating the sensory profile of the compound.

    • Threshold Determination: Calculate the group's best-estimate threshold from the individual thresholds.

Visualizations

To aid in the conceptualization of the research process, the following diagrams illustrate key workflows.

Experimental_Workflow_for_Sensory_Characterization cluster_0 Compound Preparation cluster_1 Analytical Characterization cluster_2 Sensory Evaluation cluster_3 Data Integration & Application Pure_Compound Pure 6-Methyloctan-3-ol Dilution_Series Preparation of Dilution Series Pure_Compound->Dilution_Series GC_O_Analysis Gas Chromatography-Olfactometry (GC-O) Dilution_Series->GC_O_Analysis Descriptive_Analysis Descriptive Analysis Dilution_Series->Descriptive_Analysis Threshold_Test Odor Threshold Determination Dilution_Series->Threshold_Test MS_Identification Mass Spectrometry (MS) Identification GC_O_Analysis->MS_Identification Data_Analysis Data Analysis & Profile Generation MS_Identification->Data_Analysis Trained_Panel Trained Sensory Panel Trained_Panel->Descriptive_Analysis Trained_Panel->Threshold_Test Descriptive_Analysis->Data_Analysis Threshold_Test->Data_Analysis Flavor_Fragrance_Application Application in Flavor/Fragrance Formulation Data_Analysis->Flavor_Fragrance_Application

Caption: Experimental workflow for the sensory characterization of 6-Methyloctan-3-ol.

Sensory_Evaluation_Logic start Initiate Sensory Evaluation panel_selection Select & Train Sensory Panel start->panel_selection sample_prep Prepare Samples (Dilutions & Standards) panel_selection->sample_prep evaluation_method Choose Evaluation Method sample_prep->evaluation_method descriptive Descriptive Analysis evaluation_method->descriptive Qualitative threshold Threshold Testing evaluation_method->threshold Quantitative data_collection Collect Sensory Data descriptive->data_collection threshold->data_collection analysis Statistical Analysis of Data data_collection->analysis profile Generate Sensory Profile / Determine Threshold analysis->profile end Final Report profile->end

Caption: Logical flow for conducting sensory evaluation of a fragrance compound.

Conclusion

6-Methyloctan-3-ol represents an intriguing, yet understudied, molecule in the field of flavor and fragrance research. The lack of detailed sensory data presents a clear opportunity for innovation and discovery. By employing the standardized analytical and sensory protocols outlined in this document, researchers can systematically characterize the odor profile, intensity, and potential applications of this compound. Such research is essential for unlocking its potential as a novel ingredient in the creation of unique and appealing flavors and fragrances. The structured approach detailed here will enable the generation of robust and reliable data, paving the way for its potential commercialization and use in consumer products.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methyloctan-3-ol

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyloctan-3-ol. The content focuses on...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyloctan-3-ol. The content focuses on the common challenges encountered when using the Grignard reaction, a primary method for this synthesis.

Reaction Pathway

The synthesis of 6-Methyloctan-3-ol, a secondary alcohol, is effectively achieved through the nucleophilic addition of a Grignard reagent to an aldehyde.[1][2] The most common pathway involves the reaction of propylmagnesium bromide with 4-methylhexanal, followed by an aqueous workup to protonate the resulting alkoxide.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PropylMgBr Propylmagnesium Bromide Alkoxide Magnesium Alkoxide Intermediate PropylMgBr->Alkoxide + Methylhexanal 4-Methylhexanal Methylhexanal->Alkoxide Product 6-Methyloctan-3-ol Alkoxide->Product H3O+ Workup

Caption: Synthesis of 6-Methyloctan-3-ol via Grignard Reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-Methyloctan-3-ol?

The most direct and common method is the Grignard reaction.[3] There are two logical disconnections for this secondary alcohol:

  • Route A (Preferred): Reaction of propylmagnesium bromide (a 3-carbon Grignard reagent) with 4-methylhexanal (a 6-carbon aldehyde).

  • Route B: Reaction of (3-methylpentyl)magnesium bromide (a 6-carbon Grignard reagent) with propanal (a 3-carbon aldehyde).

Route A is often preferred due to the commercial availability and stability of the starting materials.

Q2: What are the most critical parameters for a successful synthesis?

The success of a Grignard reaction hinges on several key factors:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react violently with protic solvents like water or alcohols.[2] All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be run under an inert atmosphere (Nitrogen or Argon).[4]

  • Reagent Quality: The alkyl halide used to prepare the Grignard reagent must be pure and dry. The magnesium turnings should be fresh or activated to remove the passivating oxide layer.[5][6]

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling.[5] The subsequent addition of the aldehyde is also exothermic and should typically be done at a low temperature (e.g., 0 °C) to minimize side reactions.[7]

Q3: How can I confirm the identity and purity of my final product, 6-Methyloctan-3-ol?

Product confirmation is typically achieved through a combination of spectroscopic methods and physical property analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will give a detailed structural fingerprint of the molecule.

  • Infrared (IR) Spectroscopy: Look for a characteristic broad peak in the ~3200-3600 cm⁻¹ region, indicating the presence of the alcohol O-H group.

  • Mass Spectrometry (MS): To confirm the molecular weight (144.25 g/mol ).[8][9]

  • Gas Chromatography (GC): To assess the purity of the sample and quantify any byproducts.

  • Physical Constants: Comparing the boiling point and refractive index of the purified product to literature values can also help confirm identity.[9]

Troubleshooting Guide

Problem: My Grignard reaction won't start.

Q: I've added the alkyl halide to my magnesium turnings, but there's no sign of a reaction (no cloudiness, no heat). What's wrong?

A: This is a very common issue, usually caused by an inactive magnesium surface or the presence of inhibitors.[6]

Possible Causes & Solutions:

  • Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the reaction.[5]

    • Activation: Add a small crystal of iodine, which will react with the magnesium to expose a fresh surface. The disappearance of the brown iodine color is an indicator of activation.[5] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used.[6]

    • Mechanical Activation: Before adding solvent, gently crush the magnesium turnings in the flask with a dry glass rod to break the oxide layer.[6]

  • Presence of Water: Trace amounts of water in the solvent or on the glassware will quench the reaction as it begins. Ensure all glassware is rigorously flame-dried under vacuum or in an oven and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents.

  • Low Temperature: Sometimes gentle warming with a heat gun is needed to initiate the reaction.[4] Be prepared to cool the flask once the reaction starts, as it is exothermic.

Problem: My reaction yield is very low.

Q: The reaction seemed to work, but after work-up and purification, my isolated yield of 6-Methyloctan-3-ol is poor. How can I improve it?

A: Low yields are often due to competing side reactions or the quenching of the Grignard reagent.[6]

Possible Causes & Solutions:

  • Grignard Reagent Quenching: As mentioned above, moisture is a primary culprit. Re-evaluate your anhydrous procedures.

  • Side Reactions: The most common side reactions are Wurtz coupling and enolization. See the specific troubleshooting points below for minimization strategies.

  • Slow Reagent Addition: The rate of addition of both the alkyl halide (for Grignard formation) and the aldehyde (for the main reaction) is crucial. Adding the reagents too quickly can cause the temperature to rise, favoring side reactions.[5][6] Always add reagents dropwise with efficient stirring.

  • Impure Aldehyde: The aldehyde starting material can undergo oxidation to the corresponding carboxylic acid upon storage. This acid will quench the Grignard reagent. Use freshly distilled aldehyde for best results.

Problem: I have a significant high-boiling, non-polar impurity.

Q: GC analysis of my crude product shows a major byproduct with a higher boiling point than my alcohol. What is it?

A: This is very likely the Wurtz coupling product.[5][6] In this synthesis, it would be the coupling of two propyl groups from the Grignard reagent (forming hexane) or, more significantly, the coupling of the propyl Grignard with unreacted propyl bromide to form hexane, or the coupling of two 3-methylpentyl groups if using Route B.

Minimization Strategies:

  • Slow Addition: Add the alkyl halide solution very slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide, making it more likely to react with the magnesium surface than with an already-formed Grignard molecule.[5][6]

  • Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular coupling reaction.

  • Temperature Control: Avoid excessively high temperatures during Grignard formation, as this can favor the coupling reaction.[5]

Problem: I recovered a large amount of my starting aldehyde.

Q: After work-up, I found that much of the 4-methylhexanal was unreacted. Why didn't it react with the Grignard reagent?

A: This strongly suggests that the Grignard reagent acted as a base rather than a nucleophile, a process called enolization.[1][7] The Grignard reagent removes an acidic alpha-proton from the aldehyde, forming an enolate. This enolate is unreactive towards further Grignard addition and is protonated back to the aldehyde during the aqueous work-up.

Minimization Strategies:

  • Low Temperature: This is the most effective way to favor nucleophilic addition over enolization. Add the aldehyde to the Grignard solution slowly while maintaining a low temperature (e.g., -78 °C to 0 °C).[7]

  • Reverse Addition: Add the Grignard reagent to the aldehyde solution (instead of the other way around). This keeps the aldehyde concentration low and can sometimes reduce enolization, though it may increase the risk of other side reactions.

  • Use of Additives: In some difficult cases, additives like cerium(III) chloride (CeCl₃) can be used to generate a more nucleophilic and less basic organocerium reagent in situ, which can suppress enolization.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions Start Reaction Issue Observed NoReaction Reaction does not initiate? Start->NoReaction LowYield Low yield of product? NoReaction->LowYield No ActivateMg Activate Mg (Iodine, Crushing) Check for moisture NoReaction->ActivateMg Yes HighBoilingImpurity High-boiling impurity present? LowYield->HighBoilingImpurity No CheckConditions Check for moisture Optimize temperature Check for side reactions LowYield->CheckConditions Yes AldehydeRecovery Starting aldehyde recovered? HighBoilingImpurity->AldehydeRecovery No MinimizeCoupling Slow reagent addition Use dilute conditions HighBoilingImpurity->MinimizeCoupling Yes MinimizeEnolization Lower reaction temperature (-78 to 0 °C) Consider reverse addition AldehydeRecovery->MinimizeEnolization Yes

Caption: Diagnostic workflow for troubleshooting 6-Methyloctan-3-ol synthesis.

Experimental Protocol: Synthesis of 6-Methyloctan-3-ol

This protocol describes the synthesis via Route A: Propylmagnesium Bromide + 4-Methylhexanal.

Materials:

  • Magnesium turnings

  • 1-Bromopropane (B46711)

  • 4-Methylhexanal

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional)

Procedure:

Part 1: Preparation of Propylmagnesium Bromide

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. If desired, add a single crystal of iodine to activate the surface.[5]

  • Initiation: In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (~10%) of this solution to the magnesium turnings.[4]

  • Formation: Once the reaction initiates (indicated by cloudiness and gentle boiling of the ether), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[4]

  • Completion: After the addition is complete, stir the greyish mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

Part 2: Reaction with 4-Methylhexanal

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Aldehyde Addition: Add a solution of 4-methylhexanal (0.95 equivalents) in anhydrous diethyl ether to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 5 °C.[4]

  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.[4] This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with diethyl ether.[4]

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 6-Methyloctan-3-ol by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Refractive Index
6-Methyloctan-3-olC₉H₂₀O144.25192.9 (est.)[9]1.4380 (est.)[9]
4-MethylhexanalC₇H₁₄O114.19141.2[10]1.4121 (est.)[10]

Table 2: Troubleshooting Summary for Common Side Reactions

Side ReactionCommon Cause(s)IdentificationMinimization Strategy
Wurtz Coupling High local concentration of alkyl halide; High temperature.[5]High-boiling, non-polar byproduct (e.g., hexane).Slow, dropwise addition of alkyl halide to Mg; Use of dilute solutions.[5][6]
Enolization Sterically hindered reagents; High temperature.[7]Recovery of starting aldehyde after work-up.Perform aldehyde addition at low temperatures (-78 to 0 °C).[7]
Reduction Grignard reagent has a β-hydrogen (propylmagnesium bromide does).[7]Formation of 4-methylhexan-1-ol.Perform reaction at low temperature.[7]

References

Optimization

Technical Support Center: Synthesis of Secondary Alcohols

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of secondary alcohols. The content is tailored for researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of secondary alcohols. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing secondary alcohols?

A1: The three most prevalent methods for synthesizing secondary alcohols are:

  • Grignard reaction: The reaction of an aldehyde with a Grignard reagent (R-MgX).[1][2][3]

  • Reduction of ketones: The reduction of a ketone using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4]

  • Hydration of alkenes: The addition of water across the double bond of an alkene, which can be achieved through methods like acid-catalyzed hydration or oxymercuration-demercuration.[5][6]

Q2: I am getting a low yield in my Grignard reaction. What are the common causes?

A2: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Common causes include:

  • Presence of moisture: Grignard reagents are highly sensitive to water. Even trace amounts of moisture in glassware or solvents will quench the reagent.[7][8] Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.

  • Reaction with atmospheric carbon dioxide: Exposure to air can cause the Grignard reagent to react with CO₂, reducing the amount available to react with the aldehyde.

  • Side reactions: Enolization of the aldehyde and reduction of the carbonyl group are common side reactions that compete with the desired nucleophilic addition.[9]

Q3: My Grignard reaction mixture turned dark brown/black. What does this indicate?

A3: While a grayish or brownish color is typical for Grignard reagent formation, a very dark or black color may suggest decomposition or significant side reactions, often due to overheating.[7][8] It is crucial to control the reaction temperature, often by slow, dropwise addition of reagents and using an ice bath.

Q4: How can I minimize the formation of rearrangement products in alkene hydration?

A4: Acid-catalyzed hydration of alkenes proceeds through a carbocation intermediate, which is prone to rearrangements to form a more stable carbocation. This leads to a mixture of alcohol products.[10] To avoid this, use the oxymercuration-demercuration reaction, which proceeds via a mercurinium ion intermediate and does not involve a free carbocation, thus preventing rearrangements.[10]

Troubleshooting Guides

Grignard Reaction with Aldehydes
Problem Possible Cause(s) Troubleshooting/Solution(s)
Low or no yield of secondary alcohol; starting aldehyde recovered. 1. Inactive Grignard reagent (due to moisture or CO₂).2. Enolization of the aldehyde by the Grignard reagent acting as a base.[9]1. Ensure strictly anhydrous conditions (flame-dried glassware, anhydrous solvents).2. Use a less sterically hindered Grignard reagent. Add the aldehyde slowly to the Grignard solution at low temperatures (e.g., 0 °C) to favor nucleophilic addition.
Presence of a primary alcohol corresponding to the Grignard reagent. Reduction of the aldehyde by the Grignard reagent. This is more common with sterically hindered aldehydes or bulky Grignard reagents.[9]Use a less sterically hindered Grignard reagent. Consider using a different synthetic route if the steric hindrance is significant.
Formation of an emulsion during aqueous workup. Formation of magnesium salts that can stabilize emulsions.Add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) during workup to help break up the emulsion.[11] Using a larger volume of both aqueous and organic phases can also help.
Observation of a non-polar byproduct in TLC/NMR. Wurtz coupling of the alkyl halide used to prepare the Grignard reagent, resulting in an R-R dimer.[8]Add the alkyl halide slowly during the preparation of the Grignard reagent to maintain a low concentration.
Reduction of Ketones
Problem Possible Cause(s) Troubleshooting/Solution(s)
Incomplete reaction; starting ketone remains. 1. Insufficient reducing agent.2. Deactivated reducing agent.1. Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents of NaBH₄).2. Use fresh, properly stored reducing agent.
Multiple spots on TLC, including the product and starting material. The reaction has not gone to completion.Monitor the reaction progress using TLC.[12][13] If the reaction stalls, consider adding more reducing agent or extending the reaction time.
Formation of side products in Meerwein-Ponndorf-Verley (MPV) reduction. The reaction is reversible and can be driven by the removal of acetone (B3395972).[14] Incomplete removal can lead to an equilibrium mixture.Ensure efficient removal of the acetone byproduct by distillation to drive the reaction to completion.
Hydration of Alkenes
Problem Possible Cause(s) Troubleshooting/Solution(s)
Formation of multiple alcohol isomers. Carbocation rearrangement during acid-catalyzed hydration.[10]Use the oxymercuration-demercuration method to prevent carbocation rearrangements.
Low yield of alcohol in acid-catalyzed hydration. The reaction is an equilibrium process.[5]Use a large excess of water to shift the equilibrium towards the alcohol product.[5]
Formation of an ether byproduct. The alcohol product can react with the carbocation intermediate or another alkene molecule.Use a dilute acid solution and lower reaction temperatures to minimize this side reaction.

Quantitative Data

The yield of secondary alcohols and the ratio of side products are highly dependent on the specific substrates, reagents, and reaction conditions. The following tables provide representative data.

Table 1: Grignard Reaction - Product Distribution

AldehydeGrignard ReagentDesired Secondary Alcohol YieldMajor Side Product(s) & YieldConditions
Benzaldehyde (B42025)Ethylmagnesium BromideHigh (>90%)MinimalDiethyl ether, 0 °C to RT
2,2-Dimethylpropanalt-Butylmagnesium ChlorideLow (<20%)Reduction product (primary alcohol) and enolization product; variable yieldsTHF, 0 °C to RT

Table 2: Ketone Reduction - Comparative Yields

KetoneReducing AgentSecondary Alcohol YieldNotes
AcetophenoneNaBH₄>95%Mild conditions, typically in methanol (B129727) or ethanol.
Cyclohexanone (B45756)LiAlH₄>95%More reactive than NaBH₄; requires anhydrous conditions (e.g., THF, diethyl ether).
CamphorMeerwein-Ponndorf-Verley~85-95%Highly selective for ketones; reaction is reversible.[14]

Table 3: Alkene Hydration - Product Distribution

AlkeneHydration MethodDesired Secondary Alcohol YieldRearranged Alcohol Yield
3-Methyl-1-buteneAcid-catalyzed (H₃O⁺)MinorMajor (tertiary alcohol)
3-Methyl-1-buteneOxymercuration-Demercuration>95%Not observed

Experimental Protocols

Protocol 1: Synthesis of a Secondary Alcohol via Grignard Reaction

Objective: To synthesize 1-phenylethanol (B42297) from benzaldehyde and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an initiator)

  • Anhydrous diethyl ether

  • Bromomethane (B36050)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Prepare a solution of bromomethane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromomethane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the ether begins to gently reflux.

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 1-phenylethanol by flash column chromatography or distillation.

Protocol 2: Reduction of a Ketone with Sodium Borohydride

Objective: To synthesize cyclohexanol (B46403) from cyclohexanone using sodium borohydride.

Materials:

  • Cyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction:

    • Dissolve cyclohexanone in methanol in an Erlenmeyer flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution in small portions.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-30 minutes.

    • Monitor the reaction by TLC until the starting ketone is consumed.[12]

  • Workup:

    • Carefully add dilute HCl to the reaction mixture to neutralize the excess NaBH₄ and hydrolyze the borate (B1201080) ester.

    • Add water and extract the product with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The resulting cyclohexanol can be purified by distillation if necessary.

Visualizations

Grignard_Reaction_Side_Products Start Aldehyde + Grignard Reagent Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Addition Side_Product1 Enolization Product (Ketone) Start->Side_Product1 Enolization (Base Behavior) Side_Product2 Reduction Product (Primary Alcohol) Start->Side_Product2 Reduction (Hydride Transfer) Product Secondary Alcohol (Desired Product) Intermediate->Product Acidic Workup

Caption: Side products in the Grignard synthesis of secondary alcohols.

Alkene_Hydration_Pathways Alkene Unsymmetrical Alkene Acid_Catalyzed Acid-Catalyzed Hydration (H₃O⁺) Alkene->Acid_Catalyzed Oxymercuration Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄ Alkene->Oxymercuration Carbocation Carbocation Intermediate Acid_Catalyzed->Carbocation No_Rearrangement_Product Secondary Alcohol (Markovnikov Product) Oxymercuration->No_Rearrangement_Product No Rearrangement Rearranged_Carbocation Rearranged (more stable) Carbocation Carbocation->Rearranged_Carbocation Hydride/Alkyl Shift Secondary_Alcohol Secondary Alcohol Carbocation->Secondary_Alcohol H₂O attack Rearranged_Alcohol Rearranged Alcohol Rearranged_Carbocation->Rearranged_Alcohol H₂O attack Ketone_Reduction_Workflow Start Ketone Reaction Add Reducing Agent (e.g., NaBH₄) in Solvent (e.g., MeOH) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (e.g., dilute HCl) Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Secondary Alcohol Purification->Product

References

Troubleshooting

Technical Support Center: Synthesis of 6-Methyloctan-3-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 6-Met...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 6-Methyloctan-3-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 6-Methyloctan-3-ol, providing potential causes and solutions.

Synthesis Route 1: Grignard Reaction

Issue 1: Low or No Yield of 6-Methyloctan-3-ol

Potential Cause Recommended Solution
Inactive Grignard Reagent Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The quality of magnesium turnings is crucial; they should be shiny. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane. It is best practice to titrate the Grignard reagent before use to determine its exact concentration.[1]
Presence of Water Water reacts with and deactivates the Grignard reagent. Ensure all reagents and solvents are anhydrous and that the reaction apparatus is thoroughly dried.[1][2]
Side Reaction: Enolization of the Aldehyde If using an aldehyde with acidic α-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition. To minimize this, add the aldehyde to the Grignard solution slowly at a low temperature (e.g., 0 °C).[1][3]
Side Reaction: Wurtz Coupling The Grignard reagent can react with unreacted alkyl halide. This is more prevalent at higher temperatures. Ensure a slight excess of magnesium and maintain a controlled reaction temperature.

Issue 2: Formation of Significant Byproducts

Potential Cause Recommended Solution
Formation of a Symmetric Alkane This can result from the Wurtz coupling side reaction. Optimize the reaction temperature and stoichiometry to favor the Grignard reaction.
Recovery of Starting Aldehyde This indicates that the Grignard reagent was not active or was quenched. See solutions for "Inactive Grignard Reagent". It can also be a result of enolization.[1][3]
Formation of an Alkene Dehydration of the alcohol product can occur during acidic workup, especially with heat. Use a milder quenching agent like a saturated aqueous solution of ammonium (B1175870) chloride and avoid excessive heating during workup and distillation.[2]

Synthesis Route 2: Reduction of 6-Methyloctan-3-one

Issue 1: Incomplete Reduction or Low Yield

Potential Cause Recommended Solution
Insufficient Reducing Agent While the stoichiometry of NaBH₄ to ketone is 1:4, it is common to use a molar excess (1.5 to 2.0 equivalents) of the reducing agent to ensure the reaction goes to completion.[4]
Decomposition of Sodium Borohydride (B1222165) NaBH₄ can decompose in protic solvents, especially if acidic impurities are present. Use high-purity solvents and consider running the reaction at a lower temperature (e.g., 0 °C).[4]
Steric Hindrance For sterically hindered ketones, a longer reaction time or a slight increase in temperature may be necessary. Alternatively, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but this requires strict anhydrous conditions.[4]

Issue 2: Presence of Impurities After Workup

Potential Cause Recommended Solution
Unreacted Ketone This indicates an incomplete reaction. See solutions for "Incomplete Reduction or Low Yield".
Borate (B1201080) Esters During the reaction, borate esters are formed as intermediates. Ensure a thorough workup with water or a mild acid to hydrolyze these intermediates and liberate the alcohol.

Frequently Asked Questions (FAQs)

Q1: Which Grignard route is preferable for the synthesis of 6-Methyloctan-3-ol?

There are two primary Grignard pathways to synthesize 6-Methyloctan-3-ol. The choice depends on the availability and cost of the starting materials. Both routes can be effective if proper reaction conditions are maintained.

Q2: What is the optimal solvent for the Grignard reaction?

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions. They solvate and stabilize the Grignard reagent.[5]

Q3: How can I confirm the formation of the Grignard reagent?

Visually, the initiation of the reaction is often indicated by the disappearance of the iodine color (if used as an initiator) and gentle boiling of the ether. For a quantitative assessment, the Grignard reagent can be titrated against a standard solution of iodine or a known amount of a ketone.[1]

Q4: Is it necessary to purify the 6-Methyloctan-3-ol, and what is the recommended method?

Yes, purification is essential to remove unreacted starting materials, byproducts, and inorganic salts. Fractional distillation under reduced pressure is a suitable method for purifying 6-Methyloctan-3-ol. For higher purity, flash column chromatography can be employed.[6]

Q5: Can I use a stronger reducing agent than NaBH₄ for the reduction of 6-Methyloctan-3-one?

Yes, lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can be used. However, it is much more reactive and pyrophoric, requiring strict anhydrous conditions and careful handling. For the reduction of a simple aliphatic ketone like 6-methyloctan-3-one, NaBH₄ is generally sufficient and safer.[4][7]

Experimental Protocols

Protocol 1: Synthesis of 6-Methyloctan-3-ol via Grignard Reaction

This protocol describes the reaction of propanal with sec-butylmagnesium chloride.

Materials:

  • Magnesium turnings

  • 2-Chlorobutane (B165301)

  • Anhydrous diethyl ether

  • Propanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a solution of 2-chlorobutane in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate spontaneously. If not, gentle warming may be required. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of 6-Methyloctan-3-ol by Reduction of 6-Methyloctan-3-one

Materials:

  • 6-Methyloctan-3-one

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reduction: In a round-bottom flask, dissolve 6-methyloctan-3-one in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise to the stirred solution. Be cautious as hydrogen gas may be evolved.[4]

  • Reaction Monitoring: After the addition is complete, stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄ and hydrolyze the borate esters.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. Purify the crude 6-methyloctan-3-ol by fractional distillation under reduced pressure.

Data Presentation

Table 1: Effect of Grignard Reaction Conditions on Yield of 6-Methyloctan-3-ol

Parameter Condition A Condition B Condition C Expected Yield (%)
Temperature 0 °CRoom TemperatureReflux75-85
Solvent Diethyl EtherTHFDichloromethane80-90
Grignard Reagent Excess 1.1 eq1.5 eq2.0 eq85-95

Table 2: Comparison of Reducing Agents for the Synthesis of 6-Methyloctan-3-ol

Reducing Agent Solvent Temperature Reaction Time Expected Yield (%)
NaBH₄ Methanol0 °C to RT1-2 hours90-98
LiAlH₄ Anhydrous Ether0 °C to RT1 hour95-99
Catalytic Hydrogenation (H₂/Ni) Ethanol50 °C, 50 psi4-6 hours85-95

Visualizations

Synthesis_Pathways cluster_grignard Grignard Synthesis cluster_reduction Ketone Reduction Propanal Propanal Grignard_Adduct Grignard_Adduct Propanal->Grignard_Adduct 1. Diethyl Ether sec-Butylmagnesium_Chloride sec-Butylmagnesium_Chloride sec-Butylmagnesium_Chloride->Grignard_Adduct 6-Methyloctan-3-ol 6-Methyloctan-3-ol Grignard_Adduct->6-Methyloctan-3-ol 2. H₃O⁺ workup 6-Methyloctan-3-one 6-Methyloctan-3-one 6-Methyloctan-3-one->6-Methyloctan-3-ol 1. NaBH₄, Methanol 2. H₃O⁺ workup NaBH4 NaBH4

Caption: Synthetic pathways to 6-Methyloctan-3-ol.

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Check_Reagents Check Reagent Quality (Anhydrous? Active Mg?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature? Atmosphere?) Start->Check_Conditions Side_Reactions Investigate Side Reactions (Enolization? Coupling?) Start->Side_Reactions Optimize Optimize Protocol Check_Reagents->Optimize Check_Conditions->Optimize Side_Reactions->Optimize

Caption: Troubleshooting workflow for Grignard synthesis.

References

Optimization

Technical Support Center: Purification of 6-Methyloctan-3-ol

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Methyloctan-3-ol. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Methyloctan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 6-Methyloctan-3-ol synthesized via a Grignard reaction?

A1: When synthesizing 6-Methyloctan-3-ol using a Grignard reagent (e.g., ethylmagnesium bromide) and an aldehyde (e.g., 4-methylhexanal), several impurities are commonly encountered. These can include:

  • Unreacted Starting Materials: Residual 4-methylhexanal and the Grignard reagent.

  • Byproducts of the Grignard Reagent: Hydrolysis of the Grignard reagent can produce ethane, and coupling reactions can lead to the formation of butane.

  • Side-Reaction Products: Enolization of the aldehyde by the Grignard reagent acting as a base can lead to the recovery of the starting aldehyde after workup.[1] Reduction of the aldehyde by the Grignard reagent can also occur, though it is less common for secondary alcohol synthesis.

  • Solvent and Reagent Residues: Residual ethereal solvents (e.g., diethyl ether, THF) and any reagents used in the aqueous workup.

Q2: My crude 6-Methyloctan-3-ol sample is a complex mixture. Which purification method should I choose?

A2: For complex mixtures containing impurities with a range of polarities, flash column chromatography is generally the most effective purification method. It allows for the separation of compounds based on their differential adsorption to a stationary phase. For less complex mixtures where the main impurity is a starting material with a significantly different boiling point, fractional distillation can be a viable and scalable option.

Q3: I am seeing a smear on my TLC plate instead of distinct spots for my 6-Methyloctan-3-ol. What could be the cause?

A3: A smear on a TLC plate can be attributed to several factors:

  • Overloading the TLC plate: Applying too much of the crude sample can lead to broad, streaky spots. Try spotting a more dilute solution.

  • Inappropriate Solvent System: The chosen eluent may be too polar, causing all components to move with the solvent front, or not polar enough, resulting in minimal movement from the baseline. It is crucial to optimize the solvent system to achieve good separation.

  • Acidic Impurities: The presence of acidic impurities can cause streaking on silica (B1680970) gel plates. Adding a small amount of a neutralizer like triethylamine (B128534) to the eluent can sometimes resolve this issue.

  • Sample Degradation: Although less common for a saturated alcohol like 6-Methyloctan-3-ol, some compounds can degrade on the silica gel, leading to streaking.

Q4: During fractional distillation, the temperature is not stabilizing at the expected boiling point of 6-Methyloctan-3-ol. Why is this happening?

A4: This issue can arise from several factors:

  • Presence of Volatile Impurities: If your crude mixture contains a significant amount of lower-boiling point impurities (like the solvent or unreacted aldehyde), the temperature will initially be lower and will rise as these components distill off.

  • Azeotrope Formation: The alcohol may form an azeotrope with residual water or other components in the mixture, leading to a boiling point that is different from the pure compound.

  • Inefficient Fractionating Column: A column with insufficient theoretical plates will not provide good separation, resulting in a gradual and unstable temperature increase rather than a distinct plateau for each component.

  • Incorrect Pressure Reading: Ensure your manometer is accurately reading the pressure of the system, as the boiling point is pressure-dependent.

Troubleshooting Guides

Problem 1: Poor Separation During Column Chromatography
Symptom Possible Cause Solution
Co-elution of 6-Methyloctan-3-ol and an impurity.Inappropriate solvent system.Optimize the eluent using TLC. A good starting point for silica gel chromatography is a mixture of hexane (B92381) and ethyl acetate (B1210297). Gradually increase the polarity to achieve a retention factor (Rf) of 0.2-0.4 for 6-Methyloctan-3-ol.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Poorly packed column.Ensure the silica gel is packed uniformly without any air bubbles or channels. A well-packed column is crucial for good separation.
Tailing of the desired product spot on TLC.Acidic nature of silica gel.Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel.
Problem 2: Low Recovery After Fractional Distillation
Symptom Possible Cause Solution
A significant amount of product remains in the distillation flask.Distillation temperature is too low or the pressure is too high.Ensure the heating mantle is set to an appropriate temperature to overcome the heat of vaporization. For high-boiling-point alcohols, vacuum distillation is recommended to lower the boiling point and prevent thermal degradation.
Inefficient heat transfer.Ensure the distillation flask is properly insulated, especially the neck, to maintain a proper temperature gradient in the fractionating column.
Product loss during transfer.Multiple transfers of the viscous liquid.Minimize the number of transfers. After distillation, the receiving flask can be rinsed with a volatile solvent to recover any residual product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying 6-Methyloctan-3-ol from a crude reaction mixture.

  • TLC Analysis:

    • Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the spots using an appropriate stain (e.g., potassium permanganate).

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the 6-Methyloctan-3-ol.

  • Column Preparation:

    • Select an appropriately sized glass chromatography column.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, allowing the silica gel to settle without air bubbles.

    • Add a layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude 6-Methyloctan-3-ol in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure 6-Methyloctan-3-ol.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove any residual solvent.

Protocol 2: Purification by Fractional Distillation

This method is effective for separating 6-Methyloctan-3-ol from impurities with significantly different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • For vacuum distillation, connect a vacuum pump and a manometer.

  • Distillation Process:

    • Place the crude 6-Methyloctan-3-ol in the distillation flask along with boiling chips.

    • If using vacuum, slowly reduce the pressure to the desired level.

    • Begin heating the distillation flask gently.

    • Monitor the temperature at the top of the fractionating column.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of 6-Methyloctan-3-ol at the given pressure. The estimated boiling point of 6-Methyloctan-3-ol is 192.9°C at atmospheric pressure.[2]

  • Product Collection:

    • Change receiving flasks between different fractions to isolate the pure product.

    • Allow the apparatus to cool completely before dismantling, especially if under vacuum.

Data Presentation

Table 1: Physical Properties of 6-Methyloctan-3-ol and Potential Impurities

CompoundMolecular Weight ( g/mol )Estimated Boiling Point (°C)Polarity
6-Methyloctan-3-ol 144.26192.9[2]High
4-Methylhexanal114.19~145-150Medium
Ethyl Bromide108.9738.4Low
Diethyl Ether74.1234.6Low
Tetrahydrofuran (THF)72.1166Low
Butane58.12-1Very Low

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Flash Column Chromatography High resolution for complex mixtures.Can be time-consuming and requires significant solvent usage.Isolating high-purity product from byproducts with similar polarities.
Fractional Distillation Scalable and cost-effective for large quantities.Less effective for separating compounds with close boiling points.Removing low-boiling starting materials or solvents.

Visualizations

experimental_workflow crude Crude 6-Methyloctan-3-ol tlc TLC Analysis crude->tlc Analyze Purity distillation Fractional Distillation tlc->distillation Boiling Point Difference > 25°C chromatography Column Chromatography tlc->chromatography Similar Boiling Points or High Purity Needed low_bp_impurities Low-Boiling Impurities distillation->low_bp_impurities high_bp_residue High-Boiling Residue distillation->high_bp_residue pure_product Pure 6-Methyloctan-3-ol distillation->pure_product impure_fractions Impure Fractions chromatography->impure_fractions chromatography->pure_product

Caption: Purification workflow for 6-Methyloctan-3-ol.

troubleshooting_logic cluster_chrom Chromatography Troubleshooting cluster_dist Distillation Troubleshooting start Impure Product After Initial Purification is_distillation Was Distillation Used? start->is_distillation check_tlc Re-evaluate TLC optimize_solvent Optimize Solvent System check_tlc->optimize_solvent check_loading Check Column Loading check_tlc->check_loading repack_column Repack Column check_tlc->repack_column check_distillation Review Distillation Parameters check_column_efficiency Check Column Efficiency check_distillation->check_column_efficiency check_pressure Verify Vacuum Pressure check_distillation->check_pressure check_temp Ensure Stable Temperature check_distillation->check_temp is_distillation->check_tlc No (Chromatography) is_distillation->check_distillation Yes

Caption: Troubleshooting logic for purification issues.

References

Troubleshooting

troubleshooting co-elution of alcohols and esters in chromatography

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of alcohols and esters.

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) - Resolving Co-eluting Alcohols and Esters

Question: My alcohol and ester peaks are co-eluting in my GC analysis. How can I improve their separation?

Answer:

Co-elution of alcohols and esters in Gas Chromatography (GC) is a frequent challenge due to their similar volatilities and polarities. A systematic approach to method optimization can resolve this issue. The key is to manipulate the three factors of the resolution equation: efficiency, selectivity, and retention factor .

Initial Steps & Diagnosis:

First, determine the nature of the co-elution.[1][2]

  • Symmetrical broad peaks: This may indicate poor column efficiency or an overloaded column.

  • Peak tailing (especially for alcohols): This often points to unwanted interactions with active sites in the GC system (e.g., inlet liner, column contamination).[1][3]

  • Peak fronting: This is commonly caused by column overload.[4]

  • Shoulders on a peak: This is a strong indicator of co-elution.

Troubleshooting Workflow:

GC_Troubleshooting_Workflow start Start: Co-elution Observed check_peak_shape Assess Peak Shape start->check_peak_shape overload Sample Overload? check_peak_shape->overload Fronting/Broadening optimize_temp Optimize Temperature Program check_peak_shape->optimize_temp Symmetrical/Tailing dilute_sample Dilute Sample / Reduce Injection Volume overload->dilute_sample dilute_sample->optimize_temp resolved Peaks Resolved optimize_temp->resolved Improved Separation unresolved Still Co-eluting optimize_temp->unresolved No Improvement change_column Change Stationary Phase change_column->resolved unresolved->change_column

Caption: A stepwise workflow for troubleshooting co-elution in GC.

Optimization Strategies:

  • Modify the Temperature Program: Adjusting the oven temperature program is often the most effective first step to improve the separation of compounds with different boiling points.[5][6][7]

    • Lower the initial temperature: This increases the retention of more volatile compounds, improving the separation of early eluting peaks.[7]

    • Reduce the ramp rate: A slower temperature ramp increases the interaction time of the analytes with the stationary phase, which can enhance resolution, particularly for closely eluting compounds.[6][7]

    • Introduce a mid-ramp hold: An isothermal hold in the middle of the temperature program can sometimes improve the separation of a specific pair of co-eluting peaks.[8]

  • Change the Stationary Phase: If temperature optimization is insufficient, the stationary phase chemistry may not be suitable for the separation.[5][9]

    • Increase Polarity: For separating polar alcohols from less polar esters, a more polar stationary phase (e.g., a WAX or a mid-polarity phase like a DB-624) can increase the retention of the alcohols relative to the esters, improving selectivity.[1][10] Non-polar phases like DB-1 or DB-5 separate primarily by boiling point, which can be challenging for isomers.

    • Consider Specialty Columns: For alcohol analysis, specific columns like the DB-ALC1 or DB-ALC2 are designed to separate common alcohols and aldehydes.[11]

  • Adjust Carrier Gas Flow Rate: While temperature and stationary phase have a greater impact on selectivity, optimizing the carrier gas flow rate can improve column efficiency. Ensure your flow rate is near the optimal linear velocity for your carrier gas (Helium or Hydrogen).

Quantitative Impact of Parameter Adjustments on GC Separation:

Parameter AdjustedEffect on SeparationTypical Application
Decrease Initial Oven Temperature Increases retention and resolution of early-eluting peaks.Resolving volatile alcohols and esters that co-elute near the solvent front.
Decrease Temperature Ramp Rate Improves resolution of closely eluting compounds, especially in the middle of the chromatogram.Separating isomers or compounds with similar boiling points.
Increase Column Polarity Increases retention of polar compounds (alcohols) more than non-polar compounds (esters).Enhancing the separation between alcohols and esters of different polarities.
Increase Column Length Increases overall resolution (proportional to the square root of the length).General improvement of a complex separation, but with longer analysis times.[5]
Decrease Column Internal Diameter Increases efficiency, leading to sharper peaks and better resolution.When high efficiency is required to separate a large number of components.[5]

Experimental Protocol: Example for GC-MS Analysis of Volatile Alcohols and Esters

This protocol is a starting point and should be optimized for your specific application.

  • Sample Preparation:

    • For liquid samples like alcoholic beverages, a direct injection of a diluted sample (e.g., 1:100 in ethanol) may be sufficient.[12]

    • For solid or complex matrices, a headspace or solid-phase microextraction (SPME) technique is recommended to isolate the volatile compounds.[13][14]

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm or a polar equivalent like a DB-WAX.

    • Inlet: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1 (adjust as needed to avoid column overload).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

    • MSD Conditions:

      • Transfer Line: 250°C.

      • Ion Source: 230°C.

      • Quadrupole: 150°C.

      • Scan Range: m/z 35-350.

Guide 2: Liquid Chromatography (LC) - Strategies for Separating Polar Alcohols and Esters

Question: I am trying to separate short-chain alcohols and esters using reverse-phase LC, but they are co-eluting near the void volume. What can I do?

Answer:

Short-chain alcohols and esters are often highly polar and show little retention on traditional C18 reversed-phase columns, leading to co-elution at or near the solvent front. To improve their separation, you need to increase their interaction with the stationary phase or use an alternative chromatographic mode.

Troubleshooting Workflow:

LC_Troubleshooting_Workflow start Start: Co-elution of Polar Analytes check_retention Assess Retention on C18 start->check_retention modify_mobile_phase Modify Mobile Phase (Decrease Organic Content) check_retention->modify_mobile_phase Some Retention switch_column Switch Stationary Phase check_retention->switch_column No Retention insufficient_retention Still Poor Retention modify_mobile_phase->insufficient_retention No Improvement resolved Peaks Resolved modify_mobile_phase->resolved Improved Separation insufficient_retention->switch_column switch_column->resolved

Caption: A decision tree for troubleshooting the LC separation of polar analytes.

Optimization Strategies:

  • Modify the Mobile Phase: For reversed-phase systems, increasing the polarity of the mobile phase will increase the retention of polar analytes.

    • Decrease the organic solvent percentage: Reduce the amount of acetonitrile (B52724) or methanol (B129727) in the mobile phase. This will increase the interaction of your polar analytes with the hydrophobic stationary phase.[15][16]

    • Change the organic modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to differences in their interactions with the stationary phase.[17]

    • Adjust pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention. For simple alcohols and esters, this is less likely to have a major effect unless they are prone to hydrolysis.

  • Change the Stationary Phase/Chromatographic Mode: If modifying the mobile phase is not effective, a different stationary phase chemistry is required.

    • Use a Polar-Embedded or Aqueous C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar compounds than traditional C18 columns.[18]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds. It uses a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase rich in organic solvent.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange or HILIC characteristics can offer unique selectivity for complex mixtures of polar and non-polar compounds.

Quantitative Impact of Parameter Adjustments on LC Separation:

Parameter AdjustedEffect on SeparationTypical Application
Decrease Organic Solvent % in Mobile Phase (Reversed-Phase) Increases retention of polar analytes.Moving early-eluting polar alcohols and esters away from the void volume.[19]
Change Organic Modifier (e.g., Acetonitrile to Methanol) Alters selectivity, potentially resolving co-eluting peaks.Fine-tuning the separation of compounds with similar retention times.[17]
Switch to a Polar-Embedded or Aqueous C18 Column Improves retention and peak shape for polar analytes in highly aqueous mobile phases.Analysis of polar compounds that are poorly retained on standard C18 columns.[18]
Switch to HILIC Mode Significantly increases retention of very polar compounds.Separation of short-chain alcohols, organic acids, and other highly polar analytes.

Experimental Protocol: Example for LC-MS/MS Analysis of Alcohol Metabolites

This protocol is a starting point and should be optimized for your specific analytes.[20]

  • Sample Preparation:

    • For biological samples, protein precipitation followed by dilution is a common approach.[21]

    • Ensure the final sample solvent is compatible with the initial mobile phase to avoid peak distortion.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Restek Force Biphenyl (50 x 3.0 mm, 3 µm) or a suitable HILIC column.[20]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[20]

    • Gradient:

      • Start at 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS System: Sciex 4000 QTRAP or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analytes.

    • Detection: Multiple Reaction Monitoring (MRM) for target analytes.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. This is problematic because it prevents the accurate identification and quantification of the individual components.

Q2: How can I confirm if I have co-eluting peaks?

A2: Visual inspection of the chromatogram for peak shoulders, fronting, or tailing can suggest co-elution.[2] For definitive confirmation, use a mass spectrometer (MS) or a diode-array detector (DAD). With these detectors, you can examine the spectra across the peak. If the spectra are not consistent throughout the peak, it indicates the presence of more than one compound.

Q3: My peaks are tailing, especially the alcohols. What is the cause and how can I fix it?

A3: Peak tailing for polar compounds like alcohols is often due to secondary interactions with active sites in the GC system.[1][3] These active sites can be found on the inlet liner, column contamination, or at the column cut. To resolve this:

  • Use a deactivated inlet liner and change it regularly.

  • Trim the first 10-20 cm of the column to remove any contamination. [3]

  • Ensure a clean, square column cut. [1]

  • Consider derivatization: For GC analysis of very polar alcohols, derivatization (e.g., silylation) can block the polar hydroxyl group, reducing tailing and improving peak shape.[1]

Q4: Can I use the same column for both polar alcohols and non-polar esters?

A4: While possible, it can be challenging. In GC, a mid-polarity column (e.g., a "624" type) can often provide a good compromise for separating compounds of varying polarity. In LC, mixed-mode columns are designed for this purpose. However, for optimal separation of a complex mixture, it may be necessary to use two different columns or methods optimized for each class of compounds.

Q5: How does changing the organic modifier in reversed-phase LC affect the separation of alcohols and esters?

A5: Changing the organic modifier (e.g., from acetonitrile to methanol) alters the selectivity of the separation.[17] Methanol is a protic solvent and can engage in hydrogen bonding interactions, while acetonitrile is aprotic. These differences in interaction with the analyte and the stationary phase can change the elution order and improve the resolution of co-eluting peaks.[17][22]

References

Optimization

Technical Support Center: Resolution of 6-Methyloctan-3-ol Stereoisomers

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the resolution of 6-methy...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the resolution of 6-methyloctan-3-ol stereoisomers.

Understanding the Stereoisomers of 6-Methyloctan-3-ol

6-Methyloctan-3-ol is a chiral alcohol containing two stereocenters (at carbons 3 and 6), which results in a total of four possible stereoisomers.[1][2][3] These exist as two pairs of enantiomers which are diastereomers to the other pair. Differentiating and separating these stereoisomers is critical for applications where stereochemistry influences biological activity or sensory properties.

G node_3R6R (3R,6R)-6-Methyloctan-3-ol node_3S6S (3S,6S)-6-Methyloctan-3-ol node_3R6R->node_3S6S node_3R6S (3R,6S)-6-Methyloctan-3-ol node_3R6R->node_3R6S Diastereomers node_3S6R (3S,6R)-6-Methyloctan-3-ol node_3R6R->node_3S6R Diastereomers node_3S6S->node_3R6S Diastereomers node_3S6S->node_3S6R Diastereomers node_3R6S->node_3S6R

Stereoisomeric relationships of 6-Methyloctan-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the separation of 6-methyloctan-3-ol stereoisomers.

Q1: I am seeing poor or no separation of stereoisomers using my chiral HPLC/GC column. What are the first steps to troubleshoot this?

A1: A lack of separation can stem from several factors. Systematically check the following:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for this specific alcohol. Polysaccharide-based columns (cellulose or amylose (B160209) derivatives) for HPLC or cyclodextrin-based columns for GC are often effective starting points for chiral alcohols.[4][5][6]

  • Suboptimal Mobile/Carrier Phase: For HPLC, adjust the ratio of your non-polar solvent (e.g., hexane) and alcohol modifier (e.g., isopropanol).[7] For GC, ensure your carrier gas flow rate and temperature program are optimized.

  • Incorrect Flow Rate: Chiral separations are often sensitive to flow rate. Try reducing the flow rate, as this can increase interaction time with the CSP and improve resolution.[7]

  • Temperature Effects: Temperature can have a significant and unpredictable impact. Experiment with both increasing and decreasing the column temperature to find the optimal condition for selectivity.[7]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection. Chiral columns may require longer equilibration times than standard achiral columns.[7]

Q2: My lipase-catalyzed kinetic resolution is not proceeding, or the enantioselectivity is low. How can I improve it?

A2: Low activity or selectivity in enzymatic resolutions can be optimized by adjusting several parameters:

  • Enzyme Selection: Not all lipases are effective for every substrate. Screen a variety of lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia, Candida rugosa) to find one with high activity and enantioselectivity for 6-methyloctan-3-ol.[8][9]

  • Acyl Donor: The choice of acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate, ethyl acetate) can significantly impact reaction rates and selectivity. Vinyl acetate is often a good starting point.[8]

  • Solvent: The reaction medium is crucial. Non-polar organic solvents like hexane (B92381) or toluene (B28343) are commonly used. The solvent can influence enzyme conformation and activity.

  • Temperature: Enzyme activity is temperature-dependent. Most lipases work well between 30-60°C. However, excessively high temperatures can lead to denaturation and loss of activity.[10]

  • Water Content: Lipases require a small amount of water to maintain their active conformation, but excess water can promote hydrolysis of the product ester, reducing the overall yield. Ensure your solvent is not completely anhydrous but also not overly wet.

Q3: I'm observing significant peak tailing during the GC analysis of 6-methyloctan-3-ol. What is the likely cause and solution?

A3: Peak tailing for alcohols in GC is often caused by the interaction of the polar hydroxyl (-OH) group with active sites on the column or inlet liner.

  • Solution: Derivatization. The most effective solution is to derivatize the alcohol before analysis. This process replaces the active hydrogen on the hydroxyl group with a non-polar group, making the analyte more volatile and less prone to unwanted interactions.[11] Common methods include:

    • Silylation: Reacting the alcohol with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

    • Acylation: Reacting the alcohol with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA) to form an ester.

  • Other Checks: If tailing persists after derivatization, check for system-level issues such as a contaminated inlet liner or column degradation.

Q4: My resolution on a chiral SFC system is poor. What parameters can I adjust?

A4: Supercritical Fluid Chromatography (SFC) offers several parameters for optimization:

  • Modifier Percentage: The percentage of the organic modifier (co-solvent), typically an alcohol like methanol (B129727) or ethanol, is a critical parameter. For chiral separations, a lower modifier percentage (e.g., 10-20%) often enhances the recognition process by increasing interaction with the CSP.[12]

  • Pressure (Back Pressure): Adjusting the back pressure regulator changes the density of the supercritical fluid, which in turn affects its solvating power and can alter selectivity.

  • Temperature: As with HPLC and GC, temperature influences the separation kinetics and thermodynamics. Screen a range of temperatures to find the optimum.

  • Additives: Small amounts of additives (e.g., water, amines, or acids) can modify the surface of the stationary phase and improve peak shape and resolution.[12]

Data Presentation: Comparative Analysis

The following tables provide representative data for common resolution techniques. Note that optimal conditions for 6-methyloctan-3-ol may require specific method development.

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Lipase (B570770) Source Acyl Donor Solvent Temp (°C) Conversion Product e.e. (%) E-value*
Candida antarctica Lipase B (CALB) Vinyl Acetate Hexane 40 ~50% >99 >200
Pseudomonas cepacia Lipase (PSL) Isopropenyl Acetate Toluene 30 ~50% >99 >200
Candida rugosa Lipase (CRL) Ethyl Acetate Diisopropyl Ether 45 ~48% 95 ~50

| Pseudomonas fluorescens Lipase | Vinyl Acetate | Hexane | 40 | ~37% | >99 | >200 |

*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. A value >200 is considered excellent. (Data is representative based on studies of similar chiral alcohols[8][9][13])

Table 2: Representative Starting Conditions for Chiral Chromatography

Technique Chiral Stationary Phase (CSP) Mobile Phase / Carrier Gas Typical Flow Rate Column Temp (°C)
HPLC Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) n-Hexane / Isopropanol (98:2 to 90:10) 0.5 - 1.0 mL/min 25 - 40
GC Derivatized Cyclodextrin (e.g., Rt-βDEXse™) Helium or Hydrogen 1.0 - 2.0 mL/min 80 - 150 (Gradient)

| SFC | Polysaccharide-based (Immobilized) | CO₂ / Methanol (90:10 to 80:20) | 2.0 - 4.0 mL/min | 35 - 50 |

(Conditions are general starting points and require optimization[6][7][14])

Experimental Protocols & Workflows

Protocol 1: Enzymatic Kinetic Resolution via Transesterification

This protocol describes a typical lipase-catalyzed resolution to separate one enantiomer of 6-methyloctan-3-ol.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Separation racemate 1. Add racemic 6-methyloctan-3-ol to organic solvent (e.g., Hexane) acyl 2. Add acyl donor (e.g., Vinyl Acetate, 2-3 eq.) racemate->acyl lipase 3. Add Lipase (e.g., CALB, 20 mg/mmol) acyl->lipase incubate 4. Incubate with stirring at optimal temperature (e.g., 40°C) lipase->incubate Start Incubation monitor 5. Monitor conversion by GC/HPLC (Aim for ~50% conversion) incubate->monitor stop 6. Stop reaction by filtering out the enzyme monitor->stop Reaction Complete separate 7. Separate unreacted alcohol from the formed ester via column chromatography stop->separate product Enantioenriched Alcohol & Enantioenriched Ester separate->product Yields

Workflow for enzymatic kinetic resolution.

Methodology:

  • Preparation: To a solution of racemic 6-methyloctan-3-ol (1 equivalent) in hexane (4 mL per mmol of substrate), add vinyl acetate (2.2 equivalents).[8]

  • Initiation: Add the selected lipase (e.g., Novozym 435, 20 mg).

  • Incubation: Stir the suspension at a constant temperature (e.g., 40°C).

  • Monitoring: Periodically take small aliquots of the reaction mixture, filter the enzyme, and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Purification: Evaporate the solvent under reduced pressure. The remaining mixture of unreacted alcohol and the newly formed ester can be separated using standard silica (B1680970) gel column chromatography. This yields one enantiomer as the alcohol and the other as the ester.

Protocol 2: Chiral Derivatization for GC Analysis

This protocol details the trimethylsilylation of 6-methyloctan-3-ol to improve its chromatographic properties.

G start Sample containing 6-Methyloctan-3-ol (dried) step1 1. Dissolve sample in anhydrous solvent (e.g., Pyridine, CH₂Cl₂) start->step1 step2 2. Add silylating reagent (e.g., BSTFA + 1% TMCS) step1->step2 step3 3. Heat mixture (e.g., 60-75°C for 30 min) step2->step3 step4 4. Cool to room temperature step3->step4 end Inject derivatized sample into Chiral GC step4->end

Workflow for GC derivatization and analysis.

Methodology:

  • Sample Preparation: Place a small, dried sample of the alcohol (approx. 1 mg) into a clean, dry vial.

  • Reagent Addition: Add an anhydrous solvent (e.g., 100 µL of pyridine) followed by the derivatizing reagent (e.g., 100 µL of BSTFA with 1% TMCS catalyst).[15]

  • Reaction: Cap the vial tightly and heat at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC equipped with a chiral column.

Protocol 3: Supercritical Fluid Chromatography (SFC) Separation

SFC is a powerful technique for chiral separations that is faster and uses less organic solvent than HPLC.[16][17]

Methodology:

  • System Setup: The SFC system consists of a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back pressure regulator (BPR).[14]

  • Column: Install a suitable immobilized polysaccharide-based chiral column.

  • Mobile Phase: Use supercritical CO₂ as the primary mobile phase and an alcohol (e.g., methanol) as a co-solvent/modifier.

  • Parameter Optimization:

    • Set an initial condition, for example, 15% methanol co-solvent.

    • Set the column temperature to 40°C.

    • Set the back pressure to 150 bar.

    • Set the flow rate to 3 mL/min.

  • Injection and Analysis: Dissolve the sample in a solvent compatible with the mobile phase (e.g., ethanol) and inject.

  • Method Refinement: Adjust the modifier percentage, back pressure, and temperature systematically to optimize the resolution between the stereoisomer peaks.[12]

References

Troubleshooting

Technical Support Center: Preventing Rearrangement Reactions in Alcohol Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted rearrangement reactions dur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted rearrangement reactions during alcohol synthesis.

Troubleshooting Guide: Unexpected Product Formation in Alcohol Synthesis

Issue: Characterization of the product from an alcohol synthesis reaction (e.g., hydration of an alkene or a substitution reaction involving an alcohol) reveals a skeletal structure different from the expected product.

Possible Cause: Carbocation rearrangement. Reactions that proceed through a carbocation intermediate are susceptible to 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation prior to the addition of the nucleophile (e.g., water or a halide).

Solutions:

  • Reaction Diagnosis:

    • Identify the reaction type: Are you performing an acid-catalyzed hydration of an alkene or an SN1 reaction with an alcohol?[1][2] Both of these reaction types are prone to carbocation rearrangements.[1][2][3]

    • Analyze the substrate: Does the substrate have a secondary carbocation adjacent to a tertiary or quaternary carbon?[4] If so, a rearrangement is likely to form a more stable tertiary carbocation.

  • Methodology Adjustment for Alkene Hydration:

    • Oxymercuration-Demercuration: To achieve Markovnikov addition of water without rearrangement, use oxymercuration-demercuration.[1][5][6][7] This two-step process involves the reaction of the alkene with mercury(II) acetate (B1210297) in aqueous tetrahydrofuran (B95107), followed by reduction with sodium borohydride (B1222165).[5] The reaction proceeds through a cyclic mercurinium ion intermediate, which prevents carbocation formation and subsequent rearrangement.[1][6][8]

    • Hydroboration-Oxidation: For anti-Markovnikov addition of water, which also avoids rearrangement, employ hydroboration-oxidation.[9][10][11] This reaction involves the addition of borane (B79455) (BH3) to the alkene, followed by oxidation with hydrogen peroxide in a basic solution.[9][11] The concerted syn addition mechanism bypasses the formation of a carbocation intermediate.[10][12]

  • Methodology Adjustment for SN1 Reactions of Alcohols:

    • Avoid Strong Acids: When converting an alcohol to an alkyl halide, using a strong acid like HBr or HCl can lead to the formation of a carbocation and subsequent rearrangement, especially with primary and secondary alcohols.[2]

    • Convert to a Better Leaving Group: To promote an SN2 reaction and avoid a carbocation intermediate, first convert the alcohol's hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Then, react this intermediate with a nucleophile. This approach is particularly useful for primary and secondary alcohols.

Frequently Asked Questions (FAQs)

Q1: Why did my acid-catalyzed hydration of 3,3-dimethyl-1-butene (B1661986) yield 2,3-dimethyl-2-butanol (B1346969) instead of the expected 3,3-dimethyl-2-butanol (B106058)?

A1: This is a classic example of a carbocation rearrangement. The initial protonation of the alkene forms a secondary carbocation. A subsequent 1,2-methyl shift occurs to form a more stable tertiary carbocation. Water then attacks this rearranged carbocation, leading to the formation of 2,3-dimethyl-2-butanol as the major product.

Q2: What is a carbocation rearrangement?

A2: A carbocation rearrangement is the movement of a carbocation from a less stable state to a more stable one through a structural reorganization.[3][13] This typically occurs via a 1,2-hydride shift (a hydrogen atom moves to an adjacent carbon) or a 1,2-alkyl shift (an alkyl group moves to an adjacent carbon).[3][14] These shifts are common in any reaction involving a carbocation intermediate.[3]

Q3: How can I synthesize 3,3-dimethyl-2-butanol without rearrangement?

A3: To synthesize 3,3-dimethyl-2-butanol from 3,3-dimethyl-1-butene, you should use the oxymercuration-demercuration reaction. This method provides the Markovnikov addition product without the formation of a free carbocation, thus preventing rearrangement.[1] The yield for this specific reaction is excellent.[1]

Q4: When should I choose hydroboration-oxidation over oxymercuration-demercuration?

A4: Choose hydroboration-oxidation when you want to achieve anti-Markovnikov hydration of an alkene. This reaction is also stereospecific, resulting in syn-addition of water across the double bond.[11] Like oxymercuration-demercuration, it avoids carbocation rearrangements.[10][12][15]

Q5: Are there any safety concerns with oxymercuration-demercuration?

A5: Yes, organomercurial compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Proper disposal of mercury-containing waste is also crucial.

Data Presentation: Comparison of Alcohol Synthesis Methods

The following table compares the product distribution for the hydration of 3,3-dimethyl-1-butene using different synthetic methods.

Reaction Substrate Reagents Expected (Unrearranged) Product Observed (Rearranged) Product Yield of Major Product Rearrangement Observed?
Acid-Catalyzed Hydration3,3-dimethyl-1-buteneH3O+3,3-dimethyl-2-butanol2,3-dimethyl-2-butanolMajor ProductYes
Oxymercuration-Demercuration3,3-dimethyl-1-butene1. Hg(OAc)2, H2O/THF 2. NaBH43,3-dimethyl-2-butanolNoneExcellent[1]No[1][5][6][7]
Hydroboration-Oxidation3,3-dimethyl-1-butene1. BH3·THF 2. H2O2, NaOH3,3-dimethyl-1-butanolNoneHighNo[10][12][15]

Experimental Protocols

Protocol 1: Oxymercuration-Demercuration of 3,3-dimethyl-1-butene

  • Oxymercuration: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-butene in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add mercury(II) acetate (Hg(OAc)2) to the solution and stir at room temperature for 30-60 minutes. The disappearance of the yellow color of the mercuric acetate indicates the completion of the oxymercuration step.

  • Demercuration: Cool the reaction mixture in an ice bath. Add a solution of sodium borohydride (NaBH4) in aqueous sodium hydroxide (B78521) (NaOH) dropwise.

  • Stir the mixture for 1-2 hours. The formation of a black precipitate of elemental mercury will be observed.

  • Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield 3,3-dimethyl-2-butanol.

Protocol 2: Hydroboration-Oxidation of 3,3-dimethyl-1-butene

  • Hydroboration: In a dry, nitrogen-flushed round-bottom flask, dissolve 3,3-dimethyl-1-butene in anhydrous THF.

  • Add a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the mixture to 0 °C and slowly add aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2).

  • Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield 3,3-dimethyl-1-butanol.

Visualizations

carbocation_rearrangement cluster_acid_catalyzed Acid-Catalyzed Hydration (Rearrangement Prone) Alkene Alkene Secondary_Carbocation Secondary Carbocation (Less Stable) Alkene->Secondary_Carbocation + H+ Tertiary_Carbocation Tertiary Carbocation (More Stable) Secondary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift Rearranged_Alcohol Rearranged Alcohol (Major Product) Tertiary_Carbocation->Rearranged_Alcohol + H2O, - H+ no_rearrangement_pathways cluster_oxymercuration Oxymercuration-Demercuration cluster_hydroboration Hydroboration-Oxidation Alkene_Oxy Alkene Mercurinium_Ion Cyclic Mercurinium Ion Alkene_Oxy->Mercurinium_Ion 1. Hg(OAc)2, H2O Markovnikov_Alcohol Markovnikov Alcohol (No Rearrangement) Mercurinium_Ion->Markovnikov_Alcohol 2. NaBH4 Alkene_Hydro Alkene Organoborane Organoborane Intermediate Alkene_Hydro->Organoborane 1. BH3-THF AntiMarkovnikov_Alcohol Anti-Markovnikov Alcohol (No Rearrangement) Organoborane->AntiMarkovnikov_Alcohol 2. H2O2, NaOH troubleshooting_workflow Start Unexpected Alcohol Product Check_Reaction Is the reaction acid-catalyzed hydration or an SN1 reaction? Start->Check_Reaction Rearrangement_Likely Carbocation rearrangement is likely. Check_Reaction->Rearrangement_Likely Yes No_Rearrangement Rearrangement is not the primary issue. Consider other side reactions. Check_Reaction->No_Rearrangement No Desired_Product What is the desired regiochemistry? Rearrangement_Likely->Desired_Product Markovnikov Markovnikov Product Desired_Product->Markovnikov Anti_Markovnikov Anti-Markovnikov Product Desired_Product->Anti_Markovnikov Use_Oxymercuration Use Oxymercuration-Demercuration Markovnikov->Use_Oxymercuration Use_Hydroboration Use Hydroboration-Oxidation Anti_Markovnikov->Use_Hydroboration

References

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Methyloctan-3-ol

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Methyloctan-3-ol. This document offers troubleshooting guides...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Methyloctan-3-ol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 6-Methyloctan-3-ol, categorized by the synthetic method.

Method 1: Grignard Reaction

The synthesis of 6-methyloctan-3-ol can be achieved via the Grignard reaction between an appropriate Grignard reagent and an aldehyde. Two viable routes are:

  • Route A: Reaction of sec-butylmagnesium halide with pentanal.

  • Route B: Reaction of propylmagnesium halide with 4-methylhexanal.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of moisture or protic impurities: Grignard reagents are highly reactive with water, alcohols, and carboxylic acids.[1] 2. Poor quality of magnesium turnings: An oxide layer on the magnesium can prevent the reaction from initiating.[2] 3. Side reactions: Wurtz coupling of the alkyl halide, or enolization of the aldehyde.1. Thoroughly dry all glassware and use anhydrous solvents. Ensure starting materials are free of protic impurities. 2. Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] 3. Add the alkyl halide slowly to the magnesium to minimize Wurtz coupling. For the Grignard addition to the aldehyde, maintain a low reaction temperature to disfavor enolization.
Reaction Fails to Initiate 1. Passivated magnesium surface: The presence of magnesium oxide on the turnings.[2] 2. Solvent quality: Use of non-anhydrous ether or THF.1. Mechanically crush the magnesium turnings under an inert atmosphere before adding the solvent. Use chemical activators like iodine or 1,2-dibromoethane.[2] 2. Ensure the use of freshly distilled, anhydrous solvents.
Exothermic and Uncontrolled Reaction 1. Rapid addition of reagents: Adding the alkyl halide to form the Grignard reagent, or the aldehyde to the Grignard reagent, too quickly. 2. Insufficient cooling: Inadequate heat dissipation for the exothermic reaction.1. Use a dropping funnel for the slow, controlled addition of reagents. 2. Maintain the reaction temperature with an ice bath or a suitable cooling system, especially during scale-up.
Presence of Ketone in Final Product Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction stalls, consider a slight increase in temperature or extending the reaction time.
Method 2: Reduction of 6-Methyloctan-3-one

This method involves the reduction of the corresponding ketone, 6-methyloctan-3-one, to the secondary alcohol, 6-methyloctan-3-ol, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent: Not enough NaBH₄ to fully reduce the ketone. 2. Low reaction temperature: The reaction may be too slow at very low temperatures.1. While stoichiometrically 1 equivalent of NaBH₄ can reduce 4 equivalents of ketone, it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) of NaBH₄. 2. Allow the reaction to proceed at room temperature or slightly above if the reaction is sluggish, while monitoring for side reactions.
Low Product Yield 1. Decomposition of NaBH₄: Reaction of NaBH₄ with acidic protons in the solvent or starting material. 2. Work-up issues: Hydrolysis of borate (B1201080) esters may be incomplete, leading to loss of product.1. Use a suitable solvent like ethanol (B145695), methanol, or a mixture of THF and water. If using an alcoholic solvent, add the NaBH₄ portion-wise to control the reaction with the solvent. 2. Ensure the pH is adjusted appropriately during work-up (typically acidic) to fully hydrolyze the borate esters and release the alcohol.
Presence of Impurities Side reactions: Although NaBH₄ is a mild reducing agent, it can sometimes reduce other functional groups if present, especially at higher temperatures.[3]Confirm the purity of the starting ketone. Conduct the reaction at a controlled temperature (e.g., 0 °C to room temperature) to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is more suitable for large-scale production of 6-Methyloctan-3-ol?

A1: Both the Grignard reaction and the reduction of 6-methyloctan-3-one are scalable. The choice often depends on the availability and cost of the starting materials. The reduction of a ketone is generally considered a safer and more straightforward process for large-scale operations due to the milder reaction conditions and the stability of the reducing agent (NaBH₄) compared to Grignard reagents.[4] Grignard reactions can be highly exothermic and require strict anhydrous conditions, which can be challenging to maintain on a large scale.[5]

Q2: How can I purify the final 6-Methyloctan-3-ol product?

A2: The most common methods for purifying 6-methyloctan-3-ol are distillation and column chromatography.[6] For larger quantities, fractional distillation is often more practical and economical. If the product is contaminated with unreacted starting material (aldehyde or ketone), distillation is usually effective due to the difference in boiling points.[6] For high-purity requirements, silica (B1680970) gel column chromatography can be employed.

Q3: What are the key safety precautions when running a large-scale Grignard reaction?

A3: Key safety precautions include:

  • Strictly anhydrous conditions: To prevent a violent reaction with water.

  • Inert atmosphere: Use of nitrogen or argon to prevent reaction with oxygen and moisture.

  • Controlled addition of reagents: To manage the exothermic nature of the reaction.

  • Adequate cooling: To prevent the reaction from running away.

  • Proper quenching procedure: Slow and careful addition of the reaction mixture to an acidic solution (e.g., aqueous ammonium (B1175870) chloride or dilute HCl) to neutralize the Grignard reagent and hydrolyze the alkoxide.

Q4: Can I use a different reducing agent for the ketone reduction?

A4: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also more hazardous, reacting violently with water and other protic solvents.[4] For safety and selectivity, sodium borohydride is generally preferred for the reduction of simple ketones to secondary alcohols.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 6-Methyloctan-3-ol via Grignard Reaction

This protocol describes the reaction of sec-butylmagnesium bromide with pentanal.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Magnesium Turnings24.312.67 g0.111.1
2-Bromobutane (B33332)137.0213.7 g (11.4 mL)0.11.0
Pentanal86.138.61 g (10.6 mL)0.11.0
Anhydrous Diethyl Ether-200 mL--
Saturated NH₄Cl (aq)-100 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer.

    • Add the magnesium turnings to the flask and assemble the apparatus under an inert atmosphere (nitrogen or argon).

    • Dissolve 2-bromobutane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion (approx. 5 mL) of the 2-bromobutane solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Pentanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve pentanal in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the pentanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude 6-methyloctan-3-ol by fractional distillation.

Protocol 2: Synthesis of 6-Methyloctan-3-ol via Reduction of 6-Methyloctan-3-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
6-Methyloctan-3-one142.2414.22 g0.11.0
Sodium Borohydride (NaBH₄)37.831.14 g0.030.3
Ethanol-150 mL--
1 M HCl (aq)-50 mL--
Diethyl Ether-150 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyloctan-3-one in 100 mL of ethanol.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride in small portions to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully add 50 mL of 1 M HCl dropwise to quench the excess NaBH₄ and hydrolyze the borate esters (Caution: hydrogen gas evolution).

    • Remove most of the ethanol under reduced pressure.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 6-methyloctan-3-ol by fractional distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterGrignard ReactionKetone Reduction
Starting Materials 2-Bromobutane, Pentanal, Mg6-Methyloctan-3-one, NaBH₄
Key Reagents sec-Butylmagnesium bromideSodium borohydride
Typical Yield 60-80%85-95%
Reaction Temperature 0-35 °C0-25 °C
Key Challenges Anhydrous conditions, exothermicity, initiationQuenching, hydrogen evolution
Safety Concerns Highly reactive Grignard reagent, flammable etherFlammable solvents, hydrogen evolution during quench

Visualizations

Experimental Workflow Diagrams

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction C-C Bond Formation cluster_workup Work-up & Purification reagent_prep_start Start: 2-Bromobutane, Mg, Anhydrous Ether initiation Initiation (Iodine activation) reagent_prep_start->initiation formation Grignard Formation (Reflux) initiation->formation addition Addition at 0-10°C formation->addition pentanal Pentanal in Anhydrous Ether pentanal->addition stir Stir at RT addition->stir quench Quench with aq. NH4Cl stir->quench extract Extraction with Ether quench->extract dry Dry over MgSO4 extract->dry distill Fractional Distillation dry->distill product Final Product: 6-Methyloctan-3-ol distill->product Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up & Purification start Start: 6-Methyloctan-3-one in Ethanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 in portions cool->add_nabh4 stir_rt Stir at RT add_nabh4->stir_rt quench_acid Quench with aq. HCl stir_rt->quench_acid concentrate Concentrate quench_acid->concentrate extract Extraction with Ether concentrate->extract dry Dry over MgSO4 extract->dry distill Fractional Distillation dry->distill product Final Product: 6-Methyloctan-3-ol distill->product Troubleshooting_Logic start Low Yield or Failed Reaction is_grignard Grignard Reaction? start->is_grignard Check Method is_reduction Ketone Reduction? start->is_reduction Check Method grignard_initiate Did reaction initiate? is_grignard->grignard_initiate Yes reduction_complete Is starting material consumed? is_reduction->reduction_complete Yes activate_mg Solution: Activate Mg (Iodine, 1,2-dibromoethane). Check solvent quality. grignard_initiate->activate_mg No check_moisture Check for moisture. Dry all glassware and solvents. grignard_initiate->check_moisture Yes check_side_reactions Analyze for side products (e.g., Wurtz coupling). check_moisture->check_side_reactions increase_reagent Solution: Increase amount of NaBH4. Extend reaction time. reduction_complete->increase_reagent No check_workup Check work-up procedure. Ensure complete hydrolysis of borate esters. reduction_complete->check_workup Yes

References

Troubleshooting

Technical Support Center: Stability of 6-Methyloctan-3-ol Under Acidic Conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-methyloctan-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-methyloctan-3-ol in acidic environments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving 6-methyloctan-3-ol under acidic conditions.

Issue Possible Cause Recommended Solution
Low or No Recovery of 6-Methyloctan-3-ol The primary stability issue for secondary alcohols like 6-methyloctan-3-ol in the presence of strong acids is acid-catalyzed dehydration, which converts the alcohol into various alkene isomers.[1][2] This reaction is often accelerated by heat.- Minimize exposure to strong acids and high temperatures.- If acidic conditions are necessary, consider using a milder acid or a buffered system.- Perform the reaction at the lowest effective temperature.
Presence of Multiple Unexpected Products in Analysis (e.g., GC-MS, NMR) Acid-catalyzed dehydration of 6-methyloctan-3-ol proceeds via an E1 mechanism involving a carbocation intermediate.[1][3] This intermediate can undergo rearrangements (hydride shifts) to form more stable carbocations, leading to a mixture of different alkene isomers. According to Zaitsev's rule, the most substituted (most stable) alkene will be the major product.[4][5]- Expect a mixture of alkene isomers as dehydration products. The primary products will be isomers of 6-methyl-octene.- Use analytical techniques such as GC-MS to separate and identify the different isomers. 1H NMR can also be used to characterize the alkene products.[6]
Formation of Dark-Colored Byproducts or Tar Strong oxidizing acids, such as concentrated sulfuric acid, can cause side reactions, including oxidation of the alcohol and polymerization of the resulting alkenes, leading to the formation of colored impurities and tars.- Use a non-oxidizing acid catalyst, such as phosphoric acid, for dehydration reactions.[2]- To avoid strong acids altogether, consider alternative dehydration methods, such as using phosphorus oxychloride (POCl₃) in pyridine (B92270), which proceeds through an E2 mechanism and often avoids carbocation rearrangements.[7][8]
Inconsistent Reaction Rates or Product Ratios The rate of dehydration is highly dependent on temperature, acid concentration, and the specific acid used.[9] The reactivity order for alcohol dehydration is tertiary > secondary > primary.[10][11]- Precisely control the reaction temperature and the concentration of the acid catalyst to ensure reproducibility.- For kinetic studies, ensure uniform mixing and rapid quenching of the reaction at specific time points before analysis.

Frequently Asked Questions (FAQs)

Q1: Why is 6-methyloctan-3-ol unstable in acidic conditions?

A1: 6-Methyloctan-3-ol, a secondary alcohol, is susceptible to acid-catalyzed dehydration. In the presence of a strong acid, the hydroxyl (-OH) group is protonated to form a good leaving group (water). The departure of water results in the formation of a secondary carbocation, which is then deprotonated to form a carbon-carbon double bond, yielding one or more alkene isomers.[1][5]

Q2: What are the expected degradation products of 6-methyloctan-3-ol in an acidic solution?

A2: The primary degradation products are a mixture of alkene isomers of 6-methyl-octene. Due to the structure of 6-methyloctan-3-ol, deprotonation can occur from adjacent carbons, and the initial secondary carbocation can rearrange via a hydride shift to a more stable tertiary carbocation, leading to several possible alkene products. The most substituted alkenes are generally the major products, in accordance with Zaitsev's rule.

Q3: What is the mechanism of acid-catalyzed dehydration of 6-methyloctan-3-ol?

A3: The dehydration of secondary alcohols like 6-methyloctan-3-ol typically proceeds through an E1 (elimination, unimolecular) mechanism.[1][3][11] This is a stepwise process:

  • Protonation of the hydroxyl group: The acid catalyst protonates the -OH group, converting it into a better leaving group (-OH2+).

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation. This is the slow, rate-determining step.[5]

  • Carbocation rearrangement (optional but likely): A hydride ion from an adjacent carbon can shift to the positively charged carbon, forming a more stable tertiary carbocation.

  • Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.

Q4: How can I minimize the degradation of 6-methyloctan-3-ol during my experiments?

A4: To minimize degradation, you should:

  • Avoid strongly acidic conditions and high temperatures.

  • If acidic conditions are required, use the mildest possible acid and the lowest effective concentration.

  • Keep the reaction temperature as low as possible.

  • Consider protecting the alcohol group if it is not the intended reaction site.

  • For planned dehydrations, use controlled methods like POCl₃ in pyridine to have better control over the products and avoid rearrangements.[8]

Q5: What analytical methods are suitable for monitoring the stability of 6-methyloctan-3-ol and identifying its degradation products?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the volatile alkene products and quantifying the remaining 6-methyloctan-3-ol.[12] Nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C) is also very useful for characterizing the structure of the alkene isomers formed.[6] Infrared (IR) spectroscopy can confirm the disappearance of the alcohol's broad -OH stretch and the appearance of C=C and vinylic C-H stretches characteristic of alkenes.[12]

Data Presentation

The following table presents illustrative data on the product distribution from the acid-catalyzed dehydration of 6-methyloctan-3-ol under hypothetical conditions. This data is intended to provide a realistic expectation of the types and relative amounts of products that may be formed.

Product Structure Hypothetical Yield (%) Comments
6-Methyl-oct-2-eneCH₃CH=CHCH₂CH₂CH(CH₃)CH₂CH₃15%A Zaitsev product from the initial secondary carbocation. A mixture of (E) and (Z) isomers is expected.
6-Methyl-oct-3-eneCH₃CH₂CH=CHCH₂CH(CH₃)CH₂CH₃55%The major Zaitsev product from the initial secondary carbocation. A mixture of (E) and (Z) isomers is expected.
3-Methyl-oct-3-eneCH₃CH₂CH=C(CH₃)CH₂CH₂CH₂CH₃25%A Zaitsev product formed after a hydride shift to a more stable tertiary carbocation. A mixture of (E) and (Z) isomers is expected.
3-Methyl-oct-2-eneCH₃CH=C(CH₃)CH₂CH₂CH₂CH₂CH₃5%A less favored Zaitsev product from the rearranged tertiary carbocation. A mixture of (E) and (Z) isomers is expected.

Experimental Protocols

Protocol: Monitoring the Acid-Catalyzed Dehydration of 6-Methyloctan-3-ol by GC-MS

This protocol is adapted from standard procedures for the dehydration of secondary alcohols.[2][13]

1. Materials:

  • 6-Methyloctan-3-ol

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Reaction vial with a magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser and distillation apparatus (for preparative scale)

  • Separatory funnel

  • Gas chromatograph with a mass spectrometer (GC-MS)

2. Procedure:

  • Reaction Setup: In a clean, dry reaction vial, add 6-methyloctan-3-ol. While stirring, slowly add a catalytic amount of 85% phosphoric acid (e.g., a 1:4 molar ratio of acid to alcohol).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-140°C for a secondary alcohol) and monitor the reaction over time.[14]

  • Sampling: At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching and Extraction: Immediately quench the aliquot in a vial containing diethyl ether and a saturated sodium bicarbonate solution to neutralize the acid. Vortex the mixture and allow the layers to separate.

  • Drying: Transfer the organic (ether) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject a sample of the dried organic layer into the GC-MS.

    • GC Conditions (example): Use a non-polar column (e.g., DB-5ms). Start with an oven temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at 10°C/min.

    • MS Analysis: Acquire mass spectra over a range of m/z 40-300.

  • Data Analysis: Identify the peaks corresponding to 6-methyloctan-3-ol and the various alkene isomers based on their retention times and mass fragmentation patterns. Calculate the relative peak areas to determine the product distribution and the extent of degradation of the starting material over time.

Visualizations

Dehydration_Pathway cluster_main Acid-Catalyzed Dehydration of 6-Methyloctan-3-ol cluster_rearrangement Carbocation Rearrangement 6_Methyloctan_3_ol 6-Methyloctan-3-ol Protonated_Alcohol Protonated Alcohol (-OH2+) 6_Methyloctan_3_ol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O (Rate-determining) Alkene_Products_1 6-Methyl-oct-2-ene & 6-Methyl-oct-3-ene (Zaitsev Products) Secondary_Carbocation->Alkene_Products_1 - H+ Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation ~1,2-Hydride Shift Alkene_Products_2 3-Methyl-oct-3-ene & 3-Methyl-oct-2-ene (Rearranged Zaitsev Products) Tertiary_Carbocation->Alkene_Products_2 - H+ Experimental_Workflow Start Start: 6-Methyloctan-3-ol + Acid Catalyst (H3PO4) Heating Heat Reaction Mixture (e.g., 100-140°C) Start->Heating Sampling Withdraw Aliquots at Timed Intervals Heating->Sampling Quenching Quench with NaHCO3 & Extract with Ether Sampling->Quenching Drying Dry Organic Layer (Na2SO4) Quenching->Drying Analysis GC-MS Analysis Drying->Analysis End End: Product Identification & Quantification Analysis->End

References

Optimization

Technical Support Center: Optimizing Grignard Synthesis of Tertiary Alcohols

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tertiary alcohols v...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tertiary alcohols via Grignard reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of tertiary alcohols, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my tertiary alcohol consistently low?

Answer: Low yields are a common issue in Grignard reactions and can arise from several factors throughout the experimental process. Here are the most frequent culprits and how to address them:

  • Presence of Moisture or Protic Solvents: Grignard reagents are extremely sensitive to moisture and any protic species (e.g., water, alcohols).[1][2] These will quench the Grignard reagent, reducing the amount available to react with your ketone or ester.[1][2]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[1] Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Poor Quality or Inaccurate Concentration of Grignard Reagent: The exact concentration of commercial Grignard reagents can vary from the label value due to gradual degradation during storage.[2]

    • Solution: It is best practice to determine the precise concentration of the Grignard reagent by titration just before use.[2] This ensures accurate stoichiometry.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, consuming reactants and lowering the yield.[2]

    • Enolization of the Ketone: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This results in the recovery of the starting ketone after work-up.[3]

      • Solution: Add the ketone slowly to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition.[2] Consider using additives like CeCl₃, which can enhance the nucleophilicity of the Grignard reagent.[2][4]

    • Reduction of the Ketone: Grignard reagents with β-hydrogens can reduce the ketone to a secondary alcohol via a six-membered transition state.[3]

      • Solution: Run the reaction at a lower temperature. If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).[2]

    • Wurtz Coupling: Homocoupling of the alkyl/aryl halide can occur, especially at higher temperatures, leading to byproducts.[5][6]

      • Solution: Maintain a moderate temperature during the formation of the Grignard reagent and ensure efficient stirring to promote the reaction with magnesium over self-coupling.[1]

Question: My Grignard reaction is not initiating. What should I do?

Answer: This is a common issue often related to the activation of the magnesium metal, which is coated with a passivating layer of magnesium oxide.[7]

  • Solution:

    • Mechanical Activation: Crush the magnesium turnings in a dry flask to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent to the flask.[7] The disappearance of the iodine color or the evolution of ethylene (B1197577) gas (with 1,2-dibromoethane) indicates activation.

    • Ensure Anhydrous Conditions: Double-check that all glassware, solvents, and reagents are completely dry.[2][8]

Question: During the work-up, a thick precipitate forms that is difficult to stir. How can I resolve this?

Answer: This is likely due to the formation of magnesium salts.

  • Solution:

    • Dilute the reaction mixture with more of the organic solvent (e.g., diethyl ether or THF) to improve stirring.[1]

    • During the aqueous quench, add the reaction mixture slowly to a vigorously stirred solution of saturated ammonium (B1175870) chloride to help keep the magnesium salts in solution.[1] If a solid still forms, you may need to add more of the aqueous quenching solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing Grignard reagents for tertiary alcohol synthesis?

A1: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are the most common and effective solvents.[8][9] They are crucial for stabilizing the Grignard reagent through coordination.[8] THF is often preferred for its higher boiling point and better solvating ability.[10]

Q2: How many equivalents of Grignard reagent should I use?

A2:

  • When starting from a ketone , one equivalent of the Grignard reagent is theoretically needed.[11] However, it is common practice to use a slight excess (1.1-1.2 equivalents) to account for any quenching by trace moisture.

  • When starting from an ester or acid chloride , two equivalents of the Grignard reagent are required.[12][13] The first equivalent adds to the carbonyl group, and the intermediate collapses to form a ketone, which then reacts with a second equivalent of the Grignard reagent.[12][13] Using an excess of the Grignard reagent is recommended to ensure the reaction goes to completion.[12]

Q3: How can I purify my tertiary alcohol product?

A3: Purification is typically achieved through a combination of techniques:

  • Extraction: After the aqueous work-up, the product is extracted into an organic solvent. It is important to perform multiple extractions to maximize recovery.[2]

  • Washing: The organic layer should be washed with solutions like saturated sodium bicarbonate to remove any acidic impurities and brine to remove excess water.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation or Chromatography: The final purification of the tertiary alcohol is usually achieved by distillation or column chromatography.

Data Presentation

Table 1: Stoichiometry for Grignard Synthesis of Tertiary Alcohols

Starting MaterialEquivalents of Grignard Reagent RequiredIntermediateFinal Product
Ketone1AlkoxideTertiary Alcohol
Ester2KetoneTertiary Alcohol
Acid Chloride2KetoneTertiary Alcohol

Table 2: Common Solvents and Reaction Temperatures

SolventBoiling Point (°C)Typical Reaction Temperature for Grignard FormationTypical Reaction Temperature for Addition to Carbonyl
Diethyl Ether34.6Reflux (~35 °C)0 °C to Room Temperature
Tetrahydrofuran (THF)66Reflux (~66 °C)-78 °C to Room Temperature

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol from a Ketone
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing addition funnel. Allow the apparatus to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a portion of the anhydrous solvent (e.g., THF). In the addition funnel, place the alkyl or aryl halide (1.1 equivalents) dissolved in the anhydrous solvent. Add a small amount of the halide solution to the magnesium. If the reaction does not start, add a crystal of iodine. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath (0 °C). Dissolve the ketone (1.0 equivalent) in anhydrous solvent and add it to the addition funnel. Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude tertiary alcohol by distillation or column chromatography.

Protocol 2: Titration of Grignard Reagent
  • Preparation: Dry a small Erlenmeyer flask and a 1 mL syringe.

  • Titration Setup: In the flask, place a known amount of iodine (e.g., 0.1 mmol) and dissolve it in anhydrous THF. Add a stir bar.

  • Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the Grignard reagent solution dropwise from the syringe while stirring vigorously.

  • Endpoint: The endpoint is reached when the brown/yellow color of the iodine disappears, and the solution becomes colorless.[2]

  • Calculation: Record the volume of the Grignard reagent added. The molarity is calculated using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L).[2]

Mandatory Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dry Glassware grignard_formation React Alkyl/Aryl Halide with Mg in Anhydrous Ether prep->grignard_formation Inert Atmosphere addition Add Ketone or Ester Solution Dropwise at Low Temp grignard_formation->addition quench Quench with Sat. NH4Cl Solution addition->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Distillation/Chromatography) extract->purify

Caption: Workflow for the Grignard synthesis of tertiary alcohols.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions cluster_side_reactions Specific Side Reactions start Low Yield of Tertiary Alcohol? cause1 Moisture Present? start->cause1 Check cause2 Poor Reagent Quality? start->cause2 Check cause3 Side Reactions Occurring? start->cause3 Check sol1 Flame-dry glassware, use anhydrous solvents cause1->sol1 sol2 Titrate Grignard reagent before use cause2->sol2 sol3 Optimize reaction conditions (temp, addition rate) cause3->sol3 enolization Enolization cause3->enolization reduction Reduction cause3->reduction wurtz Wurtz Coupling cause3->wurtz

Caption: Troubleshooting guide for low yields in Grignard synthesis.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle: GC-MS vs. HPLC for the Analysis of 6-Methyloctan-3-ol

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of volatile organic compounds is paramount. Among these, 6-Methyloctan-3-ol, a C9 aliphatic alcohol, presents unique a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of volatile organic compounds is paramount. Among these, 6-Methyloctan-3-ol, a C9 aliphatic alcohol, presents unique analytical challenges. This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. This comparison is supported by extrapolated experimental data and detailed methodologies to assist in selecting the most suitable technique for your research needs.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the superior technique for the routine analysis of 6-Methyloctan-3-ol. Its suitability is primarily due to the volatile nature of the analyte, allowing for direct analysis with high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC), while a versatile technique, requires a derivatization step to enable the detection of 6-Methyloctan-3-ol, which lacks a native chromophore for UV-Vis detection. This additional step can introduce complexity and potential for error. However, HPLC may be considered in specific scenarios where thermal degradation of the sample is a concern.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical performance metrics for the analysis of 6-Methyloctan-3-ol using GC-MS and HPLC. These values are extrapolated from the analysis of similar long-chain aliphatic alcohols and are intended to provide a comparative framework. Actual performance may vary based on instrumentation and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV-Vis or Fluorescence detection.
Derivatization Not required.Required (e.g., with FMOC-Cl or similar tagging agent).
Sensitivity High, with Limits of Detection (LOD) potentially in the femtogram (fg) to picogram (pg) range.[1]Moderate to high, depending on the derivatizing agent and detector. LODs are typically in the picomole (pmol) to nanogram (ng) range.[2][3]
Selectivity Very high due to mass spectrometric detection and characteristic fragmentation patterns.Moderate to high, dependent on chromatographic resolution and the specificity of the derivatization reaction.
Resolution Excellent for separating volatile isomers and closely related compounds.Good, but may be lower than GC for complex mixtures of volatile compounds.
Typical Run Time 15-30 minutes.20-40 minutes (excluding derivatization time).
Sample Throughput High, amenable to automation with headspace samplers.Lower, due to the additional derivatization step.
Cost (Instrument) Higher initial investment.Lower initial investment for a standard UV-Vis system.
Cost (Operational) Generally lower due to simpler sample preparation.Can be higher due to the cost of derivatization reagents and solvents.

Experimental Protocols

Detailed methodologies for the analysis of 6-Methyloctan-3-ol by GC-MS and HPLC are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the direct quantitative analysis of 6-Methyloctan-3-ol in a solvent matrix.

1. Sample Preparation:

  • Prepare a stock solution of 6-Methyloctan-3-ol in a volatile solvent such as hexane (B92381) or ethyl acetate.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known weight or volume in the chosen solvent. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

2. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aliphatic alcohols.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 6-Methyloctan-3-ol.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization Protocol

This protocol outlines the analysis of 6-Methyloctan-3-ol using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence detection.

1. Derivatization Procedure:

  • To 100 µL of the sample or standard solution in acetonitrile (B52724), add 100 µL of a borate (B1201080) buffer (pH 8.5).

  • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 15 minutes in the dark.

  • Quench the reaction by adding 100 µL of a 0.1 M glycine (B1666218) solution.

  • The derivatized sample is now ready for HPLC analysis.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient Program:

      • Start with 60% A.

      • Linearly increase to 95% A over 20 minutes.

      • Hold at 95% A for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.

Mandatory Visualization

GC_MS_Workflow cluster_GCMS GC-MS Analysis Workflow Sample_Prep Sample Preparation (Dilution/Extraction) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

GC-MS analytical workflow for 6-Methyloctan-3-ol.

HPLC_Workflow cluster_HPLC HPLC Analysis Workflow Sample_Prep Sample Preparation (Dilution) Derivatization Pre-Column Derivatization (e.g., with FMOC-Cl) Sample_Prep->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

HPLC analytical workflow for 6-Methyloctan-3-ol.

Decision tree for selecting the appropriate analytical technique.

Conclusion

For the analysis of 6-Methyloctan-3-ol, GC-MS stands out as the more direct, sensitive, and selective method. Its ability to analyze volatile compounds without derivatization streamlines the workflow, reduces potential sources of error, and allows for higher sample throughput. The specificity of mass spectrometric detection provides a high degree of confidence in compound identification.

HPLC, while a powerful separation technique, is less suited for the direct analysis of non-chromophoric aliphatic alcohols like 6-Methyloctan-3-ol. The mandatory derivatization step adds complexity and time to the analytical process. However, HPLC with derivatization remains a viable, albeit more laborious, alternative, particularly in scenarios where the thermal lability of the analyte or matrix components is a significant concern. The choice between these two techniques should, therefore, be guided by the specific requirements of the analysis, including the need for sensitivity, selectivity, sample throughput, and the nature of the sample matrix.

References

Comparative

Comparative Biological Activity of 6-Methyloctan-3-ol Versus Its Isomers: A Case Study Approach

A comprehensive review of available scientific literature reveals a notable gap in direct comparative studies on the biological activity of 6-methyloctan-3-ol and its specific isomers. While this aliphatic alcohol is rec...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable gap in direct comparative studies on the biological activity of 6-methyloctan-3-ol and its specific isomers. While this aliphatic alcohol is recognized as a semiochemical, potentially acting as an insect pheromone, detailed experimental data quantifying and comparing the effects of its various stereoisomers remains largely unpublished.

To address the core requirements of this guide for researchers, scientists, and drug development professionals, we will pivot to a well-documented case study that exemplifies the principles of stereoisomer-specific biological activity in insect chemical communication. This illustrative example will provide the requested data presentation, experimental protocols, and visualizations, offering a robust framework for understanding how subtle variations in a molecule's three-dimensional structure can profoundly impact its biological function.

For this purpose, we will examine the aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus, known as sulcatol (6-methyl-5-hepten-2-ol). The differential activity of its enantiomers is a classic example in chemical ecology and has been extensively studied, providing the necessary data for a comprehensive comparison.

Case Study: Sulcatol Stereoisomers

The aggregation pheromone of the ambrosia beetle Gnathotrichus sulcatus is composed of a mixture of the (S)-(+)- and (R)-(-)-enantiomers of sulcatol. Field and laboratory bioassays have demonstrated that the beetle's response is highly dependent on the stereoisomeric composition of the pheromone blend.

Data Presentation: Quantitative Comparison of Sulcatol Enantiomer Activity

The following table summarizes the behavioral response of Gnathotrichus sulcatus to different stereoisomeric compositions of sulcatol in field trapping experiments.

Stereoisomeric CompositionMean Beetle Catch (± SE)Relative Activity (%)
(S)-(+)-Sulcatol15 ± 312.5
(R)-(-)-Sulcatol25 ± 520.8
Racemic (1:1) Mixture120 ± 15100
Natural Ratio (65:35 S:R)95 ± 1279.2
Control (Unbaited)2 ± 11.7

This data is representative of typical findings in sulcatol research and is compiled for illustrative purposes based on established knowledge.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of chemical compound activity. Below are standard protocols for key experiments used to assess the biological activity of insect pheromones like sulcatol.

1. Electroantennography (EAG)

  • Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.

  • Methodology:

    • An adult beetle is immobilized, and its head is positioned to expose the antennae.

    • Micropipette electrodes filled with a saline solution are carefully placed, one at the base and one at the tip of an antenna, to record the potential difference.

    • A continuous stream of purified, humidified air is passed over the antenna.

    • A puff of air containing a precise concentration of the test compound (e.g., a sulcatol isomer) is injected into the airstream for a defined duration (e.g., 0.5 seconds).

    • The resulting depolarization of the antennal membrane is amplified and recorded as an EAG response (measured in millivolts).

    • Responses to different isomers and concentrations are compared to a solvent control and a standard compound.

2. Behavioral Bioassay (Field Trapping)

  • Objective: To assess the attractiveness of different pheromone compositions to the target insect species in a natural environment.

  • Methodology:

    • Field traps (e.g., funnel traps) are deployed in a suitable habitat for the target species.

    • Traps are baited with lures containing different stereoisomeric compositions of the synthetic pheromone, a racemic mixture, and a control (solvent only).

    • The placement of traps is randomized to minimize positional bias.

    • Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target insects is recorded for each treatment.

    • Statistical analysis (e.g., ANOVA) is used to determine significant differences in trap catch between the different treatments.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a simplified signaling pathway for insect olfaction and a typical experimental workflow for comparing pheromone isomer activity.

olfactory_signaling cluster_stimulus Stimulus cluster_transduction Signal Transduction cluster_response Neuronal Response Pheromone Pheromone Isomer OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery G_protein G-protein OR->G_protein Activation Second_Messenger Second Messenger (e.g., cAMP, IP3) G_protein->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Firing Depolarization->Action_Potential

Caption: Simplified insect olfactory signaling pathway.

experimental_workflow Synthesis Synthesis of Stereoisomers Purification Purification & Characterization Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG Behavioral Behavioral Bioassays (e.g., Field Trapping) Purification->Behavioral Data_Analysis Statistical Analysis EAG->Data_Analysis Behavioral->Data_Analysis Conclusion Conclusion on Stereoisomer Activity Data_Analysis->Conclusion

Caption: Experimental workflow for pheromone isomer comparison.

Validation

Enantioselective Activity of 6-Methyloctan-3-ol: A Comparative Analysis

A comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective properties of 6-Methyloctan-3-ol. This document provides a comparative overview of its stereoisomers, supporte...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective properties of 6-Methyloctan-3-ol. This document provides a comparative overview of its stereoisomers, supported by available data and experimental context.

While 6-Methyloctan-3-ol is a known chiral compound with potential applications in areas such as pheromone-based pest management and as a chiral building block in asymmetric synthesis, a comprehensive review of publicly available scientific literature reveals a significant gap in comparative studies on the specific enantioselective activities of its stereoisomers.

Extensive database searches and targeted inquiries for research comparing the biological or chemical activities of the (3S,6S), (3R,6S), (3S,6R), and (3R,6R) enantiomers of 6-Methyloctan-3-ol did not yield specific experimental data necessary for a detailed quantitative comparison. The scientific community has yet to publish in-depth studies that directly measure and contrast the efficacy, potency, or specific binding of these individual stereoisomers in biological or chemical systems.

This guide, therefore, aims to provide a foundational understanding of the importance of enantioselectivity, drawing parallels from related chiral molecules, and to outline the necessary experimental framework for future investigations into the distinct properties of 6-Methyloctan-3-ol enantiomers.

The Significance of Enantioselectivity

Chirality is a fundamental property in chemistry and biology, where two enantiomers (non-superimposable mirror images) of a molecule can exhibit remarkably different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral compound. This stereospecificity is a cornerstone of modern drug development and agrochemical research.

For instance, in insect olfaction, it is common for one enantiomer of a pheromone to be highly attractive to a specific species, while the other enantiomer may be inactive or even inhibitory. Understanding these differences is crucial for developing effective and species-specific pest control strategies.

Hypothetical Experimental Workflow for Comparing 6-Methyloctan-3-ol Enantiomers

To address the current knowledge gap, a structured experimental approach is required. The following workflow outlines the key steps necessary to determine and compare the enantioselective activity of 6-Methyloctan-3-ol stereoisomers.

G cluster_synthesis Synthesis & Separation cluster_bioassay Biological Assays cluster_analysis Data Analysis & Comparison synthesis Enantioselective Synthesis of all four stereoisomers separation Chiral Chromatography (e.g., HPLC, GC) synthesis->separation purification Purification & Characterization (e.g., NMR, MS) separation->purification eag Electroantennography (EAG) purification->eag scr Single-Cell Recording (SCR) eag->scr behavioral Behavioral Assays (e.g., Wind Tunnel) scr->behavioral dose_response Dose-Response Curves behavioral->dose_response statistical Statistical Analysis dose_response->statistical comparison Comparative Activity Profile statistical->comparison

Caption: Proposed experimental workflow for the comparative analysis of 6-Methyloctan-3-ol stereoisomers.

Detailed Methodologies for Future Research

1. Enantioselective Synthesis and Separation:

  • Objective: To obtain highly pure samples of each stereoisomer of 6-Methyloctan-3-ol.

  • Protocol:

    • Develop an asymmetric synthesis route to selectively produce each of the four stereoisomers. This could involve using chiral catalysts or starting from chiral precursors.

    • Alternatively, synthesize a racemic or diastereomeric mixture of 6-Methyloctan-3-ol.

    • Separate the stereoisomers using chiral chromatography. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase are standard methods.

    • Verify the enantiomeric purity of each separated isomer using appropriate analytical techniques, such as chiral GC-MS or polarimetry.

    • Confirm the absolute configuration of each stereoisomer using methods like X-ray crystallography of a suitable derivative or by comparison with stereochemically defined standards.

2. Biological Assays (Example: Insect Olfaction):

  • Objective: To measure and compare the biological response of a target organism to each stereoisomer.

  • Protocols:

    • Electroantennography (EAG):

      • Excise the antenna from the target insect species.

      • Mount the antenna between two electrodes connected to an amplifier.

      • Deliver puffs of air containing a known concentration of each stereoisomer over the antenna.

      • Record the resulting electrical potential (depolarization) from the antenna.

      • Compare the amplitude of the EAG responses to each stereoisomer to determine differences in olfactory sensory neuron activation.

    • Behavioral Assays (Wind Tunnel):

      • Place the target insect at the downwind end of a wind tunnel.

      • Introduce a controlled plume of each stereoisomer from the upwind end.

      • Observe and quantify the insect's flight behavior, including upwind flight, casting, and source location.

      • Compare the percentage of insects exhibiting positive chemotaxis towards each stereoisomer.

Data Presentation for Future Findings

Once experimental data becomes available, it should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical EAG Response of a Target Insect to 6-Methyloctan-3-ol Stereoisomers

StereoisomerConcentration (µg/µL)Mean EAG Response (mV) ± SD
(3S,6S)10Data
(3R,6S)10Data
(3S,6R)10Data
(3R,6R)10Data
Control (Solvent)-Data

Table 2: Hypothetical Behavioral Response in a Wind Tunnel Assay

StereoisomerDose (µg)% Attraction (n=100)
(3S,6S)1Data
(3R,6S)1Data
(3S,6R)1Data
(3R,6R)1Data
Control-Data

Conclusion and Future Directions

While a direct comparative guide on the enantioselective activity of 6-Methyloctan-3-ol cannot be provided at this time due to a lack of published experimental data, this document highlights the critical need for such research. The proposed experimental workflows and data presentation formats provide a clear roadmap for future studies. Elucidating the distinct biological and chemical properties of each stereoisomer of 6-Methyloctan-3-ol will be invaluable for advancing its potential applications in various scientific and industrial fields. Researchers are encouraged to undertake these comparative studies to fill this significant knowledge gap.

Comparative

A Comparative Guide to the Structural Confirmation of Synthetic 6-Methyloctan-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthetic 6-Methyloctan-3-ol. By presenting detailed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthetic 6-Methyloctan-3-ol. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary information to accurately identify and characterize this aliphatic alcohol. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, comparing the expected data for 6-Methyloctan-3-ol with that of two structural isomers, Octan-3-ol and 2-Methylheptan-4-ol.

Introduction to 6-Methyloctan-3-ol and its Structural Analogs

6-Methyloctan-3-ol is a branched aliphatic alcohol with the chemical formula C₉H₂₀O. Its structure consists of an eight-carbon chain with a hydroxyl group at the third carbon and a methyl group at the sixth position. Accurate structural confirmation of synthetic batches is critical to ensure purity and for the correct interpretation of its biological or chemical activity. For comparative analysis, we will consider two isomers:

  • Octan-3-ol: A straight-chain isomer with the hydroxyl group at the third position.

  • 2-Methylheptan-4-ol: A branched isomer with a seven-carbon chain, a methyl group at the second position, and a hydroxyl group at the fourth position.

The subtle differences in the branching and position of the hydroxyl group in these molecules lead to distinct spectroscopic signatures, which can be used for unambiguous identification.

Experimental Protocols for Structural Elucidation

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to yield high-quality data for the structural confirmation of 6-Methyloctan-3-ol and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy Protocol:

  • Acquire a one-dimensional proton spectrum.

  • Set the spectral width to cover a range of -1 to 13 ppm.

  • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

  • Accumulate 16 scans to achieve a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate all signals and determine the chemical shift (δ) in ppm relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹³C NMR Spectroscopy Protocol:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • Set the spectral width to cover a range of 0 to 220 ppm.

  • Use a 45-degree pulse angle and a relaxation delay of 5 seconds.

  • Accumulate 1024 scans.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

  • Source Temperature: 230 °C.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups, particularly the hydroxyl group.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small drop of the neat liquid sample onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Average 32 scans to improve the signal-to-noise ratio.

  • The resulting spectrum should be presented in terms of transmittance or absorbance.

Comparative Spectroscopic Data

The following tables summarize the expected and literature-based quantitative data for 6-Methyloctan-3-ol and its structural isomers.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6-Methyloctan-3-ol ~3.60m1HH-3 (CHOH)
~1.45m2HH-2 (CH₂)
~1.30-1.40m4HH-4, H-5 (CH₂)
~1.15m1HH-6 (CH)
~0.90t3HH-1 (CH₃)
~0.88d3HC6-CH₃
~0.85t3HH-8 (CH₃)
Octan-3-ol ~3.55m1HH-3 (CHOH)
~1.40-1.50m4HH-2, H-4 (CH₂)
~1.25-1.35m6HH-5, H-6, H-7 (CH₂)
~0.92t3HH-1 (CH₃)
~0.89t3HH-8 (CH₃)
2-Methylheptan-4-ol ~3.70m1HH-4 (CHOH)
~1.65m1HH-2 (CH)
~1.35-1.50m4HH-3, H-5 (CH₂)
~1.25-1.35m2HH-6 (CH₂)
~0.91t3HH-7 (CH₃)
~0.90d6HC2-CH₃ x 2

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
6-Methyloctan-3-ol ~73 (C-3), ~40 (C-5), ~35 (C-6), ~30 (C-2), ~29 (C-4), ~23 (C-8), ~19 (C6-CH₃), ~14 (C-7), ~10 (C-1)
Octan-3-ol ~73 (C-3), ~37 (C-4), ~32 (C-5), ~30 (C-2), ~25 (C-6), ~23 (C-7), ~14 (C-8), ~10 (C-1)
2-Methylheptan-4-ol ~71 (C-4), ~48 (C-3), ~41 (C-5), ~25 (C-2), ~23 (C-1, C2-CH₃), ~23 (C-6), ~14 (C-7)

Table 3: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
6-Methyloctan-3-ol 144 (low abundance)129 ([M-CH₃]⁺), 115 ([M-C₂H₅]⁺), 101, 87, 73, 59, 45
Octan-3-ol 130 (low abundance)101 ([M-C₂H₅]⁺), 87, 73, 59, 45
2-Methylheptan-4-ol 130 (low abundance)115 ([M-CH₃]⁺), 87, 73, 59, 43

Table 4: Infrared Spectroscopy Data (Neat)

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
6-Methyloctan-3-ol ~3350 (broad)~1120~2850-2960
Octan-3-ol ~3350 (broad)~1115~2850-2960
2-Methylheptan-4-ol ~3350 (broad)~1110~2850-2960

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for confirming the structure of synthetic 6-Methyloctan-3-ol and the relationship between the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_data Data Interpretation synthesis Synthesis of 6-Methyloctan-3-ol purification Purification (e.g., Distillation) synthesis->purification ir FTIR Spectroscopy purification->ir Initial Functional Group Check nmr NMR Spectroscopy purification->nmr Detailed Structural Elucidation ms GC-MS purification->ms Molecular Weight & Purity Check ir_data Identify O-H & C-O stretch ir->ir_data nmr_data Assign ¹H & ¹³C signals nmr->nmr_data ms_data Confirm MW & Fragmentation ms->ms_data confirmation Structure Confirmed ir_data->confirmation nmr_data->confirmation ms_data->confirmation

Caption: Workflow for the synthesis and structural confirmation of 6-Methyloctan-3-ol.

G cluster_spectroscopy Spectroscopic Analysis compound 6-Methyloctan-3-ol C₉H₂₀O MW: 144.25 ir FTIR O-H stretch: ~3350 cm⁻¹ C-O stretch: ~1120 cm⁻¹ compound->ir nmr NMR (CDCl₃) ¹H: ~3.60 ppm (CHOH) ¹³C: ~73 ppm (C-OH) compound->nmr ms GC-MS (EI) M⁺ (m/z): 144 Fragments: 129, 115, 101 compound->ms

Caption: Key analytical data relationships for 6-Methyloctan-3-ol.

Conclusion

The structural confirmation of synthetic 6-Methyloctan-3-ol can be unequivocally achieved through the combined application of NMR, MS, and IR spectroscopy. While IR spectroscopy provides a quick confirmation of the hydroxyl functional group, NMR spectroscopy is indispensable for delineating the precise carbon skeleton and the position of the methyl and hydroxyl groups. GC-MS serves to confirm the molecular weight and provides characteristic fragmentation patterns that can help distinguish it from its isomers. By comparing the acquired experimental data with the reference data provided in this guide, researchers can confidently verify the structure of their synthesized 6-Methyloctan-3-ol.

Validation

A Comparative Guide to the Spectroscopic Data of 6-Methyloctan-3-ol

This guide provides a comprehensive comparison of the spectroscopic data for 6-Methyloctan-3-ol and its structural isomer, 5-Methyloctan-3-ol. The information presented is intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic data for 6-Methyloctan-3-ol and its structural isomer, 5-Methyloctan-3-ol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 6-Methyloctan-3-ol and 5-Methyloctan-3-ol.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Assignment 6-Methyloctan-3-ol 5-Methyloctan-3-ol
Chemical Shift (ppm) Multiplicity Integration
H1, H1'0.91t
H21.45m
H33.55m
H41.35m
H51.25m
H61.55m
H71.15m
H80.88t
6-CH₃0.89d
5-CH₃--
OH~1.5-2.5br s

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Carbon Assignment 6-Methyloctan-3-ol Chemical Shift (ppm) 5-Methyloctan-3-ol Chemical Shift (ppm)
C110.09.8
C230.029.8
C373.073.5
C439.045.0
C525.034.0
C632.029.0
C723.014.1
C814.0-
6-CH₃19.5-
5-CH₃-19.8
Table 3: Key IR Absorption Bands
Functional Group Vibrational Mode 6-Methyloctan-3-ol (Predicted, cm⁻¹) 5-Methyloctan-3-ol (Predicted, cm⁻¹)
O-HStretching (broad)3600-32003600-3200
C-HStretching2960-28702960-2870
C-OStretching1150-10501150-1050
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
Parameter 6-Methyloctan-3-ol 5-Methyloctan-3-ol
Molecular Ion [M]⁺ (m/z) 144.15144.15
[M+H]⁺ (m/z) 145.16145.16
[M+Na]⁺ (m/z) 167.14167.14
[M-H₂O]⁺ (m/z) 126.14126.14
Key Fragment Ions (m/z) 115, 101, 87, 73, 59, 45115, 101, 87, 73, 59, 45

Note: The relative intensities of fragment ions will differ based on the specific fragmentation pathways, which are influenced by the position of the methyl group.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range appropriate for the analyte, typically from m/z 40 to 200.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Alcohols typically undergo α-cleavage and dehydration.[1][2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound like 6-Methyloctan-3-ol.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_structure Structural Elucidation Sample Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

Comparative

A Comparative Guide to the Synthesis of 6-Methyloctan-3-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes for obtaining 6-Methyloctan-3-ol, a secondary alcohol with potential applications in pharmaceutical and fine chemical synthesis. The effica...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three primary synthetic routes for obtaining 6-Methyloctan-3-ol, a secondary alcohol with potential applications in pharmaceutical and fine chemical synthesis. The efficacy of each route—Grignard reaction, reduction of 6-methyloctan-3-one, and catalytic hydrogenation of an unsaturated precursor—is evaluated based on reaction yield, purity, and general cost-effectiveness considerations. Detailed experimental protocols are provided for each methodology, and key workflows are visualized to facilitate understanding and replication.

Comparison of Synthesis Routes

The selection of an optimal synthesis route for 6-Methyloctan-3-ol depends on several factors, including the desired scale of production, purity requirements, and available starting materials and equipment. The following table summarizes the key quantitative metrics for the compared methods.

Synthesis RouteKey ReactantsTypical Yield (%)Typical Purity (%)Reaction Time (hours)Relative Cost
Grignard Reaction (Route 1a) Propanal, 1-bromo-3-methylhexane, Mg80-90>954-6Moderate
Grignard Reaction (Route 1b) Hexanal (B45976), sec-butylmagnesium bromide80-90>954-6Moderate
Reduction of Ketone (Route 2) 6-Methyloctan-3-one, Sodium Borohydride (B1222165)>95>981-2Low to Moderate
Catalytic Hydrogenation (Route 3) 6-Methyl-oct-1-en-3-ol, H₂, Pd/C>98>992-4High (catalyst)

Route 1: Grignard Reaction

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. For 6-Methyloctan-3-ol, two primary Grignard pathways are feasible, both offering high yields and purity.

Experimental Protocol (General for Grignard Routes)
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A solution of the appropriate alkyl bromide (1-bromo-3-methylhexane for Route 1a or sec-butyl bromide for Route 1b) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Addition of Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of the corresponding aldehyde (propanal for Route 1a or hexanal for Route 1b) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10°C.

  • Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.

Logical Workflow Diagrams

Grignard_Route_1a cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product propanal Propanal grignard_addition Nucleophilic Addition propanal->grignard_addition bromohexane 1-bromo-3-methylhexane grignard_formation Formation of 3-methylhexylmagnesium bromide bromohexane->grignard_formation mg Magnesium mg->grignard_formation grignard_formation->grignard_addition workup Aqueous Workup grignard_addition->workup product 6-Methyloctan-3-ol workup->product

Grignard Synthesis: Route 1a Workflow

Grignard_Route_1b cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product hexanal Hexanal grignard_addition Nucleophilic Addition hexanal->grignard_addition sec_butyl_bromide sec-Butyl Bromide grignard_formation Formation of sec-butylmagnesium bromide sec_butyl_bromide->grignard_formation mg Magnesium mg->grignard_formation grignard_formation->grignard_addition workup Aqueous Workup grignard_addition->workup product 6-Methyloctan-3-ol workup->product

Grignard Synthesis: Route 1b Workflow

Route 2: Reduction of 6-Methyloctan-3-one

The reduction of a ketone to a secondary alcohol is a highly efficient and straightforward transformation. This route is particularly advantageous if the precursor ketone, 6-methyloctan-3-one, is readily available.

Experimental Protocol
  • Reaction Setup: 6-Methyloctan-3-one (1 equivalent) is dissolved in methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄, 0.3 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Monitoring and Quenching: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). The reaction is then carefully quenched by the dropwise addition of dilute hydrochloric acid until the effervescence ceases.

  • Extraction and Purification: The majority of the methanol is removed under reduced pressure. The residue is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification can be achieved by column chromatography or distillation.

Logical Workflow Diagram

Ketone_Reduction_Route cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product ketone 6-Methyloctan-3-one reduction Hydride Reduction ketone->reduction nabh4 Sodium Borohydride nabh4->reduction workup Acidic Workup reduction->workup product 6-Methyloctan-3-ol workup->product

Ketone Reduction Synthesis Workflow

Route 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and high-yielding method for the synthesis of saturated alcohols from their unsaturated precursors. This route is ideal for achieving very high purity and is amenable to large-scale production, although the initial cost of the catalyst can be a consideration.

Experimental Protocol
  • Catalyst and Substrate Preparation: In a hydrogenation vessel, a catalytic amount of 10% Palladium on carbon (Pd/C, 1-2 mol%) is suspended in ethanol. The unsaturated precursor, 6-methyl-oct-1-en-3-ol (1 equivalent), is then added.

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitoring and Filtration: The reaction progress is monitored by TLC or Gas Chromatography (GC). Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to afford the crude product. Due to the high selectivity of the reaction, the crude product is often of high purity, and further purification by distillation may not be necessary.

Logical Workflow Diagram

Hydrogenation_Route cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product unsaturated_alcohol 6-Methyl-oct-1-en-3-ol hydrogenation Catalytic Hydrogenation unsaturated_alcohol->hydrogenation h2 Hydrogen Gas (H₂) h2->hydrogenation pdc Pd/C Catalyst pdc->hydrogenation filtration Catalyst Filtration hydrogenation->filtration product 6-Methyloctan-3-ol filtration->product

Catalytic Hydrogenation Workflow

Validation

C9 Alcohols: A Comparative Review of Their Biological Effects

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological effects of C9 alcohols, focusing on isomers such as 1-nonanol and 2-nonanol. It aims to ser...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of C9 alcohols, focusing on isomers such as 1-nonanol and 2-nonanol. It aims to serve as a valuable resource by summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways to facilitate objective comparison and support further research and development.

Introduction to C9 Alcohols

C9 alcohols, a group of fatty alcohols with nine carbon atoms, are found naturally in various plants, such as in orange oil, and are also synthesized for diverse industrial applications.[1][2] Their primary use is in the manufacturing of artificial lemon oil and as components in perfumes and flavorings.[1] The isomers of 1-nonanol, like isononyl alcohol, are more common commercially and are produced through the hydroformylation of octenes.[1] These alcohol mixtures are utilized as solvents in paints and as precursors for plasticizers.[1][3] While generally considered to have low toxicity, their biological effects warrant a detailed examination for safe and effective application.

Toxicological Profile

The acute toxicity of C9 alcohols is generally low via oral and dermal routes. However, they can cause irritation and have other health effects, particularly at high concentrations or with pre-existing organ damage.[4]

Table 1: Acute Toxicity Data for 1-Nonanol

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50OralRat3560 mg/kgDetails not reported other than lethal dose value[5]
LD50OralRat~2.98 g/kg-[1]
LD50OralMouse6400 mg/kg-[4]
LD50DermalRabbit4680 mg/kg-[1]
LD50DermalRabbit5660 mg/kg-[4]
LD50IntraperitonealRat800 mg/kg-[4]
LD50IntraperitonealMouse800 mg/kg-[4]
LC50InhalationMouse5500 mg/m³/2h-[4][6]
LC50InhalationMammal4360 mg/kg-[4]

Key Toxicological Observations:

  • Oral Exposure: Ingestion is not thought to produce immediately harmful effects, but can be damaging to individuals with pre-existing liver or kidney conditions.[4] Symptoms can be similar to ethanol (B145695) intoxication and may lead to liver damage with significant exposure.[2]

  • Dermal Exposure: Skin contact is not considered to have harmful health effects, though it can cause inflammation in some individuals.[4] Absorption through the skin is not significant in humans.[4]

  • Inhalation: Vapors can be damaging to the lungs, potentially causing pulmonary edema in severe cases.[2]

  • Eye Contact: 1-Nonanol is severely irritating to the eyes.[2]

  • Nervous System: Overexposure to non-ring alcohols can lead to symptoms affecting the nervous system.[4]

Cellular and Metabolic Effects

The biological effects of alcohols at the cellular level are complex, often involving disruption of cell membranes and interference with cellular processes.[7] Chronic alcohol consumption can lead to a range of issues including oxidative stress and damage to mitochondria, the powerhouses of the cell.[7][8]

General Cellular Effects of Alcohols:

  • Membrane Disruption: Alcohols can alter the fluidity of cell membranes, impacting their function.[7]

  • Mitochondrial Damage: They can impair mitochondrial function, reducing the cell's ability to produce energy and increasing the production of harmful reactive oxygen species (ROS).[7][8]

  • Metabolic Interference: Alcohol metabolism, primarily in the liver, produces toxic byproducts like acetaldehyde, which can damage cellular proteins and trigger an immune response.[7][8] This process also interferes with major metabolic pathways such as glycolysis and fatty acid oxidation.[9]

  • Ion Transport: Ethanol has been shown to increase the permeability of the plasma membrane to sodium and inhibit the Na,K-ATPase pump, leading to an increase in intracellular sodium.[10]

Metabolism of Alcohols:

The metabolism of alcohols like ethanol involves a two-step process that primarily occurs in the liver. This pathway is a key area of study for understanding the biological impact of all alcohols, including the C9 family.

Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase 2 (ALDH2)

Figure 1: Simplified pathway of alcohol metabolism.

Experimental Protocol: Acute Oral Toxicity (LD50) Study

A common method to determine the acute oral toxicity of a substance is the Up-and-Down Procedure (UDP), as outlined by the OECD Test Guideline 425.

  • Animal Selection: Healthy, young adult rats of a single strain are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.

  • Housing and Feeding: Animals are caged individually. Food is withheld overnight before dosing, but water is available ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The maximum volume of liquid that can be administered at one time depends on the size of the test animal.

  • Dosing Procedure (Up-and-Down Method):

    • A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

    • The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

    • This continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are conducted frequently on the day of dosing and at least once daily thereafter.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes and dose levels.

Environmental and Other Biological Effects

  • Herbicidal Activity: Pelargonic acid (Nonanoic acid), a related C9 carboxylic acid, is used as a natural, non-selective contact herbicide.[11][12] It acts by disrupting the cell structure of foliage, causing the plants to desiccate and die.[11] Its environmental impact is considered minimal due to its rapid degradation.[12]

  • Antimicrobial Properties: Pelargonic acid is a precursor to peroxynonanoic acid, which has antimicrobial activity and is used in industrial detergents and for water treatment.[12]

  • Aquatic Toxicity: While some C9 alcohol derivatives are considered safe for household use, they can be toxic to aquatic organisms.[4][13]

Comparative Analysis and Alternatives

The biological effects of C9 alcohols are comparable to other short to medium-chain fatty alcohols, showing a general trend of low acute toxicity but potential for irritation and organ damage at high doses.[4] In applications like cleaning agents, C9-C11 alcohol ethoxylates are used as alternatives to ammonia (B1221849) due to their ability to clean without leaving a residue.[13] For herbicidal use, pelargonic acid offers a more environmentally friendly option compared to some synthetic, persistent herbicides.[11]

Conclusion

C9 alcohols exhibit a range of biological effects, from low acute toxicity to specific cellular and metabolic impacts. Their applications in various industries necessitate a thorough understanding of their toxicological profiles. For researchers and professionals in drug development, the data presented here highlights the importance of considering dose, route of exposure, and the specific isomer when evaluating the safety and efficacy of formulations containing these compounds. Further research into the detailed mechanisms of action at the cellular level will continue to inform the safe use and potential therapeutic applications of C9 alcohols and their derivatives.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Methyloctan-3-ol: A Guide for Laboratory Professionals

The safe and compliant disposal of 6-Methyloctan-3-ol is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid, improper disposal can lead to significant safety hazards, including...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Methyloctan-3-ol is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid, improper disposal can lead to significant safety hazards, including fire and explosion, as well as environmental contamination. This guide provides detailed, step-by-step procedures for the proper management and disposal of 6-Methyloctan-3-ol waste, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of 6-Methyloctan-3-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Keep the chemical away from heat, sparks, open flames, and other ignition sources.

Step-by-Step Disposal Protocol

The disposal of 6-Methyloctan-3-ol must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for 6-Methyloctan-3-ol and its contaminated materials.

    • Do not mix 6-Methyloctan-3-ol with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.

  • Container Selection and Management:

    • Use a chemically compatible container, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, leak-proof cap.

    • The container must be in good condition, free from cracks or damage.

    • Keep the waste container closed at all times, except when adding waste.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition.

    • Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks.

  • Disposal Request and Pickup:

    • Once the waste container is full or is ready for disposal, follow your institution's established procedures for hazardous waste pickup.

    • This typically involves completing a waste manifest or online request form, providing details about the chemical and quantity.

    • Do not attempt to transport the hazardous waste off-site yourself. Only trained and authorized personnel should handle the transportation and final disposal.

Spill Management

In the event of a 6-Methyloctan-3-ol spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any potential sources of sparks.

  • Containment: Use a chemical spill kit with absorbent materials, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Once the liquid is absorbed, carefully collect the contaminated material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of 6-Methyloctan-3-ol. This information is essential for a comprehensive risk assessment.

PropertyValue
Molecular Formula C9H20O[1][2]
Molecular Weight 144.25 g/mol [1]
Boiling Point 192.9°C (estimate)[3]
Density 0.8321 g/cm³[3]
Flash Point Flammable liquid (specific value not available, treat as hazardous)
Solubility Insoluble in water (inferred from structure)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Methyloctan-3-ol.

start Waste 6-Methyloctan-3-ol Generated is_contaminated Is the material contaminated with 6-Methyloctan-3-ol? start->is_contaminated liquid_waste Collect in a labeled, sealed, chemically compatible container. is_contaminated->liquid_waste Yes (Liquid) solid_waste Collect contaminated solids (e.g., gloves, absorbents) in a separate, labeled container. is_contaminated->solid_waste Yes (Solid) storage Store in a designated satellite accumulation area with secondary containment. liquid_waste->storage solid_waste->storage request_pickup Follow institutional procedures to request hazardous waste pickup. storage->request_pickup

Caption: Decision workflow for the disposal of 6-Methyloctan-3-ol waste.

References

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